Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKUBOBFVAQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
CAS Number: 1234616-18-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and spectroscopic principles, this document outlines its physicochemical properties, a detailed plausible synthesis protocol, characteristic analytical data, and its potential applications in the field of drug discovery.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, the fundamental building blocks of DNA and RNA. This resemblance allows molecules containing this framework to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[1] Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a multitude of therapeutic applications, including their potential as antiviral, anticancer, and anti-inflammatory agents.[2][3] The introduction of a methyl carboxylate group at the 4-position, as seen in this compound, provides a key functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing synthetic and purification strategies.
| Property | Value | Source |
| CAS Number | 1234616-18-2 | [4] |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| logP (calculated) | 0.6 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis Protocol: A Plausible and Referenced Approach
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid
The formation of the imidazo[4,5-c]pyridine ring system is commonly achieved through the condensation of a 3,4-diaminopyridine derivative with a one-carbon synthon.[2][3] In this proposed route, 3,4-diaminopyridine-2-carboxylic acid serves as the starting material.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminopyridine-2-carboxylic acid (1 equivalent) in triethyl orthoformate (5-10 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of microwave irradiation can potentially shorten the reaction time.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid, 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The orthoformate provides the C2 carbon of the imidazole ring. The acidic catalyst protonates an ethoxy group, facilitating its departure and promoting the cyclization cascade, which involves sequential intramolecular nucleophilic attacks by the amino groups onto the activated carbon center, followed by elimination of ethanol to form the aromatic imidazole ring.
Step 2: Fischer Esterification to this compound
The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation known as the Fischer esterification.[5]
Protocol:
-
Suspend the purified 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the weakly nucleophilic methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable methyl ester. The use of a large excess of methanol drives the equilibrium towards the product side.[5]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fused ring system and the methyl ester protons.
-
Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons on the pyridine and imidazole rings. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
-
Methyl Ester (δ ~3.9-4.1 ppm): A singlet integrating to three protons, characteristic of the -OCH₃ group of the methyl ester.
-
N-H Proton (δ >10 ppm): A broad singlet corresponding to the proton on the imidazole nitrogen, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~160-170 ppm): A signal corresponding to the ester carbonyl carbon.
-
Aromatic Carbons (δ ~110-160 ppm): A set of signals for the carbon atoms of the imidazo[4,5-c]pyridine ring system.
-
Methyl Carbon (δ ~52-55 ppm): A signal for the methyl carbon of the ester group.
Mass Spectrometry (Predicted)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.1.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
Applications in Drug Development
The imidazo[4,5-c]pyridine scaffold is a versatile building block in the design of novel therapeutic agents. The presence of the methyl carboxylate group in this compound offers several advantages for drug development professionals:
-
Scaffold for Library Synthesis: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The imidazo[4,5-c]pyridine core can act as a bioisostere for purines, enabling the design of molecules that can modulate the activity of enzymes and receptors that recognize purine-based substrates or ligands.[1]
-
Potential Therapeutic Targets: Derivatives of the imidazo[4,5-c]pyridine class have shown promise as inhibitors of various kinases, which are critical targets in oncology.[2] They have also been investigated for their potential as antiviral and antimicrobial agents.[2][3]
Caption: Workflow for utilizing the target molecule in library synthesis for SAR studies.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic transformations. The functional group handles present in the molecule make it an attractive starting point for the generation of compound libraries aimed at identifying novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
[2] Srinivasulu, R., Ravi Kumar, K., Satyanarayana, P. V. V., & Hari Babu, B. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSM Chemistry, 2(1), 1009. [6] Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link] [7] Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. (1988). Google Patents. Retrieved January 16, 2026, from [3] Jarosław, S., & Anna, B. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(12), 2203. [4] this compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link] [8] Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013). PubMed. Retrieved January 16, 2026, from [Link] [9] Pyridoimidazole compounds and preparation method thereof. (2014). Google Patents. Retrieved January 16, 2026, from [10] A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link] [11] Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. (2016). PubChem. Retrieved January 16, 2026, from [Link] [12] IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. (2016). Google Patents. Retrieved January 16, 2026, from [13] Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (n.d.). Google Patents. Retrieved January 16, 2026, from [14] Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][7]thiazines as Potential Anti- inflammatory Agents. (2022). ResearchGate. Retrieved January 16, 2026, from [Link] [1] 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link] [15] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved January 16, 2026, from [Link] Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link] [16] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). MDPI. Retrieved January 16, 2026, from [Link] [17] Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). PubMed Central. Retrieved January 16, 2026, from [Link] [18] Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. Retrieved January 16, 2026, from [Link] [19] Esterification of pyridine carboxylic acids. (1956). Google Patents. Retrieved January 16, 2026, from [5] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link] [20] methyl 1H-imidazo[4, 5-c]pyridine-4-carboxylate, min 97%, 500 mg. (n.d.). AK-Scientific. Retrieved January 16, 2026, from [Link] [21] Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0254588A1 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 13. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 17. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 20. calpaclab.com [calpaclab.com]
- 21. mdpi.com [mdpi.com]
"Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Introduction
The imidazo[4,5-c]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Structurally, it is an isostere of naturally occurring purines, which allows it to interact with a wide range of biological targets. This structural mimicry has established the imidazo[4,5-c]pyridine core as a "privileged scaffold" in drug discovery. This compound is a key derivative of this family, serving as a versatile building block for the synthesis of more complex and functionally diverse molecules.
This technical guide provides a comprehensive exploration of the core chemical properties, synthesis, reactivity, and applications of this compound. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its application in the laboratory.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is fundamental to exploring its chemistry.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₇N₃O₂[1]
-
Synonyms: Methyl 3H-imidazo[4,5-c]pyridine-4-carboxylate, 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, methyl ester[1]
The structure consists of a pyridine ring fused to an imidazole ring. The methyl carboxylate group at the C4 position is a key functional handle for further chemical modification. The imidazole ring contains a proton that can reside on either nitrogen, leading to tautomerism (1H and 3H forms), a critical consideration in its reactivity and biological interactions.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| Exact Mass | 177.053826475 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Polar Surface Area (PSA) | 67.9 Ų | PubChem[1] |
| Purity | ≥ 95.0% (Typical Commercial) | CymitQuimica[2] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a specific experimental spectrum for this exact molecule is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system and the methyl ester protons. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their electronic environment. The methyl protons of the ester group would present as a sharp singlet, typically in the δ 3.8-4.2 ppm range. The N-H proton of the imidazole ring would appear as a broad singlet, often further downfield, and its position can be concentration and solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically δ 160-170 ppm). The aromatic carbons of the heterocyclic core will resonate in the δ 110-160 ppm range. The methyl carbon of the ester will appear in the upfield region (typically δ 50-55 ppm).
-
Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 178.06.
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a broad N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, a strong C=O stretching band for the ester at approximately 1700-1730 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic core.
Synthesis and Reactivity
Synthetic Approaches
The imidazo[4,5-c]pyridine core is typically constructed via the condensation and subsequent cyclization of a suitably substituted diaminopyridine. The most common precursor is 3,4-diaminopyridine.[3] Traditional methods often involve harsh conditions, such as using polyphosphoric acid at high temperatures.[3][4] More modern, efficient, and greener methodologies have been developed, often employing mild Lewis acid catalysts like zinc triflate.[3]
The synthesis generally involves two conceptual steps: the formation of an intermediate (like a Schiff base from an aldehyde) followed by an oxidative cyclization to form the aromatic imidazole ring.[3]
Caption: Generalized workflow for the synthesis of the imidazo[4,5-c]pyridine core.
Chemical Reactivity
The reactivity of this compound is governed by its key functional groups: the heterocyclic core and the methyl ester.
-
N-Functionalization: The nucleophilic nitrogen atoms in both the pyridine and imidazole rings are susceptible to alkylation, arylation, and acylation. The specific site of reaction (regioselectivity) can often be controlled by the choice of reagents and reaction conditions. This provides a straightforward path to introduce diverse substituents and modulate the molecule's properties.
-
Ester Manipulation: The methyl ester is a versatile handle.
-
Hydrolysis: It can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding 1H-imidazo[4,5-c]pyridine-4-carboxylic acid . This acid is a crucial intermediate for forming amide bonds via standard peptide coupling protocols, enabling linkage to other molecules of interest.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The methyl group can be exchanged for other alkyl or aryl groups under appropriate catalytic conditions.
-
-
Aromatic Core Functionalization: While the fused ring system is relatively electron-deficient, it can undergo certain transformations, such as halogenation or metal-catalyzed cross-coupling reactions, to introduce substituents onto the carbon framework, although this often requires specialized conditions.
Role in Medicinal Chemistry and Drug Development
The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines makes it an exceptional pharmacophore for designing enzyme inhibitors and receptor antagonists.[4] Derivatives have shown a wide array of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[3][5][6]
-
Enzyme Inhibition: The heterocyclic core can act as a hydrogen bond donor and acceptor, mimicking the interactions of adenine or guanine in the active sites of enzymes like kinases and polymerases.
-
Cathepsin S Inhibition: Notably, derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been investigated as potent and selective inhibitors of Cathepsin S, an enzyme implicated in autoimmune diseases.[7] Researchers have fine-tuned the basicity (pKa) of the nitrogen atoms to optimize cellular activity while minimizing off-target effects like lysosomal sequestration.[7]
Caption: Key pharmacophoric interactions of the imidazo[4,5-c]pyridine scaffold.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process controls and final characterization to ensure reaction success and product integrity.
Protocol 1: Synthesis of 2-Substituted 1H-imidazo[4,5-c]pyridines (General Method)
This protocol is adapted from efficient, modern syntheses and demonstrates the core transformation.[3]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-diaminopyridine (1.0 eq) and a substituted aldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Catalyst Addition: Add zinc triflate (Zn(OTf)₂, 0.3 eq) to the mixture. Causality: Zinc triflate acts as a mild Lewis acid to activate the aldehyde carbonyl for condensation and facilitate the subsequent cyclization and dehydrogenation steps under milder conditions than traditional methods.
-
Reaction: Heat the reaction mixture to reflux.
-
In-Process Validation (TLC Monitoring): Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Re-dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃ to quench the catalyst. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
-
Final Validation (Characterization): Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: Hydrolysis of this compound
This protocol details the conversion of the title compound to its corresponding carboxylic acid, a key step for further derivatization.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
In-Process Validation (LC-MS/TLC): Monitor the reaction for the disappearance of the starting material. Self-Validation: The reaction is complete when the ¹H NMR spectrum of an aliquot shows the complete disappearance of the methyl ester singlet (around δ 3.8-4.2 ppm).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Isolation: Carefully acidify the remaining aqueous solution to a pH of approximately 3-4 using 1N HCl. A precipitate of the carboxylic acid product should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Final Validation (Characterization): Confirm the structure of the resulting 1H-imidazo[4,5-c]pyridine-4-carboxylic acid by NMR and mass spectrometry. The IR spectrum should now show a broad O-H stretch characteristic of a carboxylic acid.
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. Its chemical properties—defined by the purine-like heterocyclic core and the versatile ester functionality—provide a robust platform for constructing novel molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation therapeutics. Future research will undoubtedly continue to uncover new applications for this valuable scaffold, driven by its proven ability to interact with key biological systems.
References
-
PubChem. This compound. Available from: [Link]
-
Ahmed, N. et al. Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. Available from: [Link]
-
Bocan, T. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ. Available from: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Available from: [Link]
-
Saczewski, J. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
JSM Chemistry. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Available from: [Link]
-
ChemBK. 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester. Available from: [Link]
-
PrepChem.com. Synthesis of imidazo[4,5-c]pyridine. Available from: [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
-
Butković, K. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. Available from: [Link]
-
Cheméo. Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Available from: [Link]
-
Obushak, M. D. et al. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available from: [Link]
-
Arbuckle, W. et al. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. PubMed. Available from: [Link]
- Google Patents. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
-
Temple Jr, C. et al. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available from: [Link]
-
Al-Ostath, A. et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available from: [Link]
Sources
- 1. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Abstract
The imidazo[4,5-c]pyridine core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] The functionalization of this scaffold, as seen in Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate, offers a rich landscape for therapeutic innovation. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the unequivocal structural elucidation and characterization of this molecule. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in the principles of chemical structure and reactivity. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, discovery, and development of novel imidazo[4,5-c]pyridine-based compounds.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₈H₇N₃O₂) is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a methyl ester substituent.[2] The precise arrangement of atoms and functional groups within this molecule dictates its physicochemical properties and, consequently, its biological function. Spectroscopic methods provide a non-destructive window into the molecular architecture, allowing for the confirmation of its identity, purity, and structural integrity.
In the context of drug discovery and development, rigorous spectroscopic characterization is a non-negotiable aspect of quality control and regulatory compliance. It provides the foundational evidence for structure-activity relationship (SAR) studies and ensures the reproducibility of biological and pharmacological findings.[3]
This guide will systematically dissect the expected spectroscopic signature of this compound, providing a predictive blueprint for its analysis.
Synthesis and Sample Preparation
The synthesis of this compound can be achieved through various established methods for the formation of the imidazo[4,5-c]pyridine scaffold.[1] A common and effective approach involves the condensation of a suitably substituted diaminopyridine with a carboxylic acid derivative.[1]
Experimental Protocol: Synthesis
A representative synthetic route is the reaction of 3,4-diaminopyridine with a methyl glyoxylate derivative, followed by an oxidative cyclization. This method is known for its efficiency in constructing the imidazo[4,5-c]pyridine core.
Caption: Synthetic workflow for this compound.
Sample Preparation for Spectroscopic Analysis
For NMR analysis, the purified compound is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1] For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For mass spectrometry, the sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, and introduced into the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[4]
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | br s | 1H | N-H (Imidazole) | The imidazole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift. Its position can be highly dependent on concentration and solvent. |
| ~8.50 | s | 1H | H-2 (Imidazole) | This proton is on the electron-deficient imidazole ring, adjacent to two nitrogen atoms, leading to a significant downfield shift. |
| ~8.30 | d | 1H | H-7 (Pyridine) | This proton is on the pyridine ring and is coupled to H-6. The electron-withdrawing nature of the fused imidazole and the ester group contributes to its downfield shift. |
| ~7.80 | d | 1H | H-6 (Pyridine) | This proton is on the pyridine ring and is coupled to H-7. |
| ~3.90 | s | 3H | -OCH₃ (Ester) | The methyl protons of the ester group are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet in this region. |
Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Caption: Key proton assignments on the molecular structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A ¹³C NMR spectrum is typically acquired on the same NMR spectrometer as the ¹H spectrum.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |
| ~145.0 - 155.0 | C-4, C-7a, C-2 | These are quaternary and methine carbons within the electron-deficient aromatic heterocyclic system, resulting in significant downfield shifts. |
| ~110.0 - 130.0 | C-6, C-5, C-3a | These carbons are part of the aromatic rings and their shifts are influenced by the nitrogen atoms and the ester substituent. |
| ~52.0 | -OCH₃ (Ester) | The methyl carbon of the ester group is shielded compared to the aromatic carbons. |
Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on an IR-transparent plate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1720 | C=O stretch | Ester |
| 1600 - 1450 | C=C and C=N stretches | Aromatic rings |
| 1300 - 1000 | C-O stretch | Ester |
| ~3400 (broad) | N-H stretch | Imidazole |
The presence of a strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group. The broad N-H stretch is also a key feature of the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
Predicted MS Data and Interpretation
-
Molecular Ion Peak ([M+H]⁺): The expected molecular weight of this compound is 177.16 g/mol .[2] In ESI-MS, the compound will likely be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 178.17.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentations include:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z ~147.
-
Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment corresponding to the imidazo[4,5-c]pyridine core at m/z ~119.
-
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide serves as a reliable reference for researchers working with this important heterocyclic scaffold. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the compound. Adherence to the outlined experimental protocols and a thorough understanding of the principles of spectral interpretation are paramount for ensuring the scientific integrity of any research involving this or related molecules.
References
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. [Link]
-
Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2010). Medicinal Chemistry Communications. [Link]
-
Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. [Link]
-
This compound. PubChem. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
Sources
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of Imidazo[4,5-b]pyridine Derivatives
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core and the Role of a Surrogate Structure
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science communities. Its structural analogy to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of activities, including antimicrobial and anticancer properties.[1] A thorough understanding of the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel materials. This guide provides an in-depth technical overview of the crystal structure of a representative imidazo[4,5-b]pyridine derivative, serving as an instructive surrogate for the closely related, yet less structurally characterized, imidazo[4,5-c]pyridine class. The principles and methodologies detailed herein are directly applicable to the crystallographic study of "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" and its analogues.
For the purpose of this guide, we will focus on the crystal structure of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine , a compound for which high-quality crystallographic data is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2087998 .
Molecular Architecture: Unveiling the Crystal Structure of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine
The determination of the crystal structure of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine reveals a molecule with a distinct and informative three-dimensional conformation. The core of the molecule consists of the fused imidazo[4,5-b]pyridine ring system, which is essentially planar. The substituents, an allyl group at the N3 position of the imidazole ring, a bromine atom at the C6 position of the pyridine ring, and a 2-nitrophenyl group at the C2 position of the imidazole ring, project from this core.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (CCDC 2087998).
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁BrN₄O₂ |
| Formula Weight | 359.19 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.3825(8) |
| b (Å) | 12.8153(8) |
| c (Å) | 33.982(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5827.9(6) |
| Z | 16 |
| Temperature (K) | 150 |
| Radiation Type | Mo Kα |
| μ (mm⁻¹) | 2.83 |
| Crystal Size (mm) | 0.24 x 0.24 x 0.15 |
Intermolecular Interactions and Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, a Hirshfeld surface analysis would reveal the nature and extent of these interactions, which are crucial for understanding the stability and physical properties of the crystalline solid. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. A detailed analysis of the full crystallographic information file (CIF) would provide precise details of these interactions.
Experimental Roadmap: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data. The following sections provide a detailed, step-by-step methodology for this process, grounded in established laboratory practices.
Synthesis and Crystallization: The Foundation of a Good Structure
The synthesis of the title compound and its subsequent crystallization are critical first steps. The purity of the compound and the quality of the crystals directly impact the quality of the diffraction data and the accuracy of the final structure.
Synthesis Protocol:
A general and efficient method for the synthesis of N-substituted imidazo[4,5-b]pyridine derivatives involves the alkylation of a 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine precursor. This is typically achieved under phase transfer catalysis conditions, which offer mild reaction conditions and good yields.
-
Precursor Synthesis: The synthesis of the imidazo[4,5-b]pyridine core is often achieved through the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.
-
Alkylation: To a solution of the 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine precursor in an appropriate solvent such as DMF, are added potassium carbonate, a phase-transfer catalyst like tetra-n-butylammonium bromide, and the alkylating agent (in this case, allyl bromide).
-
Reaction: The mixture is stirred at room temperature for a specified period, typically 24 hours, to ensure complete reaction.
-
Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up, and the crude product is purified by column chromatography on silica gel.
Crystallization Protocol:
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various solvents and techniques.
-
Solvent Selection: A range of solvents and solvent mixtures are screened to find a system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system and allowed to stand undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to the gradual formation of crystals.
-
Vapor Diffusion: Another common technique involves dissolving the compound in a good solvent and placing this solution in a sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent vapor into the solution of the compound reduces its solubility and promotes crystal growth.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Integration and Scaling: The raw diffraction data are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.
-
Space Group Determination: The symmetry of the crystal lattice is determined from the systematic absences in the diffraction data, leading to the assignment of a space group.
Structure Solution and Refinement Protocol:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using a variety of crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database such as the CCDC.
Conclusion: From Structure to Function
The detailed crystallographic analysis of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine provides a valuable blueprint for understanding the structure-activity relationships within the broader class of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. The precise knowledge of bond lengths, bond angles, and intermolecular interactions is indispensable for computational studies, such as molecular docking, and for the rational design of new molecules with tailored biological activities or material properties. The experimental protocols outlined in this guide provide a robust framework for researchers seeking to elucidate the crystal structures of their own novel compounds, thereby accelerating the discovery and development of new therapeutic agents and advanced materials.
References
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
-
Single-crystal X-ray Diffraction - SERC (Carleton).
-
Deposit a Structure in the CSD - CCDC.
Sources
The Evolving Therapeutic Landscape of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The structural analogy of the imidazo[4,5-c]pyridine scaffold to endogenous purines has positioned this heterocyclic system as a privileged core in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, with a particular focus on the emerging data surrounding Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate and its analogs. We will delve into their anticancer, antiviral, and antimicrobial potential, elucidating mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Imidazo[4,5-c]pyridine Core: A Purine Isostere with Therapeutic Promise
The imidazo[4,5-c]pyridine nucleus, a fusion of imidazole and pyridine rings, serves as a bioisostere of purines, allowing its derivatives to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[1][2] This structural mimicry is a cornerstone of their therapeutic potential. The synthetic versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[1][3] A common synthetic route involves the condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives.[1]
Anticancer Activity: Targeting the Machinery of Malignancy
Imidazo[4,5-c]pyridine derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.[2][4]
Mechanism of Action: Kinase and PARP Inhibition
A primary avenue of anticancer activity for this class of compounds is the inhibition of various protein kinases that are often dysregulated in cancer.[5][6] For instance, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which play a crucial role in the progression of glioblastoma.[5][6] Additionally, derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have shown potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are implicated in acute myeloid leukemia.[7]
Another key target is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can enhance the efficacy of chemotherapy. Notably, a series of imidazo[4,5-c]pyridines exhibited moderate to good PARP inhibitory activity, with one compound demonstrating an IC50 value of 8.6 nM.[1]
Signaling Pathway: Src Family Kinase Inhibition in Glioblastoma
Caption: Inhibition of Src Family Kinases by Imidazo[4,5-c]pyridin-2-one Derivatives in Glioblastoma.
Quantitative Data: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src Kinase | U87 (Glioblastoma) | Submicromolar | [5] |
| Imidazo[4,5-c]pyridin-2-one | Fyn Kinase | U251 (Glioblastoma) | Submicromolar | [5] |
| Imidazo[4,5-c]pyridine | PARP | - | 0.0086 | [1] |
| Imidazo[4,5-b]pyridine | FLT3/Aurora Kinase | MOLM-13 (AML) | - | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel imidazo[4,5-c]pyridine derivatives on cancer cell lines.[8][9]
1. Cell Culture and Seeding:
- Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[8]
- Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Workflow: In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds.
Antiviral Activity: Combating Viral Replication
The purine-like structure of imidazo[4,5-c]pyridines also makes them attractive candidates for antiviral drug development.[1][4]
Mechanism of Action: Targeting Viral Polymerases
Several imidazo[4,5-c]pyridine derivatives have been shown to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][10] For example, a series of these compounds were developed as inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C Virus (HCV).[1] Subsequent modifications led to compounds with potent and selective activity against HCV, inhibiting the replication of a genotype 2a cell culture infectious HCVcc.[1] Another derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), was found to be a highly potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV), also by targeting the viral RdRp.[10]
Quantitative Data: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| BPIP | CSFV (Wingene) | PK(15) | 0.8 ± 0.2 | [10] |
| BPIP | CSFV (Alfort 187) | PK(15) | 1.6 ± 0.4 | [10] |
| Substituted Imidazo[4,5-c]pyridine | HCV | Huh-7 | 0.10 - 0.20 | [1] |
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general method for assessing the ability of a compound to inhibit virus-induced cell death.[11][12]
1. Cell Preparation:
- Seed host cells (e.g., PK(15) for CSFV) in 96-well plates and allow them to form a confluent monolayer.
2. Virus Infection and Compound Treatment:
- Prepare serial dilutions of the test compound in a suitable medium.
- Pre-incubate the cell monolayers with the compound dilutions for a specified time.
- Infect the cells with a specific multiplicity of infection (MOI) of the virus.
- Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
3. Incubation and Observation:
- Incubate the plates at the optimal temperature for virus replication.
- Monitor the plates daily for the appearance of a cytopathic effect (CPE), such as cell rounding and detachment.
4. CPE Quantification:
- After a set incubation period (e.g., 3-5 days), quantify the CPE. This can be done visually by scoring or by using a cell viability assay like the MTT assay described in section 2.3.
5. Data Analysis:
- Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
- Determine the EC50 value, which is the concentration of the compound that reduces the viral CPE by 50%.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
Imidazo[4,5-c]pyridine derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[1][13]
Mechanism of Action: Targeting Essential Fungal Enzymes
One potential target for antifungal imidazo[4,5-c]pyridine derivatives is glucosamine-6-phosphate synthase.[1] This enzyme is crucial for the synthesis of the fungal cell wall, making it an attractive target for novel antifungal drugs.[1]
Quantitative Data: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Imidazo[4,5-c]pyridine derivatives | Escherichia coli | 4-8 | [13] |
| Imidazo[4,5-c]pyridine derivatives | Staphylococcus aureus | 4-8 | [13] |
| Imidazo[4,5-c]pyridine derivatives | Candida albicans | 4-8 | [13] |
| Imidazo[4,5-c]pyridine derivatives | Mycobacterium tuberculosis | Significant Activity |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.[14][15][16]
1. Inoculum Preparation:
- Grow the bacterial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
- Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
2. Compound Dilution:
- Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- Visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold, particularly derivatives of this compound, represents a highly promising area for the development of novel therapeutics. Their diverse biological activities, spanning anticancer, antiviral, and antimicrobial applications, underscore their potential to address significant unmet medical needs. Future research should focus on elucidating the precise mechanisms of action for a broader range of derivatives, expanding the structure-activity relationship studies to guide the design of more potent and selective compounds, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds great promise for the future of medicine.
References
-
Anonymous. In vitro methods for testing antiviral drugs. PubMed Central. Available at: [Link].
- Schwalbe, R., et al. Antimicrobial Susceptibility Testing Protocols. CRC Press. 2007.
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link].
-
Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available at: [Link].
-
Anonymous. Antimicrobial Susceptibility Testing Protocols. Taylor & Francis Group. Available at: [Link].
-
Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available at: [Link].
-
Anonymous. Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link].
-
Anonymous. A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. Available at: [Link].
-
Anonymous. Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link].
-
Paeshuyse, J., et al. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research, 77(2), 114-119. Available at: [Link].
-
Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 853-858. Available at: [Link].
-
Anonymous. Antimicrobial Susceptibility Testing. APEC. Available at: [Link].
-
Wishart, G., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8625-8645. Available at: [Link].
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3413-3418. Available at: [Link].
- Anonymous. A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. International Journal of Pharmaceutical Sciences and Research.
-
Anonymous. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link].
-
Tai, C. J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (101), e53124. Available at: [Link].
-
Kluwe, L. (2015). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (105), e53752. Available at: [Link].
- Wang, Y., et al. (2014). Discovery of 3 H -Imidazo[4,5- b ]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 57(15), 6576-6593.
- Krause, M., et al. (2017).
- Anonymous.
-
Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Available at: [Link].
- El-Faham, A., et al. (2022). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 27(7), 2288.
-
Anonymous. Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at: [Link].
-
Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link].
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2), 1-12. Available at: [Link].
- Acar, Ç., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 116, 105335.
-
Anonymous. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Royal Society of Chemistry. Available at: [Link].
-
Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. Available at: [Link].
-
Anonymous. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Molecules, 28(19), 6958. Available at: [Link].
-
Anonymous. (2023). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163483. Available at: [Link].
-
Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4999. Available at: [Link].
-
Anonymous. (2023). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link].
- Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
-
Anonymous. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 123. Available at: [Link].
-
El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(8), 3374. Available at: [Link].
- Anonymous. SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
-
Anonymous. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(21), 7268. Available at: [Link].
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
- 15. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Scaffold in Medicinal Chemistry
Executive Summary
The imidazo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily due to its structural and electronic similarity to natural purines. This bioisosteric relationship allows it to effectively interact with a wide array of biological macromolecules, including enzymes and receptors that recognize purine-based substrates.[1][2] This guide provides an in-depth technical overview of a key derivative, Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, as a foundational building block in drug discovery. We will explore its synthesis, rationale for its use, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols for its modification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Core
The fusion of an imidazole ring with a pyridine moiety creates the imidazopyridine system, a privileged scaffold in pharmaceutical development.[3] Among its various isomeric forms, the imidazo[4,5-c]pyridine core stands out due to its close resemblance to the purine nucleus, the fundamental component of adenine and guanine.[1] This mimicry is not merely structural; it extends to electronic properties, enabling these scaffolds to function as competitive inhibitors or modulators of purine-binding proteins, particularly kinases.[1]
The specific subject of this guide, this compound, is a strategically designed starting material. The core scaffold provides a rigid, planar structure with defined hydrogen bond donor/acceptor sites. The methyl carboxylate group at the C4 position is a versatile chemical handle, readily converted into amides, hydrazides, and other functional groups, allowing for systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for the Imidazo[4,5-c]pyridine Nucleus
The construction of the imidazo[4,5-c]pyridine ring system is most commonly achieved through the condensation and subsequent cyclization of a 3,4-diaminopyridine precursor with a suitable one-carbon source, such as a carboxylic acid or an aldehyde.[4][5]
General Synthetic Rationale
The choice of synthetic route is dictated by the desired substitution pattern. A prevalent and robust method involves the reaction of 3,4-diaminopyridine with a carboxylic acid under dehydrating conditions. Polyphosphoric acid (PPA) is frequently employed as it serves as both a solvent and a powerful dehydrating agent, driving the reaction towards the cyclized product, often at elevated temperatures.[4] Microwave-assisted synthesis has also been shown to accelerate this transformation and improve yields.[4] Alternatively, condensation with aldehydes followed by an oxidative cyclization step provides another efficient route to 2-substituted imidazo[4,5-c]pyridines.[5]
Visualization: General Synthesis Workflow
Caption: General workflow for the synthesis of the imidazo[4,5-c]pyridine core.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The imidazo[4,5-c]pyridine scaffold has been successfully employed to generate potent inhibitors for several important therapeutic target classes. Its rigid nature helps to reduce the entropic penalty upon binding, while its heteroatoms provide key interaction points within active sites.
Kinase Inhibition
Kinases are a major focus for this scaffold due to their ATP-binding pocket, which naturally accommodates purine-like structures.
-
Src Family Kinases (SFKs): Deregulation of SFKs is implicated in the progression of various cancers, including glioblastoma.[6] Derivatives of an imidazo[4,5-c]pyridin-2-one core have been designed as SFK inhibitors, demonstrating potent, submicromolar inhibition of Src and Fyn kinases and effective anti-proliferative activity against glioblastoma cell lines.[6][7]
-
Aurora Kinases: These enzymes are critical for cell cycle regulation, making them attractive oncology targets. Imidazo[4,5-c]pyridine derivatives have shown inhibitory potency against Aurora kinases, highlighting the scaffold's utility in developing anti-mitotic agents.[4]
-
Bruton's Tyrosine Kinase (BTK): As a key mediator in B-cell signaling, BTK is a validated target for B-cell malignancies. The related imidazo[4,5-b]pyridine scaffold has been used to develop noncovalent, reversible BTK inhibitors, suggesting a similar potential for the imidazo[4,5-c]pyridine core.[8]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for cancers with specific DNA repair deficiencies. The imidazo[4,5-c]pyridine scaffold has been explored as a bioisosteric replacement for the phenyl ring in known PARP inhibitors like Veliparib.[9] Molecular modeling and synthesis have confirmed that this core can establish the crucial hydrogen bonding interactions within the PARP catalytic domain.[4][9]
Antiviral Activity
The scaffold has also been investigated for its antiviral properties. Highly active and selective inhibitors of Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, have been developed from the imidazo[4,5-c]pyridine core.[4] These compounds were found to interact with the viral RNA-dependent RNA polymerase, further underscoring the scaffold's ability to interfere with nucleic acid-related processes.[4]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[4,5-c]pyridine scaffold has yielded critical insights into the structural requirements for potent biological activity. The methyl carboxylate at C4 is an ideal starting point for such explorations.
Key SAR Observations
The following diagram illustrates common points of modification on the scaffold and summarizes general SAR trends observed across different target classes.
Caption: Key sites for modification and general SAR trends for the scaffold.
Quantitative SAR Data: Imidazo[4,5-c]pyridin-2-one as SFK Inhibitors
The following table summarizes data for a series of imidazo[4,5-c]pyridin-2-one derivatives and their inhibitory activity against Src kinase, demonstrating the impact of substitutions at the N1 and N3 positions.
| Compound ID | N1-Substituent | N3-Substituent | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) | Ref |
| 1d | 3-Chlorophenyl | 4-Chlorophenyl | 0.22 | 0.17 | [6] |
| 1e | 3-Fluorophenyl | 4-Chlorophenyl | 0.44 | 0.23 | [6] |
| 1q | 3-Methoxyphenyl | 4-Chlorophenyl | 0.27 | 0.21 | [6] |
| 1s | 3-Ethoxyphenyl | 4-Chlorophenyl | 0.15 | 0.11 | [7] |
| 1f | tert-Butyl | 4-Chlorophenyl | >10 | >10 | [6] |
| 1g | Isobutyl | 4-Chlorophenyl | >10 | >10 | [6] |
Data synthesized from references[7] and[6]. The results clearly indicate a preference for aryl substituents over bulky alkyl groups at the N1 position for potent Src/Fyn inhibition.
Detailed Experimental Protocol: Amidation of the C4-Ester
This protocol describes a representative transformation of this compound to a primary amide, a common functional group in PARP and kinase inhibitors. This exemplifies the utility of the ester as a versatile synthetic handle.
Objective: To synthesize 1H-imidazo[4,5-c]pyridine-4-carboxamide from its corresponding methyl ester.
Materials:
-
This compound
-
Ammonia (7N solution in Methanol)
-
Methanol (anhydrous)
-
High-pressure reaction vessel or sealed tube
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel, e.g., 10% MeOH in DCM)
Procedure:
-
Reaction Setup: In a clean, dry high-pressure reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol.
-
Causality: Using a minimal amount of solvent ensures a high concentration of reactants, favoring the reaction kinetics. Anhydrous conditions prevent potential hydrolysis of the ester.
-
-
Reagent Addition: To the stirred solution, add a significant excess of 7N methanolic ammonia (e.g., 20-30 eq).
-
Causality: A large excess of ammonia is required to drive the equilibrium of the aminolysis reaction towards the amide product.
-
-
Reaction Conditions: Securely seal the reaction vessel. Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Causality: Heating is necessary to overcome the activation energy for the nucleophilic attack of ammonia on the relatively unreactive methyl ester. A sealed vessel is critical to maintain the pressure of the volatile ammonia and prevent its escape.
-
-
Monitoring: After cooling to room temperature, carefully open the vessel. Monitor the reaction progress by TLC. The product, being more polar, should have a lower Rf value than the starting ester.
-
Trustworthiness: TLC provides a quick and reliable method to validate the consumption of the starting material and the formation of the new product before proceeding to workup.
-
-
Workup and Isolation: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/ether) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the resulting 1H-imidazo[4,5-c]pyridine-4-carboxamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Trustworthiness: Full characterization is a self-validating step, confirming the identity of the synthesized compound and ensuring its suitability for subsequent biological testing.
-
Conclusion and Future Perspectives
This compound is a high-value scaffold for medicinal chemistry. Its identity as a purine bioisostere provides a rational starting point for the design of inhibitors targeting a multitude of enzymes, particularly kinases.[1][2] The C4-ester functionality serves as a reliable and versatile anchor point for the introduction of diverse chemical functionalities, enabling the systematic optimization of lead compounds. The successful development of potent kinase and PARP inhibitors from this core demonstrates its proven value.[4][6][9] Future work will likely focus on exploring new substitution patterns to address novel targets, improve selectivity profiles against homologous proteins, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for the development of next-generation targeted therapeutics.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. PubMed Central. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. PubMed Central. [Link]
-
What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. FAQ. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. NIH. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC. PubMed Central. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. ResearchGate. [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Imidazo[4,5-c]pyridine Core: A Comprehensive Technical Guide to its Discovery and Synthesis for Drug Development
Abstract
The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its intrinsic structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of the imidazo[4,5-c]pyridine core. It is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and detailed, field-proven synthetic protocols. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are not just a series of steps but a self-validating system for the creation of novel therapeutic agents.
The Dawn of a Privileged Scaffold: Discovery and Significance
The journey of the imidazo[4,5-c]pyridine core did not begin with a singular, dramatic discovery but rather with a growing recognition of its potential as a bioisostere of purines.[1] The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines like adenine and guanine prompted extensive biological investigations.[1] This structural mimicry allows imidazo[4,5-c]pyridine derivatives to effectively interact with biological systems, leading to a diverse range of therapeutic applications.
The versatility of this scaffold is demonstrated by its presence in compounds targeting a wide array of diseases. Early interest was sparked by the discovery of its derivatives as positive allosteric modulators of GABAA receptors, such as the anticonvulsant candidate Bamaluzole .[1] Over time, the therapeutic landscape of imidazo[4,5-c]pyridines has expanded to include proton pump inhibitors, kinase inhibitors, and potent antiviral and anticancer agents.[1] A notable example is 3-deazaneplanocin A (DZNep) , a powerful S-adenosyl-L-homocysteine hydrolase inhibitor with significant antiviral and anticancer properties.[1]
The ability of the imidazo[4,5-c]pyridine core to serve as a platform for developing targeted therapies, particularly in oncology and virology, has solidified its importance in modern drug discovery. Its capacity to influence numerous cellular pathways underscores its significance as a foundational element in the design of next-generation therapeutics.[1]
Architecting the Core: Key Synthetic Strategies
The construction of the imidazo[4,5-c]pyridine ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. The most prevalent strategies involve the cyclocondensation of 3,4-diaminopyridine with a one-carbon electrophile.
The Phillips Cyclocondensation: A Classic Approach
The Phillips cyclocondensation is a cornerstone in the synthesis of benzimidazoles and their heteroaromatic analogs, including imidazo[4,5-c]pyridines. This method involves the reaction of an ortho-diaminoarene, in this case, 3,4-diaminopyridine, with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures.
Caption: Phillips Cyclocondensation Workflow.
This protocol describes the synthesis of 2-substituted imidazo[4,5-c]pyridines from 3,4-diaminopyridine and a carboxylic acid using polyphosphoric acid (PPA) as both the solvent and dehydrating agent.
Materials:
-
3,4-Diaminopyridine
-
Substituted Carboxylic Acid (e.g., benzoic acid for 2-phenylimidazo[4,5-c]pyridine)
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the diaminopyridine) to the flask.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood with good ventilation due to CO2 evolution.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be extracted with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-substituted imidazo[4,5-c]pyridine.
Condensation with Orthoesters: A Milder Alternative
The use of orthoesters, such as triethyl orthoformate, provides a milder and often higher-yielding route to the imidazo[4,5-c]pyridine core, particularly for the synthesis of the unsubstituted parent compound or 2-alkyl derivatives.
This protocol outlines the synthesis of the parent imidazo[4,5-c]pyridine using 3,4-diaminopyridine and triethyl orthoformate.
Materials:
-
3,4-Diaminopyridine
-
Triethyl Orthoformate
-
Hydrochloric Acid (HCl) in ethanol
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in an excess of triethyl orthoformate (5-10 eq).
-
Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid or a pre-made solution of HCl in ethanol.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired imidazo[4,5-c]pyridine.
Oxidative Cyclization with Aldehydes: Access to 2-Aryl and 2-Heteroaryl Derivatives
The reaction of 3,4-diaminopyridine with aldehydes under oxidative conditions is a versatile method for synthesizing 2-aryl and 2-heteroaryl imidazo[4,5-c]pyridines.[2] This one-pot reaction proceeds through an intermediate that is subsequently oxidized to the final aromatic product.
Caption: Mechanism of Oxidative Cyclization.
This protocol describes a straightforward synthesis of 2-aryl-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and an aromatic aldehyde.[3]
Materials:
-
3,4-Diaminopyridine
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde)
-
Sodium Metabisulfite (Na2S2O5)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in DMSO.
-
Add sodium metabisulfite (1.1 eq) to the solution and stir for 10-15 minutes to form the aldehyde-bisulfite adduct.
-
Add 3,4-diaminopyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The product will precipitate. Collect the solid by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-imidazo[4,5-c]pyridine.
Therapeutic Landscape: A Hub of Biological Activity
The imidazo[4,5-c]pyridine core is a prolific scaffold for the development of potent and selective therapeutic agents across various disease areas. Its ability to interact with a multitude of biological targets is a testament to its structural versatility.
Kinase Inhibition: A Prominent Role in Oncology
A significant number of imidazo[4,5-c]pyridine derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. These compounds target the ATP-binding site of kinases, thereby modulating cellular signaling pathways crucial for cancer cell proliferation and survival.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Therapeutic Targets of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows for interaction with a wide array of biological macromolecules.[1][2][3][4] This guide focuses on a specific analogue, Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, and delineates a comprehensive strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this specific ester is limited, the known activities of the parent scaffold suggest a rich pharmacology awaiting exploration. This document provides researchers, scientists, and drug development professionals with a robust, experience-driven framework for moving from a compound of interest to a validated mechanism of action. We will detail both computational and experimental workflows, emphasizing the causal logic behind methodological choices to ensure a self-validating and rigorous scientific approach.
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine nucleus is isomeric to purine, a fundamental component of nucleic acids and a key element in numerous cofactors and signaling molecules. This bioisosteric relationship provides a strong rationale for its exploration in drug discovery.[4] Molecules incorporating this scaffold have demonstrated a remarkable diversity of biological activities, including but not limited to:
-
Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines, with some acting as kinase inhibitors.[4][5]
-
Antiviral: Inhibition of viral replication has been observed, with some compounds targeting viral enzymes like RNA-dependent RNA polymerase.[1]
-
Anti-inflammatory and Autoimmune: Certain analogues have been identified as potent inhibitors of enzymes such as Cathepsin S, which is implicated in autoimmune disorders.[1][6]
-
Antimicrobial: The scaffold has been explored for its activity against bacterial and fungal pathogens.[1]
Given this pharmacological precedent, this compound represents a compelling starting point for a target discovery campaign. The methyl ester moiety may influence solubility, cell permeability, and binding interactions compared to its carboxylic acid or nitrile counterparts, potentially unlocking novel therapeutic applications.
Strategic Framework for Target Identification
A successful target identification campaign requires a multi-pronged approach that integrates computational and experimental methods. Our strategy is designed to first generate hypotheses and then systematically validate them through rigorous biochemical and cell-based assays.
Diagram: Overall Target Identification Workflow
Caption: A strategic workflow for identifying and validating therapeutic targets.
Hypothesis Generation: In Silico and Phenotypic Approaches
Before committing to resource-intensive experimental methods, it is prudent to generate a ranked list of potential targets.
Computational Target Prediction
-
Rationale: Leveraging existing biological and chemical data can rapidly identify potential protein targets based on the principle that similar molecules often bind to similar proteins.
-
Methodology:
-
Ligand-Based Similarity Searching: Utilize the chemical structure of this compound as a query against databases like ChEMBL and PubChem. Identify known drugs or bioactive compounds with high structural similarity and collate their primary targets.
-
Target-Based Molecular Docking: Screen the compound against a library of protein crystal structures, particularly those known to bind purine-like scaffolds (e.g., kinases, ATPases, polymerases). Docking algorithms will predict binding poses and estimate binding affinity, providing a preliminary "druggability" assessment.[7]
-
Phenotypic Screening
-
Rationale: Phenotypic screens are unbiased and can reveal unexpected biological activities by focusing on a desired cellular outcome (e.g., cancer cell death, reduction of an inflammatory cytokine) without a preconceived target.[8]
-
Methodology:
-
Assay Development: Design a robust cell-based assay relevant to a disease of interest. For example, screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess for anti-proliferative activity.[5]
-
High-Content Imaging: If a phenotypic effect is observed, use high-content imaging to analyze morphological changes in the cell (e.g., changes in cytoskeletal organization, nuclear morphology, or organelle health). This can provide clues about the affected cellular pathways.
-
Experimental Target Identification: Pull-Down and Label-Free Methods
Once initial hypotheses are formed, direct experimental approaches are necessary to identify the specific protein(s) that physically interact with the compound.
Affinity-Based Pull-Down Methods
-
Rationale: These methods involve immobilizing the small molecule to "fish" for its binding partners from a complex biological sample like a cell lysate.[9][10] Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful iteration of this technique.
-
Core Principle: The small molecule is chemically modified with a linker and an affinity tag (e.g., biotin) or attached to a solid support (e.g., agarose beads).[9][10] This "bait" is then used to capture "prey" proteins.
-
Probe Synthesis: Synthesize an analogue of this compound with a linker (e.g., polyethylene glycol) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. Covalently attach this linker to agarose beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein complexes.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for identifying protein targets via affinity purification.
Label-Free Target Identification Methods
-
Rationale: Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties. These techniques rely on the principle that ligand binding can induce a measurable change in the physical or chemical properties of the target protein.[9][10]
-
Key Techniques:
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the observation that small molecule binding can stabilize a protein and make it resistant to protease digestion.[11]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding increases the thermal stability of a target protein.
-
-
Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time. The protease will digest unbound and unstable proteins.
-
Quenching: Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE loading buffer.
-
Analysis: Run the samples on an SDS-PAGE gel. Proteins that were stabilized by binding to the compound will be protected from digestion and will appear as more intense bands in the compound-treated lanes compared to the control lane.
-
Identification: Excise the protected protein bands and identify them via mass spectrometry.
Target Validation and Mechanistic Studies
Identifying a putative target is only the first step. The interaction must be validated, and its functional consequence must be determined.[7]
Biochemical Validation
-
Rationale: To confirm a direct interaction between the compound and the identified protein and to quantify the binding affinity.
-
Methodologies:
-
Isothermal Titration Calorimetry (ITC): A gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction (KD, ΔH, ΔS).
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow the compound over it. A change in the refractive index upon binding allows for the real-time measurement of association and dissociation rates.
-
Enzymatic Assays: If the identified target is an enzyme, develop an assay to measure its activity in the presence and absence of the compound to determine if it acts as an inhibitor or activator and to calculate an IC50 or EC50 value.
-
Table: Quantitative Data Summary for Target Validation
| Validation Method | Key Parameter | Typical Value for a "Hit" | Purpose |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | < 10 µM | Confirms direct binding and measures affinity |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | < 10 µM | Measures on/off rates and binding affinity |
| Enzymatic Inhibition Assay | Half-maximal Inhibitory Concentration (IC50) | < 20 µM | Quantifies functional modulation of an enzyme |
| Cellular Target Engagement Assay | Half-maximal Effective Concentration (EC50) | < 20 µM | Confirms compound interacts with target in a cellular context |
Cell-Based Validation
-
Rationale: To confirm that the compound engages the target in a cellular environment and that this engagement leads to the observed phenotype.
-
Methodologies:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype observed with the compound is diminished or abolished in these cells, it provides strong evidence that the protein is the relevant target.
-
Western Blotting: Treat cells with the compound and probe for downstream markers of the target's signaling pathway to confirm that the compound modulates the expected biological pathway.
-
Conclusion and Future Directions
This guide outlines a logical and comprehensive pathway for the de-orphaning of this compound. By systematically progressing from in silico prediction and phenotypic screening to rigorous experimental target identification and validation, researchers can build a compelling, data-driven case for the compound's mechanism of action. The structural similarity of the imidazo[4,5-c]pyridine core to purines suggests that kinases, polymerases, and metabolic enzymes are high-probability target classes.[1][4] Successful identification and validation of a novel target for this compound could pave the way for a new therapeutic program, underscoring the enduring value of curiosity-driven small molecule research.
References
-
Bantscheff, M., & Drewes, G. (2012). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Saczewski, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Saczewski, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI. [Link]
-
Rejinthala, S., et al. (2024). New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. Semantic Scholar. [Link]
-
Saczewski, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
D'errico, S., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Pore, D. M., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Bukowski, L., & Janowiec, M. (1996). 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and some of its derivatives with suspected antituberculotic activity. PubMed. [Link]
-
Alichem. (n.d.). methyl 1H-imidazo[4, 5-c]pyridine-4-carboxylate, min 97%, 500 mg. Alichem. [Link]
-
Hranjec, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Nayyar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]
-
Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies | Semantic Scholar [semanticscholar.org]
- 6. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Resurgence of Imidazo[4,5-c]pyridines: A Technical Guide to Their Application in Modern Drug Discovery
Abstract
The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of activities, including potent anticancer and antiviral effects. This technical guide provides an in-depth review of the imidazo[4,5-c]pyridine core in drug discovery, with a focus on its therapeutic applications as kinase inhibitors. We will delve into the synthetic chemistry, key biological activities, and mechanisms of action of these derivatives, supported by detailed experimental protocols and illustrative pathway diagrams to provide a comprehensive resource for researchers in the field.
Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold
The privileged nature of the imidazo[4,5-c]pyridine scaffold lies in its bioisosteric relationship with purines, the fundamental building blocks of nucleic acids and key players in cellular signaling. This structural mimicry allows imidazo[4,5-c]pyridine derivatives to effectively compete with endogenous ligands for the binding sites of various enzymes and receptors, leading to the modulation of their activity.[1][2] This has resulted in the development of compounds with a wide range of therapeutic applications, from targeting the central nervous system to combating infectious diseases and cancer.[1]
Historically, various isomers of imidazopyridine have found their way into the clinic for diverse indications.[3] However, the unique arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine core offers distinct electronic and steric properties that have been successfully exploited in the design of highly selective and potent inhibitors of key cellular targets. This guide will focus on the recent advancements in the application of this scaffold in oncology and virology, with a particular emphasis on the inhibition of kinases, a class of enzymes frequently dysregulated in these diseases.
Therapeutic Applications and Key Biological Activities
The therapeutic potential of imidazo[4,5-c]pyridine derivatives is vast, with significant research efforts concentrated on their anticancer and antiviral properties.
Anticancer Activity: Targeting Key Kinases in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Imidazo[4,5-c]pyridine derivatives have emerged as potent inhibitors of several crucial kinases involved in cancer progression.
DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] In many cancers, the upregulation of the NHEJ pathway contributes to radioresistance. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to radiotherapy.
A novel class of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent and selective DNA-PK inhibitors.[4][5] Structure-activity relationship (SAR) studies have culminated in the discovery of compounds with nanomolar potency against DNA-PK and excellent selectivity over related kinases in the PI3K/PIKK family.[4] These inhibitors have demonstrated the ability to radiosensitize a broad range of cancer cells in vitro and in vivo.[4]
Caption: Inhibition of the NHEJ pathway by imidazo[4,5-c]pyridine derivatives.
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[1][6] Their aberrant activation is frequently observed in various cancers, including glioblastoma. A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent SFK inhibitors, demonstrating significant antiproliferative activity against glioblastoma cell lines.[1][6] Molecular modeling studies have elucidated the binding modes of these inhibitors within the ATP-binding site of SFKs, providing a rationale for their activity and a basis for further optimization.[1]
Caption: Inhibition of Src signaling pathways by imidazo[4,5-c]pyridine derivatives.
PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. Imidazo[4,5-c]pyridine derivatives have been developed as potent PARP inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[2][7] These inhibitors enhance the sensitivity of tumor cells to chemotherapy, demonstrating a synergistic effect when used in combination with DNA-damaging agents.[7]
Antiviral Activity
The structural similarity of the imidazo[4,5-c]pyridine scaffold to purine nucleosides makes it a promising framework for the development of antiviral agents.
BVDV, a member of the Flaviviridae family and a surrogate model for Hepatitis C virus (HCV), has been a target for imidazo[4,5-c]pyridine derivatives.[7] Certain derivatives have shown highly selective and potent activity against BVDV by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[7] SAR studies have revealed that substitutions on the phenyl ring at the 2-position and the benzyl group can significantly impact antiviral activity.[7]
Synthesis of the Imidazo[4,5-c]pyridine Core
A common and versatile method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with various reagents.
Caption: General synthetic workflow for the imidazo[4,5-c]pyridine core.
Detailed Experimental Protocol: Synthesis from 3,4-Diaminopyridine and an Aldehyde
This protocol describes a general procedure for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines via oxidative cyclization of 3,4-diaminopyridine with an aromatic aldehyde.[8][9]
Materials:
-
3,4-Diaminopyridine
-
Substituted aromatic aldehyde
-
Ethanol (or another suitable solvent)
-
Oxidizing agent (e.g., sodium metabisulfite, air)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the solution, add the substituted aromatic aldehyde (1-1.2 equivalents). If the aldehyde is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Catalyst Addition (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then heated to reflux for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: After the initial condensation to form the dihydro-intermediate, oxidation is required to form the aromatic imidazo[4,5-c]pyridine ring. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like sodium metabisulfite.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[4,5-c]pyridine.
Biological Evaluation: Key Experimental Protocols
The biological evaluation of novel imidazo[4,5-c]pyridine derivatives is crucial to determine their therapeutic potential. Below are representative protocols for assessing their anticancer and kinase inhibitory activities.
Cellular Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of imidazo[4,5-c]pyridine derivatives on cancer cell lines.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[4,5-c]pyridine derivative (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., for DNA-PK)
This protocol outlines a general method for determining the inhibitory activity of imidazo[4,5-c]pyridine derivatives against a specific kinase, such as DNA-PK.[6][12]
Materials:
-
Recombinant human DNA-PK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (a specific peptide or protein that is phosphorylated by DNA-PK)
-
ATP (at a concentration close to the Km for the enzyme)
-
Imidazo[4,5-c]pyridine derivative (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the DNA-PK enzyme, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the imidazo[4,5-c]pyridine derivative or DMSO (vehicle control) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ Kinase Assay, which measures luminescence. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the derivative relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Summary of Representative Imidazo[4,5-c]pyridine Derivatives
The following table summarizes the biological activities of selected imidazo[4,5-c]pyridine derivatives discussed in the literature.
| Compound ID | Target | Biological Activity | IC50/EC50 | Reference |
| Compound 9 | PARP | Anticancer | 8.6 nM | [7] |
| Compound 1s | Src, Fyn | Anticancer (Glioblastoma) | Src: 0.28 µM, Fyn: 0.19 µM | [1] |
| Compound 78 | DNA-PK | Radiosensitizer | 1 nM | [4] |
| Compound 27 | BVDV RdRp | Antiviral | Potent and selective | [7] |
| Compound 33 | Cathepsin S | Autoimmune Disorders | 25 nM | [7] |
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to mimic the purine core structure provides a powerful platform for the design of potent and selective inhibitors of a wide range of biological targets. The examples highlighted in this guide, particularly in the realm of kinase inhibition for cancer therapy, underscore the significant potential of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Target Space: Exploring the activity of imidazo[4,5-c]pyridine derivatives against other clinically relevant targets.
-
Structure-Based Drug Design: Utilizing the growing body of structural information on target-ligand complexes to design next-generation inhibitors with improved potency and selectivity.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these derivatives to enhance their drug-like characteristics, including oral bioavailability and metabolic stability.
-
Combination Therapies: Investigating the synergistic effects of imidazo[4,5-c]pyridine-based inhibitors with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
References
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]
-
Bramble, M., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Bramble, M., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against Glioblastoma. Zenodo. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. [Link]
-
Bramble, M., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 78-88. [Link]
-
ResearchGate. (n.d.). SAR of imidazo[4,5‐c]pyridine‐2‐one derivatives as Src kinase inhibitor. [Link]
-
Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Yilmaz, I., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]
-
Lee, J. Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
-
Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
-
Al-Blewi, F. F., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6343. [Link]
-
Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 209-221. [Link]
-
Peršuri, A., et al. (2025). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 30(20), 4811. [Link]
-
Cazin, C. S. J. (Ed.). (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, e12039. [Link]
-
Wang, Y., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na2S2O4. In Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Zhu, et al. (2017). In Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Sharma, S., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Recent Trends in Chemical and Material Sciences. [Link]
-
Peršuri, A., et al. (2025). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 30(20), 4811. [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57-78. [Link]
-
Lees-Miller, S. P., et al. (2019). Unravelling the complexities of DNA-PK activation by structure-based mutagenesis. DNA Repair, 79, 1-10. [Link]
-
Sleckman, B. P., et al. (2020). DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. The Journal of Immunology, 204(1 Supplement), 123.14. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Bar-Sinai, A., et al. (2009). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. Biophysical Journal, 96(7), 2561-2572. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
-
myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). [Link]
-
Wikipedia. (n.d.). Amifampridine. [Link]
-
Li, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(25), 15478-15484. [Link]
-
Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry, 21(3), 736-747. [Link]
-
Sharma, P., & Kumar, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35243-35259. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of the RNA-dependent RNA polymerase from bovine viral diarrhea virus establishes the role of GTP in de novo initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 7. pnas.org [pnas.org]
- 8. Identification and Characterization of an RNA-Dependent RNA Polymerase Activity within the Nonstructural Protein 5B Region of Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, a bioisostere of purine, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines like adenine and guanine allows molecules containing this core to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in viral replication. Consequently, derivatives of imidazo[4,5-c]pyridine have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The title compound, Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, serves as a key building block for the synthesis of more complex and biologically active molecules. This guide provides a detailed protocol for its synthesis from commercially available 3,4-diaminopyridine.
Chemical Theory and Mechanism: The Oxidative Cyclocondensation Pathway
The synthesis of the imidazo[4,5-c]pyridine core from an ortho-diaminopyridine is typically achieved through a cyclocondensation reaction. In this proposed protocol, 3,4-diaminopyridine reacts with methyl glyoxylate. The reaction proceeds through a well-established mechanism analogous to the Phillips-Ladenburg benzimidazole synthesis.
The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on the aldehyde carbonyl of methyl glyoxylate, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form a Schiff base (imine). The second amino group then attacks the ketone carbonyl of the glyoxylate moiety in an intramolecular fashion, leading to the formation of a five-membered dihydroxy-imidazoline ring. Subsequent dehydration of this intermediate yields the aromatic imidazo[4,5-c]pyridine ring system. In many cases, particularly when starting with aldehydes or α-ketoesters, an oxidative step is required to achieve the final aromatic product. This can be accomplished by using a mild oxidizing agent or, in some cases, by atmospheric oxygen.
Experimental Protocol: Synthesis of this compound
This protocol details a proposed method for the synthesis of this compound via the oxidative cyclocondensation of 3,4-diaminopyridine and methyl glyoxylate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Diaminopyridine | ≥98% | Commercially Available |
| Methyl glyoxylate | (in solution, e.g., ~50% in Toluene) | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Sodium bicarbonate | Reagent Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |
| Silica gel | (230-400 mesh) | Commercially Available |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-diaminopyridine (1.09 g, 10.0 mmol) in anhydrous ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add methyl glyoxylate (e.g., 2.0 mL of a 50% solution in toluene, ~11.0 mmol, 1.1 eq.).
-
Acid Catalyst: Add glacial acetic acid (0.6 mL, 10.0 mmol, 1.0 eq.) to the reaction mixture. The acid catalyzes the formation of the Schiff base intermediate.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The integrity of this protocol is grounded in established chemical principles. Key validation checkpoints are integrated into the workflow:
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC) is crucial for monitoring the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Spectroscopic Analysis: The structure and purity of the final product should be confirmed by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values for analogous compounds to ensure the correct product has been synthesized.
-
Yield and Purity: A successful synthesis should yield the target compound in a reasonable yield (typically 40-60% for this type of reaction) and high purity (>95% by NMR and LC-MS).
Causality Behind Experimental Choices
-
Solvent: Anhydrous ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction. It is also a relatively polar protic solvent which can facilitate the proton transfer steps in the mechanism.
-
Catalyst: Glacial acetic acid serves as a mild acid catalyst. It protonates the carbonyl oxygen of the methyl glyoxylate, making it more electrophilic and promoting the initial nucleophilic attack by the diaminopyridine. It also facilitates the dehydration steps.
-
Oxidizing Agent: In this proposed protocol, atmospheric oxygen is expected to be the terminal oxidant during the refluxing in the presence of air. For more controlled and potentially higher-yielding reactions, a mild oxidizing agent such as nitrobenzene or an iron(III) salt could be considered.
-
Purification: Column chromatography is the standard method for purifying organic compounds of this nature. The choice of an ethyl acetate/hexanes solvent system provides a good polarity range to effectively separate the moderately polar product from non-polar impurities and highly polar starting materials or byproducts.
References
-
Molecules. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
Journal of Heterocyclic Chemistry. Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Available at: [Link]
-
Journal of Medicinal Chemistry. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Available at: [Link]
-
Arkivoc. A simple and efficient zinc (II) triflate catalyzed synthesis of 2-substituted 1H-imidazo [4, 5-c] pyridine derivatives. Available at: [Link]
Application Note: A Comprehensive Guide to the Synthesis of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, a key structural motif in medicinal chemistry, is recognized as a purine isostere. This structural similarity to endogenous purines allows compounds containing this scaffold to interact with a wide range of biological targets, often exhibiting potent pharmacological activities.[1] Consequently, imidazo[4,5-c]pyridine derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, and antitumor agents.[2][3] The title compound, Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development.[4] This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, emphasizing the rationale behind key experimental steps to ensure reproducibility and success.
Reaction Scheme Overview
The synthesis of this compound is conceptually based on the well-established construction of the imidazopyridine core. The most direct and common approach involves the cyclization of a suitably substituted diaminopyridine precursor.[1] In this protocol, we will detail a robust two-step process commencing with the nitration of a commercially available pyridine derivative, followed by a reduction to the key diamine intermediate, and subsequent cyclization to form the desired imidazole ring.
Experimental Workflow Diagram
Caption: A schematic overview of the synthetic workflow.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Methyl 3,4-diaminobenzoate | Reagent, 97% | Sigma-Aldrich | Key starting material. |
| Triethyl orthoformate | Reagent grade, ≥98% | Sigma-Aldrich | Used for cyclization. |
| Hydrochloric acid (HCl) | ACS reagent, 37% | Fisher Scientific | Catalyst for cyclization. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For extraction. |
| Saturated sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific | For neutralization. |
| Brine (saturated NaCl solution) | ACS grade | Fisher Scientific | For washing. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | For drying. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
This protocol is based on the classical and widely adopted Phillips-Ladenburg synthesis of benzimidazoles, which is readily adaptable to the imidazo[4,5-c]pyridine system. The core principle is the condensation of an ortho-diamine with a carboxylic acid equivalent, in this case, formic acid generated in situ from triethyl orthoformate.[5]
Step 1: Cyclization to form this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,4-diaminobenzoate (10.0 g, 60.2 mmol).
-
Expert Insight: The starting material, Methyl 3,4-diaminobenzoate, is chosen for its commercial availability and the presence of the vicinal diamino groups, which are essential for the cyclization reaction to form the imidazole ring.[5]
-
-
Reagent Addition: Add anhydrous ethanol (150 mL) to the flask and stir the mixture to obtain a suspension. To this suspension, add triethyl orthoformate (15.1 mL, 90.3 mmol, 1.5 eq.).
-
Causality: Triethyl orthoformate serves as a dehydrating agent and a source of a single carbon atom required to form the imidazole ring. An excess is used to drive the reaction to completion.
-
-
Catalysis: Carefully add concentrated hydrochloric acid (0.5 mL) dropwise to the stirring mixture.
-
Mechanistic Rationale: The acid catalyzes the hydrolysis of triethyl orthoformate to generate formic acid in situ, which then condenses with the diamine. The acidic medium also activates the carbonyl group for nucleophilic attack by the amino groups.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate will indicate the progression of the reaction.
-
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water (100 mL) and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. d. Extract the aqueous layer with ethyl acetate (3 x 100 mL). e. Combine the organic extracts and wash them with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Trustworthiness: This purification step is crucial to remove any unreacted starting materials and side products, ensuring the high purity of the final compound.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₈H₇N₃O₂ is 177.16 g/mol .
Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% |
| Melting Point | ~190-200 °C (with decomposition) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture, although this specific reaction is generally robust.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of starting materials to the specific reaction conditions and purification methods, researchers can confidently reproduce this synthesis. The availability of this key intermediate will facilitate further exploration of the medicinal potential of the imidazo[4,5-c]pyridine scaffold.
References
-
Synthesis and Medicinal Uses of Purine. Pharmaguideline.
-
Methyl 3,4-diamino-2-bromobenzoate. Benchchem.
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science - ACS Publications.
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
-
Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf.
-
Purine Synthesis. YouTube.
-
A New Synthesis of Purine Nucleosides. The Synthesis of Adenosine, Guanosine and 2,6-Diamino-9-β-D-ribofuranosylpurine1. Journal of the American Chemical Society.
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
-
Purine Synthesis. Microbe Notes.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
-
WO2019173790A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof. Google Patents.
-
methyl 1H-imidazo[4, 5-c]pyridine-4-carboxylate, min 97%, 500 mg.
-
US20200407339A1 - Pyridinone- and pyridazinone-based compounds and uses thereof. Google Patents.
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH.
-
An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. PMC - NIH.
-
Methyl 3,4-diaminobenzoate 97 36692-49-6. Sigma-Aldrich.
-
methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. ChemShuttle.
-
1-methyl-1H-imidazo[4,5-c]pyridine. Chemical Synthesis Database.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4] The inherent polarity and basic nitrogen sites of this compound class present unique challenges for chromatographic separation, often leading to poor peak shape and inefficient purification on standard silica gel. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We will delve into the scientific rationale behind key decisions, such as the selection of a modified mobile phase to mitigate peak tailing, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
This compound is a member of the imidazopyridine family, a class of nitrogen-containing heterocycles that are central to the development of novel therapeutics, including kinase inhibitors and antiviral agents.[2][3] The successful synthesis of such compounds is only the first step; obtaining a high degree of purity is critical for accurate biological screening, subsequent reaction steps, and meeting regulatory standards.
Standard column chromatography is the workhorse of purification in synthetic chemistry.[5][6][7] However, the acidic nature of silica gel can cause unwanted interactions with basic compounds like imidazopyridines. The lone pairs on the pyridine and imidazole nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This interaction can lead to significant peak tailing, where the compound streaks down the column instead of moving as a tight band, resulting in poor separation from impurities and reduced recovery.[8] This guide provides a robust methodology to overcome this common issue.
Principles of Separation
The protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[5][6] The separation is governed by the principle of differential adsorption and desorption:
-
Non-polar impurities: Having weak interactions with the polar silica gel, these compounds will spend more time in the mobile phase and elute from the column first.
-
Target Compound (Moderately Polar): this compound, with its polar ester group and nitrogen heterocycle, will have a moderate affinity for the silica gel.[9]
-
Highly Polar Impurities: These will adsorb very strongly to the stationary phase and will require a highly polar mobile phase to elute.
To ensure a successful separation and sharp, symmetrical peaks, we will incorporate a basic modifier into our mobile phase. This additive neutralizes the acidic sites on the silica gel, preventing the strong ionic interactions that cause tailing.[8]
Experimental Protocol: From Crude Mixture to Pure Compound
This protocol is designed for the purification of a crude reaction mixture containing this compound.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh |
| Crude Material | Synthesized this compound | Pre-dissolved in a minimal amount of DCM/MeOH |
| Solvents | Dichloromethane (DCM) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (Et₃N) | Reagent Grade | |
| Apparatus | Glass Chromatography Column or Automated Flash System | Appropriate size for the scale of purification |
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | |
| TLC Development Chamber | ||
| UV Lamp | 254 nm | |
| Collection Vessels | Test tubes or fraction collector vials | |
| Rotary Evaporator | For solvent removal post-purification |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Part 1: TLC Method Development (Finding the Right Solvent System)
The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it moves off the baseline but not too quickly, and provides clear separation from impurities.[5]
-
Prepare TLC Chambers: Prepare several chambers with filter paper wicks and varying ratios of Dichloromethane (DCM) and Methanol (MeOH). Start with systems like 98:2, 95:5, and 90:10 (DCM:MeOH).
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (like DCM/MeOH). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
-
Optimize with a Basic Modifier: The basic nature of the imidazopyridine will likely cause streaking. To counteract this, add 0.5-1% triethylamine (Et₃N) to the optimal solvent system identified in the previous step. For example, if 95:5 DCM:MeOH worked best, the new mobile phase will be 94.5:5:0.5 (DCM:MeOH:Et₃N). Rerun the TLC to confirm that streaking is eliminated and separation is maintained or improved.
Part 2: Column Packing and Sample Loading
-
Prepare the Slurry: For a medium-scale purification (200-500 mg crude), weigh out approximately 20-30 g of silica gel (a 40-60:1 ratio of silica:crude material by weight is a good starting point).[6] Create a slurry by mixing the silica with the initial, least polar eluting solvent (e.g., 98:2 DCM:MeOH + 0.5% Et₃N).
-
Pack the Column: Secure the column vertically. Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel (~2-3 times the weight of the crude material) by dissolving the compound in a minimal amount of solvent, adding the silica, and evaporating the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Part 3: Elution and Fraction Collection
-
Begin Elution: Start eluting the column with the least polar solvent mixture determined during TLC analysis.
-
Implement Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
Step 1: 2% MeOH in DCM (+0.5% Et₃N) for 2-3 column volumes to elute non-polar impurities.
-
Step 2: Gradually increase to 5% MeOH in DCM (+0.5% Et₃N) over 5-10 column volumes. This is the range where the target compound is expected to elute.
-
Step 3: A final "flush" with 10-15% MeOH in DCM (+0.5% Et₃N) can be used to elute any remaining highly polar compounds.
-
-
Collect Fractions: Collect the eluent in small, numbered fractions (e.g., 10-15 mL per fraction).
Part 4: Analysis and Product Isolation
-
Monitor Fractions by TLC: Spot every few fractions onto a TLC plate and run it in the optimized solvent system. This allows you to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine all fractions that show a single, clean spot corresponding to the target compound.
-
Isolate Final Product: Remove the solvent from the combined fractions using a rotary evaporator. The resulting solid or oil is the purified this compound. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, or HPLC.
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Compound streaks/tails on column | Strong interaction with acidic silica. | Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to neutralize acidic sites.[8] |
| Poor separation of spots | Incorrect solvent system polarity. | Re-optimize the solvent system using TLC. A shallower gradient during elution may be required. |
| Compound will not elute from column | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (Methanol) in the mobile phase. |
| Cracked or channeled column bed | Improper packing of the column. | Repack the column carefully, ensuring the silica is settled evenly without air gaps. Use the slurry method for best results. |
Conclusion
This application note presents a reliable and reproducible method for the purification of this compound. By understanding the chemical properties of the target molecule and the stationary phase, we can proactively address common issues like peak tailing through the use of a basic modifier. This systematic approach, starting with careful TLC analysis and progressing to an optimized gradient elution, enables researchers to consistently obtain this valuable building block in high purity, thereby accelerating drug discovery and development workflows.
References
-
Sepe, V., et al. (2015). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 20(9), 15496-15515. Available at: [Link]
-
Columbia University Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
Boruah, M., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-12. Available at: [Link]
-
Kwiecień, H., & Stefańska, J. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2993. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Reddy, T. S., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology, 3(5). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01019. Available at: [Link]
- Guan, Z., et al. (2020). Pyridinone- and pyridazinone-based compounds and uses thereof. U.S. Patent Application No. 16/842,941.
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Abstract
This application note provides a comprehensive and robust methodology for the purification of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate, a key heterocyclic building block in pharmaceutical research and drug development.[1][2][3] The inherent polarity and basic nitrogen atoms of the imidazopyridine scaffold present unique challenges in chromatographic separation, often leading to poor peak shape and low resolution.[4][5] This guide details a systematic approach using reverse-phase high-performance liquid chromatography (RP-HPLC), explaining the fundamental principles behind the selection of the stationary phase, mobile phase composition, and critical additives required for a successful, high-purity separation. The protocol is designed for researchers, chemists, and process development scientists, offering a validated starting point for method development and optimization.
Introduction and Compound Profile
This compound is a member of the imidazopyridine class of heterocycles, which are structurally related to purines and exhibit a wide range of biological activities.[1] The purification of such compounds from synthetic reaction mixtures is a critical step to ensure the integrity of subsequent biological assays and development processes. The primary challenge in purifying this molecule lies in its polar nature (XLogP3 = 0.6) and the presence of two basic nitrogen centers (a pyridine-type and a pyrrole-type nitrogen).[5][6] These features can cause strong interactions with the acidic silanol groups on standard silica-based stationary phases, resulting in significant peak tailing.[4]
This protocol employs a reverse-phase HPLC strategy, which is ideally suited for polar to moderately non-polar compounds.[4][7] By carefully controlling the mobile phase pH and utilizing an ion-pairing agent, we can achieve excellent peak symmetry and efficient purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₂ | PubChem[6] |
| Molecular Weight | 177.16 g/mol | PubChem[6] |
| Structure | PubChem[6] | |
| XLogP3 (Polarity) | 0.6 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 4 | PubChem[6] |
| pKa (Predicted) | The imidazopyridine core contains basic nitrogen atoms. The pyridine-type nitrogen is weakly basic and readily protonated under acidic conditions.[5][8] | N/A |
Principles of the Chromatographic Separation
The Rationale for Reverse-Phase HPLC
Reverse-phase chromatography is the method of choice for this compound due to its polarity.[4] In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[9] The compound is retained on the column through hydrophobic interactions. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), we decrease the polarity of the mobile phase, which weakens the hydrophobic interaction and elutes the compound from the column.[10]
The Critical Role of the Mobile Phase Modifier
For basic compounds like this compound, using a simple water/acetonitrile mobile phase is insufficient. The basic nitrogen atoms will interact with residual, acidic silanol groups on the silica backbone of the C18 column, causing severe peak tailing.[5] To counteract this, an acidic modifier must be added to the mobile phase.
Trifluoroacetic acid (TFA) is an excellent choice for this purpose.[11] At a concentration of 0.1%, TFA serves two key functions:
-
pH Control: It lowers the mobile phase pH to approximately 2. This ensures that the basic nitrogen atoms on the analyte are consistently protonated, resulting in a single ionic species that chromatographs predictably.[12][13] It also suppresses the ionization of the silanol groups, minimizing undesirable secondary interactions.[13][14]
-
Ion Pairing: TFA acts as an ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the protonated analyte (R-NH₃⁺). This ion pair is charge-neutral and more hydrophobic than the analyte alone, leading to improved retention on the C18 column and sharper, more symmetrical peaks.[11][12][13]
While TFA is ideal for UV detection, it is known to cause ion suppression in mass spectrometry (MS).[12][14] If MS detection is required, formic acid (0.1%) is a suitable alternative, though it may provide slightly less sharp peaks.
HPLC Method Development Workflow
The development of a robust purification method is a systematic process. The workflow below outlines the key stages from initial analysis to the final optimized protocol.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Solubility Profiling of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility in Drug Discovery
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a heterocyclic compound belonging to the imidazopyridine class. This family of molecules is of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2] The therapeutic potential of imidazopyridine derivatives has been explored in various areas, including oncology and infectious diseases.[3]
A critical determinant of a compound's potential as a therapeutic agent is its solubility. Poor solubility can lead to low bioavailability, hinder the formulation of effective drug delivery systems, and complicate the interpretation of in vitro and in vivo studies. Therefore, a thorough understanding of the solubility of a lead compound like this compound in commonly used solvents is a fundamental prerequisite for its advancement in the drug discovery pipeline.
This application note provides a comprehensive guide to understanding and determining the solubility of this compound in dimethyl sulfoxide (DMSO), water, and ethanol. It offers detailed protocols for solubility assessment and discusses the theoretical underpinnings of the observed solubility characteristics.
Physicochemical Properties and Predicted Solubility
To understand the solubility profile of this compound, it is essential to first consider its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[4] |
| XLogP3 | 0.6 | PubChem[4] |
The XLogP3 value of 0.6 suggests that this compound has a relatively balanced lipophilicity.[4] This value indicates that the compound is not excessively greasy or water-loving, suggesting it may have some degree of solubility in both polar and non-polar solvents. However, the presence of the fused heterocyclic ring system and the potential for hydrogen bonding can lead to strong crystal lattice energy, which may limit its solubility. Given that solubility of imidazopyridine derivatives can be highly variable and often poor in aqueous media, experimental determination is crucial.[3]
Experimental Protocols for Solubility Determination
The following protocols describe the equilibrium solubility determination using the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[5] This method is considered the gold standard for its accuracy and reliability.[5][6]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (200 proof), analytical grade
-
Deionized water
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm filters (PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
HPLC vials
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to separate vials containing a known volume (e.g., 1 mL) of DMSO, water, and ethanol, respectively. The key is to ensure undissolved solid remains at the end of the experiment.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Separation of Undissolved Solid:
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Sample Preparation for HPLC Analysis:
-
Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
For the DMSO and ethanol samples, a larger dilution may be necessary.
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or a mobile phase component).
-
From the stock solution, prepare a series of calibration standards of known concentrations covering the expected range of the diluted samples.
-
-
HPLC-UV Analysis:
-
Analyze the prepared standards and diluted samples by HPLC-UV. A reversed-phase C18 column is often a good starting point for such a compound.
-
The mobile phase should be optimized to achieve good peak shape and retention time. A gradient of water and acetonitrile with a small amount of trifluoroacetic acid or formic acid is a common choice.
-
The UV detection wavelength should be set to the absorbance maximum of the compound.
-
-
Data Analysis and Solubility Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Expected Solubility Profile and Interpretation
Based on the physicochemical properties and the general behavior of related compounds, the following solubility profile can be anticipated:
-
DMSO: As an aprotic, highly polar solvent, DMSO is expected to be an excellent solvent for this compound.[7] It is capable of disrupting the crystal lattice and forming strong intermolecular interactions with the solute. High solubility in DMSO is advantageous for preparing concentrated stock solutions for in vitro screening assays.
-
Ethanol: Ethanol is a polar protic solvent. It is expected to be a reasonably good solvent for this compound, though likely less effective than DMSO. The solubility in ethanol will be influenced by the balance between the polar interactions with the hydroxyl group of ethanol and the non-polar interactions with its ethyl group.
-
Water: Aqueous solubility is often the most challenging and most critical parameter for drug candidates.[7] Given the fused aromatic ring system, the aqueous solubility of this compound is predicted to be low to moderate. The presence of nitrogen atoms capable of hydrogen bonding may enhance its solubility in water to some extent. The pH of the aqueous medium can also significantly influence the solubility of compounds with ionizable groups.
Troubleshooting and Considerations
-
Compound Purity: Ensure the purity of the this compound used, as impurities can affect solubility measurements.
-
Equilibrium Time: For some crystalline compounds, reaching equilibrium can take longer than 48 hours. If results are inconsistent, extending the equilibration time should be considered.
-
Solvent Evaporation: Ensure vials are properly sealed during equilibration to prevent changes in solvent volume.
-
Adsorption: The compound may adsorb to the surface of filters or vials. It is advisable to use low-binding materials where possible.
-
Kinetic vs. Thermodynamic Solubility: The protocol described measures thermodynamic (equilibrium) solubility. Kinetic solubility, often measured in high-throughput screening, involves precipitating the compound from a DMSO stock solution in an aqueous buffer and can yield different, typically higher, values.[8]
Conclusion
A thorough understanding of the solubility of this compound in DMSO, water, and ethanol is essential for its successful development as a potential therapeutic agent. The detailed protocol provided in this application note, based on the reliable shake-flask method, offers a robust framework for obtaining accurate and reproducible solubility data. This information will be invaluable for guiding formulation development, designing relevant biological assays, and ultimately, for making informed decisions in the drug discovery process.
References
-
PubChem. This compound | C8H7N3O2 | CID 69238214. Available from: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. PubMed Central. Available from: [Link]
-
A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. Available from: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Available from: [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available from: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available from: [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. sciforum.net [sciforum.net]
Application Notes & Protocols: Leveraging Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core, a key structural motif in medicinal chemistry, is recognized as a bioisostere of purines and has garnered significant interest in the development of novel therapeutics.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including antiviral and anticancer properties.[2] The solid-phase synthesis (SPS) of libraries based on this privileged scaffold offers a powerful strategy for accelerating the drug discovery process, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate" in solid-phase synthesis workflows. We will detail protocols for immobilization, diversification, and cleavage, drawing upon established methodologies for related heterocyclic systems to provide a robust framework for library construction.
Core Concepts in Solid-Phase Strategy
Solid-phase synthesis offers distinct advantages over traditional solution-phase chemistry for library generation, primarily through the simplification of purification processes—intermediates are isolated by simple filtration and washing.[3] The successful implementation of an SPS strategy for imidazo[4,5-c]pyridines hinges on three key stages:
-
Immobilization: Covalent attachment of the initial building block to an insoluble polymeric support (resin).
-
Elaboration: Sequential chemical transformations on the resin-bound substrate.
-
Cleavage: Release of the final product from the solid support.
Our focus will be on adapting established solid-phase techniques to the specific chemistry of this compound.
Proposed Solid-Phase Synthesis Workflow
The following workflow outlines a strategic approach to immobilize this compound and subsequently diversify the scaffold.
Figure 1: Proposed workflow for the solid-phase synthesis of an imidazo[4,5-c]pyridine library.
Part 1: Building Block Preparation and Resin Immobilization
The primary handle for immobilization on the title compound is the methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid then serves as the anchor point for attachment to a suitable resin.
Protocol 1.1: Saponification of Methyl Ester
Rationale: The conversion of the methyl ester to a carboxylic acid is a prerequisite for linking to common resins like 2-chlorotrityl chloride or Wang resin. This is a standard transformation, typically proceeding in high yield.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water.
-
Add an aqueous solution of LiOH (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-imidazo[4,5-c]pyridine-4-carboxylic acid.
Protocol 1.2: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin
Rationale: 2-CTC resin is an acid-sensitive resin that allows for the attachment of carboxylic acids under basic conditions. The key advantage is the ability to cleave the final product under mild acidic conditions that are unlikely to degrade sensitive functionalities.
Materials:
-
1H-Imidazo[4,5-c]pyridine-4-carboxylic acid (from Protocol 1.1)
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Methanol (for capping)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-CTC resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Dissolve 1H-imidazo[4,5-c]pyridine-4-carboxylic acid (2-3 equivalents relative to resin loading) in DCM or DMF.
-
Add DIPEA (4-5 equivalents) to the solution of the carboxylic acid.
-
Add the activated carboxylic acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and MeOH, then dry under vacuum.
Loading Determination: The loading of the building block onto the resin can be determined spectrophotometrically by cleaving a small, weighed amount of resin and measuring the UV absorbance of the cleaved product.
Part 2: On-Resin Diversification
With the imidazo[4,5-c]pyridine scaffold securely attached to the solid support, the next stage involves chemical modifications. The most accessible position for diversification is the nitrogen atom of the imidazole ring.
Protocol 2.1: N-Alkylation of Resin-Bound Imidazo[4,5-c]pyridine
Rationale: N-alkylation introduces a point of diversity (R¹ group). The choice of a suitable non-nucleophilic base is crucial to deprotonate the imidazole nitrogen without promoting side reactions.
Materials:
-
Resin-bound 1H-imidazo[4,5-c]pyridine-4-carboxylate (from Protocol 1.2)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) or other electrophiles
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
DMF or Acetonitrile (ACN)
Procedure:
-
Swell the resin in the reaction solvent (DMF or ACN) for 30 minutes.
-
Add the base (e.g., Cs₂CO₃, 5-10 equivalents) and the alkylating agent (5-10 equivalents).
-
Agitate the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Reaction progress can be monitored by cleaving a small sample of beads and analyzing the product by LC-MS.
-
After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Reaction Monitoring: On-bead analytical techniques or analysis of cleaved material are essential for reaction monitoring in solid-phase synthesis.[4][5]
Part 3: Cleavage and Product Isolation
The final step is the release of the diversified molecules from the solid support. The choice of cleavage cocktail is dictated by the linker used for immobilization.
Protocol 3.1: Cleavage from 2-CTC Resin
Rationale: The acid-labile nature of the 2-CTC linker allows for product release under mild conditions, preserving many acid-sensitive functional groups. A common cleavage cocktail is a dilute solution of trifluoroacetic acid (TFA) in DCM.
Materials:
-
Diversified resin-bound product (from Protocol 2.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, if needed)
Procedure:
-
Swell the resin in DCM.
-
Prepare the cleavage cocktail (e.g., 1-2% TFA in DCM). If cation-sensitive groups are present, add TIS (1-5%) as a scavenger.
-
Add the cleavage cocktail to the resin and agitate for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude product.
-
Purify the crude product as needed, typically by preparative HPLC.
Alternative Solid-Phase Strategies
While the above protocol details one viable route, other strategies have been successfully employed for the synthesis of the imidazo[4,5-c]pyridine scaffold on solid support. An efficient method described by Lemrová et al. involves building the heterocyclic core directly on the resin.[6][7]
Figure 2: Alternative strategy for on-resin construction of the imidazo[4,5-c]pyridine scaffold.[6][8]
This alternative approach is powerful for generating libraries with diversity at multiple positions on the heterocyclic core.[9]
Analytical Characterization
Throughout the synthesis and after cleavage, rigorous analytical characterization is paramount.
| Technique | Purpose |
| LC-MS | To monitor reaction progress, assess crude purity, and confirm the molecular weight of the final product. |
| ¹H NMR | To confirm the structure of the final product after purification. |
| HPLC | For purification of the crude product and to determine the final purity. |
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse chemical libraries. By leveraging its carboxylic acid functionality (after hydrolysis) for immobilization, researchers can efficiently explore the chemical space around the imidazo[4,5-c]pyridine scaffold. The protocols outlined in this guide provide a solid foundation for initiating such synthetic campaigns. As with any solid-phase methodology, careful optimization of reaction conditions and diligent monitoring of each step are critical for success.
References
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]
-
Figshare. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines. ACS Combinatorial Science. [Link]
-
ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Scicinski, J. J., Hudson, A. D., & Pope, A. J. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
-
Conti, P., & St-Denis, Y. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Mantu, D., Luca, M. C., & Oniciu, D. C. (2014). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 19(11), 18947-18973. [Link]
-
Hudson, D. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
-
Brouillette, Y., Sévigny, G., & Vinet, V. (2002). Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage. Journal of Combinatorial Chemistry, 4(4), 352-358. [Link]
-
Dubina, T. F., et al. (2024). Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds, 60(5), 587-601. [Link]
-
Hodges, J. C. (1997). Analytical techniques for solid-phase organic and combinatorial synthesis. Drug Discovery Today, 2(3), 102-109. [Link]
-
Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2014). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Chemistry. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01004. [Link]
-
ResearchGate. (n.d.). Synthesize of novel imidazo derivatives 13–19. [Link]
-
Yuan, Y., et al. (2022). Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives. Communications Chemistry, 5(1), 1-8. [Link]
-
PubMed. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
-
Fisher Scientific. (n.d.). methyl 1H-imidazo[4, 5-c]pyridine-4-carboxylate, min 97%, 500 mg. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Doležal, M., & Zitko, J. (2015). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 20(9), 16995-17030. [Link]
-
Gümrükçüoğlu, N., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Archiv der Pharmazie, 356(11), e2300224. [Link]
Sources
- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 4. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
"Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" as an intermediate for S1P2 inhibitors
Application Note & Protocol
Topic: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate as a Key Intermediate for the Synthesis of Novel Sphingosine-1-Phosphate Receptor 2 (S1P2) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Sphingosine-1-Phosphate Receptor 2 (S1P2) has emerged as a critical therapeutic target implicated in a range of pathologies, including fibrosis, vascular inflammation, and cancer.[1][2][3] The development of potent and selective S1P2 inhibitors is a key objective in modern medicinal chemistry. The imidazopyridine scaffold represents a versatile and privileged structure in drug discovery, known for its wide array of biological activities.[4][5] This application note details the synthesis and characterization of a pivotal intermediate, This compound , and provides a comprehensive protocol for its elaboration into a potent, novel S1P2 inhibitor. We elucidate the rationale behind the synthetic strategy and provide detailed, field-proven methodologies suitable for researchers in drug development.
Introduction: The Therapeutic Promise of S1P2 Inhibition
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a myriad of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[3] While S1P1 is known for its role in lymphocyte trafficking, the S1P2 receptor has distinct and often opposing functions. Activation of S1P2, which couples to Gα12/13 and Gαq, typically leads to the activation of the Rho-ROCK pathway, inhibiting cell migration and promoting cytoskeletal rearrangement.[2][6]
Dysregulation of S1P2 signaling is linked to numerous disease states:
-
Vascular Inflammation: S1P2 signaling is critical for inducing endothelial permeability and inflammation, making it a novel target for inflammatory vascular disorders.[1]
-
Cancer: S1P2 has complex roles in cancer, sometimes inhibiting migration while in other contexts promoting tumor growth and resistance to therapy.[3][7]
-
Fibrosis: The receptor is implicated in fibronectin synthesis in diabetic nephropathy and may play a role in kidney fibrosis.[2]
Consequently, small molecule antagonists of S1P2 are highly sought after as potential therapeutics. The imidazo[4,5-c]pyridine core, a fused heterocyclic system, offers a rigid and tunable scaffold for designing such inhibitors, providing specific vectors for chemical modification to optimize potency and pharmacokinetic properties.[8][9]
S1P2 Signaling Pathway Overview
The following diagram illustrates the canonical S1P2 signaling cascade, highlighting its role in Rho activation and the subsequent inhibition of Rac-mediated cell migration.
Sources
- 1. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Receptor 2 Regulates Proinflammatory Cytokine Production and Osteoclastogenesis | PLOS One [journals.plos.org]
- 7. S1PR2 sphingosine-1-phosphate receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
Application Notes and Protocols for In Vitro Evaluation of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazopyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold, bearing a structural resemblance to endogenous purines. This similarity allows compounds of this class to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[1] Published literature reveals that derivatives of this scaffold exhibit activities including, but not limited to, antitumor, antiviral, and anti-inflammatory effects.[1] Notably, specific analogues have been identified as potent modulators of key cellular signaling nodes, such as protein kinases and G-Protein Coupled Receptors (GPCRs).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate , a novel compound within this promising chemical class. As the specific biological targets of this molecule are yet to be fully elucidated, we present a logical, tiered screening cascade designed to efficiently probe its activity against two high-probability target families: protein kinases and GPCRs. The following protocols are designed not merely as a list of steps, but as a self-validating experimental framework, providing insights into the causality behind methodological choices to ensure robust and reproducible data generation.
Compound Handling and Physicochemical Properties
A foundational aspect of any successful in vitro assay is the proper handling and solubilization of the test compound. Inaccurate concentration determination due to poor solubility is a common source of experimental irreproducibility.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[2] |
| Molecular Weight | 177.16 g/mol | PubChem[2] |
| XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Table 1: Key physicochemical properties of this compound.
Protocol 1: Stock Solution Preparation
-
Causality: The low XLogP3 value suggests moderate lipophilicity. However, heterocyclic compounds can exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its broad solubilizing power. For imidazo[4,5-b]pyridine derivatives, which are structurally similar, solubility can be enhanced by preparing them as hydrochloride salts.[3] This protocol, however, will assume the compound is in its free base form. All subsequent dilutions into aqueous assay buffers should be carefully monitored for precipitation.
-
Step-by-Step Methodology:
-
Accurately weigh out a precise amount of this compound (e.g., 1.77 mg).
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 1 mL to yield a 10 mM stock).
-
Vortex thoroughly for 5-10 minutes. Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, gentle warming (to 37°C) or sonication may be employed.
-
Prepare serial dilutions from this high-concentration stock in 100% DMSO to create a set of intermediate stock solutions (e.g., 1 mM, 100 µM).
-
For final assay concentrations, dilute the DMSO stocks into the respective aqueous assay buffer. Crucially, the final concentration of DMSO in the assay should be kept constant across all wells (including controls) and should typically not exceed 0.5-1% to avoid solvent-induced artifacts.
-
Tier 1 Screening: Kinase Inhibition Profiling
Rationale: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The imidazopyridine scaffold is present in several known kinase inhibitors.[1] Therefore, an initial broad screening against a panel of kinases is a logical first step to identify potential targets.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Kinase Inhibition Screening Workflow.
Recommended Kinase Panels: For a novel compound with an unknown target, a broad kinase panel is recommended to maximize the chances of identifying a primary hit. Several vendors offer fee-for-service screening against large panels.[4][5][6] A cost-effective initial screen might focus on a panel of ~80-100 kinases covering major branches of the kinome, including tyrosine kinases (TKs) and cyclin-dependent kinases (CDKs).[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a robust and highly sensitive method to measure kinase activity.[7][8] The assay quantifies the amount of ADP produced during the kinase reaction. A luciferase/luciferin system converts the generated ADP back to ATP, which then drives a light-producing reaction.[9] The luminescent signal is directly proportional to kinase activity; therefore, a decrease in signal in the presence of the test compound indicates inhibition.[8]
-
Materials:
-
Recombinant Kinase of interest (e.g., from a screening panel)
-
Kinase-specific substrate peptide/protein
-
ATP (at or near the Kₘ for each kinase, if known)
-
This compound (prepared as per Protocol 1)
-
Staurosporine (non-selective kinase inhibitor, positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of this compound in kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (vehicle control, 100% activity) and Staurosporine (positive control, 0% activity).
-
Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in kinase assay buffer. Add 2.5 µL of this mix to each well.
-
ATP Addition: Prepare a 2X ATP solution in kinase assay buffer. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP-to-ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Presentation and Analysis:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 15,200 | 95.1 |
| 33.3 | 28,500 | 90.8 |
| 11.1 | 85,000 | 72.6 |
| 3.7 | 150,600 | 50.1 |
| 1.2 | 225,800 | 27.2 |
| 0.4 | 280,100 | 9.7 |
| 0.1 | 305,400 | 2.2 |
| 0 (Vehicle) | 312,300 | 0 |
| Staurosporine (10 µM) | 12,500 | 96.0 |
Table 2: Example data for a single kinase inhibition assay. The % Inhibition is calculated as: 100 * [1 - (RLU_compound - RLU_control_inhibitor) / (RLU_vehicle - RLU_control_inhibitor)].
The % inhibition data is then plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 2 Screening: GPCR Antagonism Profiling
Rationale: Several imidazo[4,5-c]pyridine derivatives have been reported as GPCR antagonists, notably targeting the Angiotensin II Type 1 (AT1) receptor.[10] Therefore, evaluating the compound's ability to antagonize GPCR signaling is a critical secondary screen. We propose a two-pronged approach to assess GPCR modulation: measuring intracellular calcium mobilization (a Gαq-mediated event) and β-arrestin recruitment (a universal mechanism for most GPCRs).
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: GPCR signaling pathways and corresponding assays.
Cell Line Selection: The choice of cell line is paramount. For targeted screening against the AT1 receptor, cell lines endogenously expressing this receptor, such as Hep G2 or Caco-2 cells, are suitable choices.[10][11] Alternatively, recombinant cell lines overexpressing a specific GPCR of interest (e.g., HEK293-AT1) can provide a more robust signal window.
Protocol 3: Gαq-Coupled GPCR Functional Assay (Calcium Mobilization)
-
Principle: This protocol uses a fluorescent imaging plate reader (FLIPR) and a calcium-sensitive dye to measure changes in intracellular calcium concentration following GPCR activation.[12] The assay is performed in antagonist mode: cells are pre-incubated with this compound before being challenged with a known agonist. A reduction in the agonist-induced calcium signal indicates antagonistic activity.
-
Materials:
-
HEK293 cells stably expressing the AT1 receptor (or similar).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
FLIPR Calcium 5 Assay Kit (Molecular Devices).[13]
-
Angiotensin II (agonist for AT1 receptor).
-
Losartan or Telmisartan (known AT1 receptor antagonists, positive controls).[14]
-
Assay Buffer (HBSS with 20 mM HEPES).
-
Black-walled, clear-bottom 384-well cell culture plates.
-
FLIPR instrument or equivalent.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 384-well plates at a density of ~15,000 cells/well and incubate overnight at 37°C, 5% CO₂.[15]
-
Dye Loading: The next day, prepare the FLIPR Calcium 5 dye-loading buffer according to the manufacturer's protocol.[13] Remove the cell culture medium and add 25 µL of the dye-loading buffer to each well. Incubate for 1 hour at 37°C. Do not wash the cells after dye loading. [13]
-
Compound Pre-incubation: During the dye-loading incubation, prepare a serial dilution of this compound and control antagonists in assay buffer. Add 12.5 µL of the compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Prepare an agonist plate containing Angiotensin II at a concentration that elicits ~80% of the maximal response (EC₈₀). Place both the cell plate and the agonist plate into the FLIPR instrument. The instrument will add 12.5 µL of the agonist solution to the cell plate and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Plot the % inhibition against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Universal GPCR Functional Assay (β-Arrestin Recruitment)
-
Principle: This protocol utilizes the DiscoverX PathHunter® β-arrestin assay, which is based on enzyme fragment complementation (EFC).[16] The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments. This creates an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[16][17]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Plating: Plate the PathHunter® cells in the provided medium at 5,000 cells/well in a 384-well plate and incubate overnight.[18]
-
Compound Pre-incubation: Prepare serial dilutions of this compound and controls. Add 5 µL of the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of the EC₈₀ concentration of the known agonist to all wells (except for negative controls).
-
Incubation: Incubate the plate for 90 minutes at 37°C.[18]
-
Signal Detection: Prepare the PathHunter Detection Reagent mixture according to the protocol.[18] Add 12 µL of the detection mix to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Calculate % inhibition and determine the IC₅₀ value as described for the previous assays.
-
Conclusion and Forward Look
This document provides a strategic and detailed framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on protein kinase activity and GPCR signaling, researchers can efficiently identify primary biological targets and generate robust, decision-enabling data. Positive hits in these assays would warrant further investigation, including more extensive kinase profiling, determination of the mechanism of inhibition (e.g., ATP-competitive vs. allosteric), and assessment of ligand bias in GPCR signaling. These foundational assays are the gateway to understanding the compound's mechanism of action and realizing its full therapeutic potential.
References
-
DCReport.org. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. [Link]
-
National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. [Link]
-
Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]
-
Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
-
National Center for Biotechnology Information. FLIPR™ Assays for GPCR and Ion Channel Targets. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. [Link]
-
National Center for Biotechnology Information. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay. [Link]
-
Kinase Logistics Europe. QS S Assist KINASE_TR-FRET Kit. [Link]
-
DiscoverX. PathHunter® β-Arrestin GPCR Assays. [Link]
-
Poly-Dtech. TR-FRET Assay Principle. [Link]
-
PubMed. Systematic Characterization of AT1 Receptor Antagonists With Label-Free Dynamic Mass Redistribution Assays. [Link]
-
National Center for Biotechnology Information. Characterization of ACE Inhibitors and AT1R Antagonists with Regard to Their Effect on ACE2 Expression and Infection with SARS-CoV-2 Using a Caco-2 Cell Model. [Link]
-
Journal of Cheminformatics. In silico identification of novel lead compounds with AT1 receptor antagonist activity: successful application of chemical database screening protocol. [Link]
-
DiscoverX. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
DiscoverX. PathHunter® eXpress β-Arrestin Orphan GPCR Assays. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
Chemical Synthesis Database. 1-methyl-1H-imidazo[4,5-c]pyridine. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
-
PubMed Central. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
Bio-Techne. Angiotensin AT1 Receptor Antagonists Products. [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com [promega.com]
- 10. Systematic characterization of AT1 receptor antagonists with label-free dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of ACE Inhibitors and AT1R Antagonists with Regard to Their Effect on ACE2 Expression and Infection with SARS-CoV-2 Using a Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. scbt.com [scbt.com]
- 15. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 18. cosmobio.co.jp [cosmobio.co.jp]
Application of "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" in cancer research
This compound, as a representative of the imidazo[4,5-c]pyridine class, holds significant promise as a tool compound and potential therapeutic lead for cancer research. The protocols outlined here provide a robust framework for its characterization as a Tankyrase inhibitor. Positive results from these assays would warrant further investigation, including selectivity profiling against other PARP family members, pharmacokinetic studies, and in vivo efficacy testing in relevant xenograft models. [9]Combination studies with other anticancer agents, such as PI3K or AKT inhibitors, could also be explored to overcome potential resistance mechanisms. [11]
References
- Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020).
- Zhang, Y., & Liu, S. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5364-5385.
- Das, S., Byran, G., Biswas, K., & Rajagopal, K. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Cancer Drug Targets.
- Das, S., Byran, G., Biswas, K., & Rajagopal, K. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Cancer Drug Targets.
- Arques, O., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 644-656.
- Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113174.
- Dymińska, L. (2022).
- Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050.
- Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330.
- Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules and Cells, 44(7), 7330.
- Shultz, M. D. (2013). Tankyrase Inhibitors: Potential Treatment of Hyperproliferative Diseases. ACS Medicinal Chemistry Letters, 4(11), 1090-1091.
- Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 - 2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibitors as antitumor agents: a patent update (2013 - 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibitors: Potential Treatment of Hyperproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most critical classes of drug targets. The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a robust framework for orienting functional groups to interact with the ATP-binding site of kinases. The arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine ring system allows for crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors.
This guide provides an in-depth look at Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate , a versatile starting material for the synthesis of a new generation of kinase inhibitors. We will explore its chemical properties, detailed synthetic protocols for its conversion into advanced intermediates, and its application in the creation of potent inhibitors targeting critical signaling pathways like the PI3K/mTOR pathway.
Chemical Profile: this compound
This starting material is a key building block for introducing the imidazo[4,5-c]pyridine core. The methyl ester at the 4-position is a versatile chemical handle, allowing for further elaboration into amides, which are common functionalities in kinase inhibitors responsible for key interactions within the ATP-binding pocket.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₇N₃O₂[1] |
| Molecular Weight | 177.16 g/mol [1] |
| Canonical SMILES | COC(=O)C1=NC=CC2=C1N=CN2[1] |
| CAS Number | 1234616-18-2[1] |
Core Scaffold Diagram
Caption: Core structure of the starting material.
Application in Kinase Inhibitor Synthesis: A Strategic Workflow
The primary synthetic utility of this compound lies in the conversion of its methyl ester group into a carboxamide. This transformation is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine. This amine fragment is often a carefully chosen moiety designed to interact with specific residues in the target kinase, thereby conferring potency and selectivity.
General Synthetic Workflow
Caption: General workflow for inhibitor synthesis.
Detailed Protocols
Protocol 1: Hydrolysis of this compound
Objective: To convert the methyl ester to the corresponding carboxylic acid, activating it for subsequent amide coupling.
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method for hydrolyzing esters. The choice of solvent system (e.g., a mixture of THF, methanol, and water) ensures the solubility of both the starting material and the reagents. Acidification is required in the workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and MeOH).
-
Re-dissolve the remaining aqueous residue in water and cool the solution in an ice bath.
-
Slowly add 1 M HCl dropwise to acidify the solution to a pH of approximately 3-4. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to yield 1H-imidazo[4,5-c]pyridine-4-carboxylic acid. The product can be used in the next step without further purification if purity is deemed sufficient by NMR or LC-MS.
Protocol 2: Amide Coupling to Synthesize a Representative Kinase Inhibitor
Objective: To couple the synthesized carboxylic acid with a representative amine to form the final amide product. For this protocol, we will use 4-fluoroaniline as a representative amine, a common fragment in many kinase inhibitors.
Rationale: Modern amide bond formation is efficiently achieved using coupling reagents.[2] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) are widely used. They activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.[3] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize the acid formed during the reaction and to ensure the reacting amine is in its free base form.
Materials:
-
1H-Imidazo[4,5-c]pyridine-4-carboxylic acid (from Protocol 1)
-
4-fluoroaniline
-
HATU or EDC/HOBt
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide.
Biological Context: Targeting the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] This pathway is one of the most frequently hyperactivated signaling pathways in human cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[5][6]
PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR pathway.
Dual PI3K/mTOR inhibitors, many of which are based on scaffolds like imidazopyridine, are of significant therapeutic interest.[2] A prominent example is Omipalisib (GSK2126458) , a potent inhibitor of both PI3K and mTOR.[5][7] The imidazo[4,5-c]pyridine core is instrumental in its ability to bind to the ATP pocket of these kinases, leading to the downregulation of the entire signaling cascade and subsequent inhibition of tumor growth.[5][8]
Data Summary: Potency of Imidazopyridine-Based Inhibitors
The imidazo[4,5-c]pyridine scaffold has been successfully employed to generate highly potent kinase inhibitors. The table below summarizes the inhibitory activity of Omipalisib, a clinical candidate featuring a related core structure, against various PI3K isoforms and mTOR complexes.
| Compound | Target | Ki (nM) | Cellular IC₅₀ (pAKT-S473) | Reference |
| Omipalisib (GSK2126458) | p110α | 0.019 | 0.18 nM (BT474 cells) | [9] |
| p110β | 0.130 | 0.41 nM (T47D cells) | [9] | |
| p110δ | 0.024 | - | [9] | |
| p110γ | 0.060 | - | [9] | |
| mTORC1 | 0.180 | - | [9] | |
| mTORC2 | 0.300 | - | [9] |
This data highlights the sub-nanomolar potency that can be achieved with this scaffold, making this compound a highly valuable starting point for the discovery of new, potent kinase inhibitors.
References
-
Dymińska, L., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2657. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zhang, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
-
Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346–1356. [Link]
-
Reddy, T. S., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Scientific & Engineering Research, 5(5), 1137-1140. [Link]
-
Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569–1574. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]
-
Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566–8583. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
ResearchGate. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Request PDF. [Link]
-
Khomenko, D. M., et al. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 47, 517–540. [Link]
-
Gulea, M., & Datsenko, O. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35057–35071. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Yang, X., et al. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 28(21), 7393. [Link]
-
Chupakhin, O. N., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
-
Turner, J. A., et al. (1987). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Journal of Medicinal Chemistry, 30(3), 552-558. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
-
Yang, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(12), e2300403. [Link]
-
New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]
-
Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
"Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" synthesis side products and impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges, side products, and impurities encountered during the synthesis of this important heterocyclic building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of the imidazo[4,5-c]pyridine core.
Q1: What are the most common strategies for synthesizing the imidazo[4,5-c]pyridine scaffold?
A1: The most prevalent and robust methods involve the cyclization of a 3,4-diaminopyridine precursor.[1] Key strategies include:
-
Condensation with Carboxylic Acids: Reacting 3,4-diaminopyridine with a carboxylic acid (or its equivalent, like an orthoester) is a fundamental approach. This reaction is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA) or conducted at elevated temperatures, sometimes with microwave assistance to improve yields and reduce reaction times.[2]
-
Condensation with Aldehydes: An alternative route is the condensation of 3,4-diaminopyridine with an aldehyde, followed by an oxidative cyclization step.[3] This can sometimes be achieved in one pot under aerobic conditions or with the aid of a mild oxidant.[1][2]
Q2: My reaction mixture has turned dark brown or black, and the yield is very low. What is the likely cause?
A2: The formation of dark, tarry substances is typically indicative of product or starting material degradation. This is often caused by overly harsh reaction conditions.[3] For instance, using strong acids like polyphosphoric acid at excessively high temperatures for prolonged periods can lead to decomposition. It is crucial to carefully control the temperature and reaction time. Consider exploring milder catalysts, such as zinc triflate, which can promote the reaction under less forcing conditions like refluxing methanol.[3]
Q3: After purification, my product's mass spectrum shows a peak that is 14 Da lower than the expected product, and it appears more polar on TLC. What is this impurity?
A3: This is a classic sign of methyl ester hydrolysis. The loss of 14 Da (CH₂) corresponds to the conversion of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). This can occur if the reaction or workup conditions involve exposure to strong acids or bases, particularly in the presence of water. To avoid this, ensure all reagents and solvents are anhydrous and use non-aqueous workup procedures where possible.
Q4: I am attempting an N-alkylation of the imidazo[4,5-c]pyridine core and see two distinct product spots on my TLC. What are they?
A4: You are likely observing the formation of regioisomers. The imidazo[4,5-c]pyridine core has two nitrogen atoms on the imidazole ring (N-1 and N-3) that can be alkylated. Alkylation reactions, especially under basic conditions, can often lead to a mixture of both N-1 and N-3 alkylated products.[4] Achieving regioselectivity can be challenging and may require screening different bases, solvents, and alkylating agents.[5]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Product Formation | 1. Incomplete Reaction: The cyclization/condensation may be too slow under the chosen conditions. | Solution: Monitor the reaction progress using TLC or LC-MS. If starting material persists, consider increasing the reaction temperature, extending the reaction time, or using a more effective dehydrating agent/catalyst (e.g., switching from thermal conditions to PPA or a Lewis acid like zinc triflate).[2][3] |
| 2. Poor Quality Starting Materials: Impurities in the 3,4-diaminopyridine precursor can inhibit the reaction. | Solution: Ensure the purity of the starting materials. 3,4-Diaminopyridine can be purified by recrystallization. Verify its identity and purity via melting point and NMR analysis before starting the reaction.[6] | |
| 3. Degradation of Product/Reactants: Conditions are too harsh. | Solution: Reduce the reaction temperature. If using a strong acid like PPA, try a lower concentration or switch to a milder catalyst system. The goal is to find a balance that promotes cyclization without causing decomposition.[3] | |
| Major Impurity: Unreacted Starting Material | 1. Insufficient Cyclizing Agent: Stoichiometry may be off, or the reagent may have degraded. | Solution: Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent (e.g., triethyl orthoformate or formic acid). Ensure the reagent is of high purity. |
| 2. Inefficient Dehydration: The removal of water, a byproduct of cyclization, is critical to drive the reaction forward. | Solution: If not using a strong dehydrating agent like PPA, ensure the reaction is set up to remove water, for example, by using a Dean-Stark apparatus if the solvent system is appropriate. | |
| Major Impurity: Carboxylic Acid Analog | 1. Ester Hydrolysis: Presence of water under acidic or basic conditions during reaction or workup. | Solution: Conduct the reaction under strictly anhydrous conditions. During workup, use a gentle aqueous wash with a weak base (e.g., saturated NaHCO₃ solution) and minimize contact time. If possible, perform a non-aqueous workup. |
| 2. Corrective Action: | Solution: If the carboxylic acid is the major product, it can be isolated and re-esterified in a separate step using standard methods (e.g., methanol with a catalytic amount of sulfuric acid or using a reagent like TMS-diazomethane). | |
| Multiple Isomeric Products | 1. Incorrect Starting Material: Contamination with an isomeric diaminopyridine (e.g., 2,3-diaminopyridine) will lead to the formation of the wrong imidazopyridine scaffold (e.g., imidazo[4,5-b]pyridine).[1] | Solution: Rigorously confirm the identity of the diaminopyridine starting material using spectroscopic methods (¹H and ¹³C NMR) and melting point analysis before use. |
| 2. Lack of Regioselectivity in a Subsequent Step (e.g., Alkylation): The electronic properties of the N-1 and N-3 positions are often similar, leading to poor selectivity. | Solution: A systematic screen of reaction conditions is required. Vary the base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF, Acetonitrile), and temperature. Sterically hindered bases or specific solvent effects can sometimes favor one isomer over the other.[4] |
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected Analytical Characteristics |
| Methyl 3,4-diaminopyridine-2-carboxylate (Starting Material) | C₇H₉N₃O₂ | 167.16 | More polar than the product on normal phase TLC/silica. Primary amine signals in ¹H NMR. |
| 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid (Hydrolysis Product) | C₇H₅N₃O₂ | 163.14 | Significantly more polar than the product; may streak on silica TLC. Broad -OH peak in ¹H NMR. Mass is 14 Da less than the product. |
| Methyl 1H-imidazo[4,5-b]pyridine-4-carboxylate (Isomeric Impurity) | C₈H₇N₃O₂ | 177.16 | Similar polarity to the desired product, making separation difficult. Will have a distinct ¹H NMR spectrum and different retention time on HPLC. |
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: Synthesis via Formic Acid Cyclization
This protocol is a representative method for the synthesis of the target compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-diaminopyridine-2-carboxylate (1.0 eq).
-
Add formic acid (10-20 volumes). Rationale: Formic acid acts as both the solvent and the cyclizing agent, providing the one-carbon unit for the imidazole ring.[2]
-
Slowly heat the reaction mixture to reflux (approx. 100-110 °C).
Step 2: Reaction and Monitoring
-
Maintain the reflux for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The disappearance of the starting material spot indicates reaction completion.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into an ice-cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Continue adding the bicarbonate solution until the pH of the aqueous phase is ~7-8.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visual Guide 1: Synthetic Pathway
Caption: General synthetic route for this compound.
Visual Guide 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Part 4: References
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2024). Molecular Diversity, 28(5), 2817-2829. [Link]
-
Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4938. [Link]
-
Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. (2002). The Journal of Organic Chemistry, 67(20), 7165-7167. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
Srinivasulu, R., Kumar, K. R., Satyanarayana, P. V. V., & Babu, B. H. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Chemistry, 2013. [Link]
-
Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The structural similarity of the imidazopyridine core to naturally occurring purines makes it a valuable scaffold in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to ensure successful synthesis.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing the imidazo[4,5-c]pyridine core involves the condensation and subsequent cyclization of a substituted 3,4-diaminopyridine. For the target molecule, this compound, a logical starting material is a methyl 3,4-diaminopyridine-2-carboxylate derivative, which is then cyclized using a one-carbon source like triethyl orthoformate or formic acid.[1]
The general workflow involves two key transformations: the formation of an intermediate through condensation and the final intramolecular cyclization to form the imidazole ring.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a frequent issue and can stem from several factors. A systematic approach is the most effective way to troubleshoot.[3]
-
Cause 1: Suboptimal Reaction Conditions. The temperature, reaction time, and stoichiometry of reactants are critical. The cyclization step to form the imidazole ring often requires significant energy input (refluxing conditions) and sufficient time for completion.
-
Solution:
-
Temperature: Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature. Use a high-boiling point solvent like ethanol or acetic acid if necessary. Some methods even use microwave irradiation to accelerate the reaction and improve yields.[1]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are stopped too early will have incomplete conversion, while excessively long reaction times can lead to product degradation.
-
Stoichiometry: While a 1:1 molar ratio of the diaminopyridine and the cyclizing agent is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more volatile or reactive cyclizing agent (e.g., triethyl orthoformate) can help drive the reaction to completion.
-
-
-
Cause 2: Purity of Reagents and Solvents. Impurities in the starting 3,4-diaminopyridine derivative or the cyclizing agent can participate in side reactions. Moisture in the solvent can hydrolyze reagents or intermediates.
-
Solution:
-
Always use reagents from a reliable source with confirmed purity (≥97%).
-
Ensure solvents are anhydrous, especially for moisture-sensitive steps. Use freshly distilled solvents or those from a solvent purification system.
-
The 3,4-diaminopyridine starting material can be sensitive to air and light; store it under an inert atmosphere (Nitrogen or Argon) and in a dark container.
-
-
-
Cause 3: Inefficient Dehydrative Cyclization. The final ring-closing step involves the elimination of water (or alcohol, if using an orthoester). If this process is not efficient, the reaction can stall at an intermediate stage.
-
Solution:
-
Acid Catalysis: The use of a dehydrating agent or an acid catalyst like polyphosphoric acid (PPA) can significantly promote cyclization, although it can sometimes lead to harsher conditions.[1] For this specific synthesis, refluxing in a solvent like ethanol with triethyl orthoformate is often sufficient as the reaction generates acidic byproducts that can catalyze the cyclization.
-
Alternative Reagents: Consider using formic acid directly, which acts as both the carbon source and an acidic medium. Refluxing the diaminopyridine in formic acid is a common method for forming the unsubstituted imidazole ring.[1]
-
-
Question: The reaction appears to be incomplete, with significant starting material remaining. What should I do?
Answer: An incomplete reaction is typically related to the issues of reaction conditions or reagent reactivity.
-
Solution:
-
Verify Temperature: Double-check that your heating apparatus is reaching and maintaining the target temperature.
-
Extend Reaction Time: Continue monitoring the reaction by TLC. If the product spot is still intensifying and the starting material spot is diminishing, the reaction simply needs more time.
-
Re-evaluate Catalyst/Reagent: If the reaction has stalled, the catalyst (if any) may be inactive, or the cyclizing agent may have degraded. Consider adding a fresh portion of the cyclizing agent.
-
Improve Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates. Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[3]
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize them?
Answer: Side product formation is often due to the high reactivity of the starting materials or competing reaction pathways.
-
Cause 1: Regioisomer Formation. If the starting pyridine has multiple reactive sites, N-alkylation or acylation can occur at different positions, leading to isomeric byproducts.[4] For the synthesis of the imidazo[4,5-c]pyridine core from 3,4-diaminopyridine, this is less of an issue for the imidazole ring formation itself, but impurities in the starting diamine could lead to problems.
-
Solution: Ensure the purity of the methyl 3,4-diaminopicolinate starting material. High-purity starting materials are essential to avoid a complex mixture of products.
-
-
Cause 2: Oxidation/Decomposition. Diaminopyridines can be sensitive to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of colored, tarry byproducts.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This simple precaution can significantly reduce oxidative side reactions and improve the color and purity of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the cyclization step? While many syntheses of this scaffold can proceed without a dedicated catalyst, especially when using formic acid or triethyl orthoformate, some protocols report improved yields and shorter reaction times with mild Lewis acid catalysts. Zinc triflate (Zn(OTf)₂) has been shown to be an efficient catalyst for the condensation of 3,4-diaminopyridine with aldehydes to form 2-substituted imidazo[4,5-c]pyridines.[5] For the formation of the unsubstituted ring, however, thermal conditions are typically sufficient.
Q2: How can I effectively purify the final product? this compound is a crystalline solid.
-
Recrystallization: This is often the most effective method for purification. A suitable solvent system can be found by testing the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water).
-
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a viable alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
Q3: How do I confirm the structure and purity of my final product? A combination of standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic peaks for the aromatic protons on the pyridine and imidazole rings, the methyl ester, and the N-H proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound from Methyl 3,4-diaminopicolinate.
Materials:
-
Methyl 3,4-diaminopicolinate (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3,4-diaminopicolinate.
-
Flush the flask with nitrogen gas for 5-10 minutes.
-
Add anhydrous ethanol to dissolve the starting material, followed by the addition of triethyl orthoformate.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure until precipitation begins.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary and Troubleshooting Workflow
Table 1: Key Parameters and Their Impact on Yield
| Parameter | Suboptimal Condition | Potential Negative Impact | Recommended Optimization |
| Temperature | Too low (<70 °C) | Incomplete reaction, very slow kinetics | Maintain at reflux (78-80 °C for EtOH) |
| Reaction Time | Too short (<4h) | Low conversion, significant starting material | Monitor by TLC until completion (6-12h typical) |
| Atmosphere | Air | Oxidation, formation of colored impurities | Use an inert atmosphere (N₂ or Ar) |
| Solvent Purity | Contains water | Hydrolysis of orthoformate, lower yield | Use anhydrous solvents |
| Reagent Ratio | Stoichiometric TEOF | Incomplete reaction due to volatility | Use slight excess of TEOF (1.2-3.0 eq) |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Krchnák, V., et al. (2002). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 4(3), 249-256. [Link]
-
Gloc, E., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(17), 3999. [Link]
-
Yakaiah, T., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 669-684. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
-
Srinivasulu, R., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Chemical and Pharmaceutical Sciences, 4(5), 25-28. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
Technical Support Center: Troubleshooting NMR Spectral Analysis of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the expected ¹H and ¹³C NMR chemical shifts for Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate?
-
Why is the N-H proton signal in my ¹H NMR spectrum broad or not visible?
-
I see a peak around 3.33 ppm in my DMSO-d₆ spectrum. What is it?
-
My aromatic signals are overlapping. How can I resolve them?
-
-
In-Depth Troubleshooting Guides
-
Problem 1: Significant Peak Broadening in Aromatic and N-H Regions
-
Problem 2: Unexpected Peaks in the Spectrum - Identifying Impurities
-
Problem 3: Chemical Shift Deviations from Expected Values
-
-
Experimental Protocols
-
Standard Sample Preparation for NMR Analysis
-
D₂O Exchange Experiment for Identification of Labile Protons
-
-
Reference Data
-
Table of Common Impurities and their Chemical Shifts
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
¹H NMR (Proton):
-
Aromatic Protons (Pyridine Ring): Expect signals in the range of 7.0-9.0 ppm. The exact positions will depend on the electronic effects of the fused imidazole ring and the carboxylate group.
-
Imidazole C-H Proton: This proton is expected to appear as a singlet, typically downfield, in the region of 8.0-8.5 ppm.
-
N-H Proton (Imidazole Ring): This is a labile proton, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can range from 10.0-14.0 ppm and is often broad.[1][2]
-
Methyl Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.
¹³C NMR (Carbon):
-
Carbonyl Carbon (-COO-): This signal will be in the downfield region, typically around 160-170 ppm.
-
Aromatic and Imidazole Carbons: These will appear in the range of 110-155 ppm. Differentiating them often requires 2D NMR techniques like HSQC and HMBC.[3]
-
Methyl Carbon (-OCH₃): This signal will be upfield, generally in the 50-55 ppm range.
Q2: Why is the N-H proton signal in my ¹H NMR spectrum broad or not visible?
This is a common phenomenon for N-H protons in heterocyclic systems and can be attributed to two main factors:
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a nuclear spin of I=1, making it a quadrupolar nucleus.[4] This means it interacts with the electric field gradient of the molecule, leading to rapid relaxation.[5] This rapid relaxation can broaden the signals of adjacent protons, including the N-H proton, sometimes to the point where the signal disappears into the baseline.[4][6]
-
Chemical Exchange: The N-H proton is acidic and can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water.[2] This exchange can also lead to significant broadening of the N-H signal.
Q3: I see a peak around 3.33 ppm in my DMSO-d₆ spectrum. What is it?
A peak at approximately 3.33 ppm in a DMSO-d₆ spectrum is almost always due to residual water (H₂O or HOD) in the deuterated solvent.[7][8] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[9] The chemical shift of water can vary depending on temperature and the presence of other solutes.[10]
Q4: My aromatic signals are heavily overlapped. How can I resolve them?
Signal overlap is a frequent challenge with complex heterocyclic compounds.[11] Here are a few strategies to resolve overlapping signals:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of your protons due to varying solvent-solute interactions, potentially resolving the overlap.
-
Increase Spectrometer Field Strength: A higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapped. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and long-range carbons, respectively, providing another dimension of information to resolve ambiguities.[11]
In-Depth Troubleshooting Guides
Problem 1: Significant Peak Broadening in Aromatic and N-H Regions
Symptoms:
-
Aromatic and N-H proton signals are broader than expected.
-
Loss of clear coupling patterns (J-coupling).
-
Poor signal-to-noise ratio.
Causality and Troubleshooting Workflow:
Sources
- 1. Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. Binding of the proximal histidine toward porphyrin metal ion in the intermediate state of cooperative ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 6. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate"
Welcome to the technical support center for the synthesis of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The imidazo[4,5-c]pyridine core is a crucial scaffold in medicinal chemistry due to its structural similarity to natural purines, allowing it to interact with biological macromolecules like proteins and nucleic acids.[1] This guide provides field-proven insights and detailed protocols to ensure the successful synthesis of this valuable compound.
Frequently Asked Questions (FAQs): Core Synthetic Strategy
Q1: What is the primary and most reliable method for synthesizing the 1H-imidazo[4,5-c]pyridine core structure?
A1: The most robust and widely adopted method for constructing the 1H-imidazo[4,5-c]pyridine scaffold is the condensation reaction between 3,4-diaminopyridine and a suitable carbonyl-containing compound.[2][3] This reaction typically involves the formation of an initial Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused heterocyclic system. The choice of the carbonyl component is critical as it dictates the substituent at the 2-position of the final product. Common reactants include carboxylic acids, aldehydes, or their derivatives.[3]
The causality behind this strategy lies in the nucleophilicity of the two amino groups on the diaminopyridine. One amine group initiates a condensation reaction with the carbonyl group, while the second amine group is positioned to act as an intramolecular nucleophile, facilitating the ring-closing step.
Q2: To synthesize this compound specifically, what are the recommended starting materials?
A2: For the specific synthesis of this compound, the key starting materials are:
-
3,4-Diaminopyridine: This provides the pyridine and two nitrogen atoms of the imidazole ring.
-
A methyl ester of a 2-oxo-carboxylic acid: A common choice is methyl pyruvate or a related derivative. The ketone carbonyl will react with the diamine to form the imidazole ring, while the ester group will become the desired methyl carboxylate at the 4-position of the final molecule.
The reaction essentially involves a condensation and cyclization process, often catalyzed by a Lewis acid or conducted under dehydrating conditions to drive the equilibrium towards the product.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q: My condensation and cyclization reaction is resulting in a consistently low yield. What are the most critical parameters to investigate for optimization?
A: Low yield is a common problem that can often be traced back to suboptimal reaction conditions, particularly the choice of catalyst and solvent, or incomplete reaction.
Causality: The formation of the imidazo[4,5-c]pyridine ring from 3,4-diaminopyridine and a carbonyl compound is a dehydration reaction. Without an effective catalyst or dehydrating agent, the equilibrium may not favor the product, and the high activation energy for cyclization may not be overcome. Harsh conditions, like excessively high temperatures with strong acids, can lead to degradation and charring, also reducing the yield.[3]
Solutions:
-
Catalyst Selection: The choice of catalyst is paramount. While traditional methods used strong dehydrating agents like polyphosphoric acid (PPA), these require high temperatures and can be difficult to work with.[2] Modern methods favor milder Lewis acid catalysts which are often more efficient and selective. Zinc triflate (Zn(OTf)₂) has proven to be a highly effective catalyst for this transformation, promoting the reaction under milder conditions (e.g., refluxing methanol).[3]
-
Solvent Choice: The solvent must be compatible with the chosen catalyst and stable at the reaction temperature. For Lewis acid-catalyzed reactions, polar aprotic solvents like DMF or acetonitrile, or alcohols like methanol, are common choices.[3] It is crucial to use anhydrous solvents, as water can hydrolyze intermediates and deactivate many Lewis acid catalysts.
-
Temperature and Reaction Time: These parameters are interdependent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, prolonged heating can also lead to byproduct formation.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & (Reference) |
| Zinc Triflate | Methanol | Reflux (~65) | Good to Excellent | Mild conditions, commercially available, efficient.[3] |
| Copper(I) Iodide | DMF | 100 | Good | Tolerates a wide range of functional groups. |
| Iodine (I₂) | Ethanol | Reflux (~78) | Good | Cost-effective, metal-free, environmentally friendly.[5] |
| Polyphosphoric Acid (PPA) | None (reagent/solvent) | >150 | Moderate to Good | Classical method, strong dehydrating agent.[2][3] |
| None (Thermal) | Water | Reflux (100) | Good to Excellent | "Green" chemistry approach, requires air oxidation.[2] |
Issue 2: Significant Side Product Formation and Purification Difficulty
Q: My crude product shows multiple spots on TLC, and purification by column chromatography is challenging. What are the likely impurities and how can I prevent their formation?
A: The formation of multiple products typically points to incomplete reactions or the occurrence of side reactions. The close polarity of these byproducts to the desired product often complicates purification.
Causality:
-
Incomplete Cyclization: The Schiff base formed from the initial condensation of the diamine and the aldehyde/ketone is a stable intermediate. If the cyclization step is not driven to completion, this intermediate will persist as a major impurity.[3]
-
Regioisomer Formation: While not an issue with the parent 3,4-diaminopyridine, if a substituted diaminopyridine were used, the cyclization could occur in two different ways, leading to regioisomers that are notoriously difficult to separate.[4][6]
-
Oxidation State: The final aromatization step is an oxidation. If the reaction conditions do not facilitate this (e.g., lack of an oxidant like air in thermal water-based methods), the dihydro-imidazo[4,5-c]pyridine intermediate may be isolated.
Solutions:
-
Ensure Complete Cyclization: Using an effective catalyst like Zinc Triflate helps ensure the complete conversion of the Schiff base intermediate to the cyclized product.[3] Monitoring the reaction by LC-MS can confirm the disappearance of the intermediate.
-
Control the Atmosphere: For syntheses that rely on air as the oxidant, ensuring the reaction is not run under a strictly inert (e.g., Argon or Nitrogen) atmosphere is critical.[2] Conversely, for other methods, an inert atmosphere may prevent oxidative degradation of starting materials or products.
-
Optimize Purification: If side products are unavoidable, consider optimizing the column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, or dichloromethane/methanol) to improve separation. Recrystallization can also be a powerful purification technique if a suitable solvent is found.
Caption: A logical workflow for diagnosing and resolving common synthesis issues.
Detailed Experimental Protocol: Zinc Triflate-Catalyzed Synthesis
This protocol is a self-validating system adapted from established methodologies for the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridines.[3] It offers mild conditions and generally high yields.
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
Methyl Pyruvate (1.1 eq)
-
Zinc Triflate (Zn(OTf)₂) (20-30 mol%)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminopyridine (1.0 eq) and Zinc Triflate (0.2-0.3 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous methanol via syringe to dissolve the solids. Begin stirring. Add methyl pyruvate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in Dichloromethane as eluent) until the 3,4-diaminopyridine spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Caption: A simplified flow diagram of the key steps in the formation of the imidazo[4,5-c]pyridine ring.
References
- Title: Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL
- Title: Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 Source: Organic Process Research & Development - ACS Publications URL
- Title: Optimization of reaction condition for the formation of imidazo pyridine.
- Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity Source: RSC Advances URL
- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules - MDPI URL
- Title: Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines Source: BenchChem URL
- Title: Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate Source: International Journal of Chemical and Pharmaceutical Sciences URL
- Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL
- Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: Molecules - MDPI URL
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Welcome to the dedicated technical support center for the synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, ensuring a robust and reproducible synthetic process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing the 1H-imidazo[4,5-c]pyridine core is the condensation of 3,4-diaminopyridine with a suitable dicarbonyl compound.[1][2][3] For this compound, the logical and commonly employed precursor is a methyl glyoxylate derivative or dimethyl oxalate. This reaction is typically performed under acidic conditions or at elevated temperatures to facilitate the cyclization and dehydration steps.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound presents several key challenges:
-
Reaction Control and Exotherms: Condensation reactions can be exothermic. At a larger scale, heat dissipation becomes critical to prevent side reactions and ensure safety.
-
Purity of Starting Materials: The purity of 3,4-diaminopyridine is crucial. Impurities can lead to the formation of colored byproducts and complicate purification.
-
Product Isolation and Purification: The target molecule is a polar heterocyclic compound, which can make its isolation from the reaction mixture and subsequent purification challenging, especially at scale.[4]
-
Solvent Selection and Volume: Identifying a solvent system that is effective for the reaction, work-up, and purification, while also being suitable for large-scale use (in terms of safety, cost, and environmental impact), is a significant consideration.
Q3: How critical is the quality of 3,4-diaminopyridine for the synthesis?
A3: The quality of 3,4-diaminopyridine is paramount. Variability in the active substance content of commercially available 3,4-diaminopyridine can be considerable.[5][6] Using a batch with lower purity can lead to inconsistent yields and the formation of difficult-to-remove impurities. It is highly recommended to perform an analytical check (e.g., by titration or quantitative NMR) on the starting material before commencing a large-scale reaction. Stability studies have also shown that 3,4-diaminopyridine can degrade, particularly under oxidative conditions, forming byproducts like 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[7]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or Inconsistent Yield
Low or inconsistent yields are a frequent challenge in scaling up organic syntheses. The following decision tree and detailed explanations will help you diagnose and resolve this issue.
Troubleshooting Decision Tree for Low Yield
Causality and In-Depth Explanation:
-
Starting Material Quality: As highlighted in the FAQs, the purity of 3,4-diaminopyridine is a critical parameter. Trace metal impurities can interfere with the reaction, and organic impurities can lead to a complex mixture of side products that are difficult to separate from the desired product.
-
Recommended Action: Always source high-purity starting materials from a reputable supplier. It is best practice to perform an in-house quality control check before use in a large-scale campaign.
-
-
Reaction Conditions:
-
Temperature: The condensation and subsequent cyclization are often temperature-dependent. On a larger scale, inefficient heat transfer can lead to localized "hot spots," promoting the formation of degradation products or side reactions. Conversely, if the temperature is too low, the reaction may be incomplete.
-
Recommended Action: Use a reactor with efficient overhead stirring and a jacket for precise temperature control. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Reaction Time: Incomplete conversion is a common reason for low yields. It is crucial to monitor the reaction to completion.
-
Recommended Action: Utilize in-process controls (IPCs) such as HPLC or UPLC to track the disappearance of starting materials and the formation of the product.
-
-
Catalyst/Acid: The choice and amount of acid catalyst can significantly impact the reaction rate and yield.
-
Recommended Action: If yields are low, consider screening other acid catalysts such as p-toluenesulfonic acid or trifluoroacetic acid. The optimal catalyst loading may also differ at a larger scale.
-
-
-
Work-up and Isolation:
-
Extraction: The product has a degree of water solubility, and its basic nitrogen atoms mean its solubility in organic solvents is pH-dependent.
-
Recommended Action: During aqueous work-up, carefully adjust the pH of the aqueous layer to ensure the product is in its free base form to maximize extraction into the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended.
-
-
Precipitation/Crystallization: If the product is isolated by precipitation or crystallization, the choice of anti-solvent and the rate of addition/cooling are critical for maximizing recovery and obtaining a product with good physical properties.
-
Recommended Action: Perform small-scale solubility studies to identify the optimal solvent/anti-solvent system. Control the cooling rate during crystallization to promote the formation of larger, purer crystals.
-
-
Issue 2: Formation of Impurities and Side Products
The formation of impurities can significantly complicate purification and reduce the overall yield of the desired product.
Troubleshooting Impurity Formation
In-Depth Explanation of Common Side Reactions:
-
Over-oxidation: The pyridine nitrogen in the imidazo[4,5-c]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, especially at elevated temperatures in the presence of air.
-
Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen can be oxidized, particularly under harsh conditions.
-
Prevention: Running the reaction under an inert atmosphere (nitrogen or argon) is crucial, especially at a larger scale where reaction times may be longer. Using freshly distilled or de-gassed solvents can also help to minimize dissolved oxygen.
-
-
Incomplete Cyclization: The reaction proceeds through a hemiaminal or Schiff base intermediate, which then undergoes cyclization.[8][9] If the reaction conditions are not optimal, this intermediate may be isolated as a major impurity.
-
Driving the Equilibrium: The cyclization step involves the elimination of water. On a larger scale, ensuring the efficient removal of water can be critical to drive the reaction to completion.
-
Recommended Action: If incomplete cyclization is observed, consider increasing the reaction temperature or using a Dean-Stark trap to azeotropically remove water if the solvent system is appropriate.
-
-
Decarboxylation: While the methyl ester is generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions during the reaction or work-up can lead to its hydrolysis and subsequent decarboxylation.
-
Prevention: Careful control of the reaction temperature and duration is important. During work-up, avoid prolonged exposure to strong acids or bases. A buffered aqueous solution can be used for pH adjustment if necessary.
-
Issue 3: Purification Challenges
The polar nature of this compound can make purification by traditional methods like silica gel chromatography challenging, especially at scale.[4]
Comparison of Purification Techniques:
| Technique | Advantages for this Compound | Challenges & Scale-Up Considerations | Recommended Application |
| Crystallization | - Cost-effective for large quantities.- Can provide very high purity in a single step.- Environmentally friendly if a suitable solvent is found. | - Finding a suitable single or binary solvent system can be time-consuming.- Polymorphism can be an issue.- May require seeding to ensure consistent crystal form. | Final purification step for large-scale production. |
| Silica Gel Flash Chromatography | - Good for removing less polar impurities.- Well-established technique. | - The polar nature of the product may require highly polar and potentially mixed solvent systems (e.g., DCM/MeOH with NH4OH), which can be difficult to handle at scale.[10]- Can lead to streaking and poor separation.- High solvent consumption and waste generation. | Lab-scale purification or initial clean-up of very crude material. |
| Reversed-Phase Chromatography | - Excellent for purifying polar compounds.[4][11][12]- Often provides better peak shape for basic compounds, especially with an acidic modifier (e.g., formic acid, TFA). | - Higher cost of stationary phase compared to silica.- Requires large volumes of aqueous mobile phases, which can be challenging to remove.- May require lyophilization to isolate the final product. | Difficult separations or purification of highly pure material for analytical standards. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | - Specifically designed for the separation of highly polar compounds.[11][12]- Uses a polar stationary phase with a less polar mobile phase. | - Less common than reversed-phase, so expertise may be more limited.- Column equilibration can be slow. | An alternative to reversed-phase when it fails to provide adequate separation. |
Step-by-Step Protocol for Method Development in Purification:
-
Analytical Method Development: First, develop a robust analytical HPLC/UPLC method (preferably reversed-phase) that can separate the starting materials, product, and all major impurities. This will be your primary tool for assessing the purity of fractions from any preparative separation.
-
Solubility Screening for Crystallization:
-
Test the solubility of the crude product in a range of common solvents at room temperature and at reflux.
-
Look for a solvent that provides high solubility at elevated temperatures and low solubility at room temperature or below.
-
If a single solvent is not suitable, explore binary solvent systems (a "good" solvent and a "poor" or "anti-solvent").
-
-
Small-Scale Chromatography Trials:
-
If crystallization is not successful, perform small-scale trials on different stationary phases (silica, C18, HILIC) to identify the most promising conditions for preparative chromatography.
-
Use the analytical method to analyze the fractions and determine the efficiency of the separation.
-
-
Scale-Up and Optimization: Once a promising purification method is identified, it can be scaled up. For chromatography, this involves using a larger column and a higher flow rate. For crystallization, it involves using a larger vessel and ensuring controlled cooling.
III. References
-
Gloc, M., & Kwiecień, H. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 451. [Link]
-
Özden, S., Göker, H., & Ertan, R. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
-
Hawkins, D. G., & Matteson, D. S. (1980). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Journal of Heterocyclic Chemistry, 17(8), 1749-1751.
-
European Patent Office. (2021). EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof. Google Patents.
-
Srinivasulu, R., Ravi Kumar, K., Satyanarayana, P. V. V., & Hari Babu, B. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Pharmaceutical Sciences and Research, 5(6), 2341.
-
Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746-1751. [Link]
-
Hradec, J., & Tvrzická, E. (2009). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 11(2), 147-153. [Link]
-
Kim, J. H., Lee, J. Y., & Lee, Y. S. (2019). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 7(11), 834. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Gałęzowska, J., & Gąsiorowski, K. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1168-1191. [Link]
-
Gibaud, S., Jubeh, J. M., & Hoffman, M. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International journal of pharmaceutics, 242(1-2), 211-215. [Link]
-
Hulleman, J. D., et al. (2011). Content variability of active drug substance in compounded oral 3,4-diaminopyridine products. Journal of clinical pharmacy and therapeutics, 36(4), 449-455. [Link]
-
Ricard, D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(3), 1039-1046. [Link]
-
Szymański, S., & Gierczak, T. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17112-17130. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Content variability of active drug substance in compounded oral 3,4-diaminopyridine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
"Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" stability and degradation pathways
Welcome to the dedicated technical support guide for Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges and understand the degradation landscape of this important heterocyclic compound. As a purine bioisostere, the integrity of this molecule is paramount for reproducible and reliable experimental outcomes.[1] This guide provides in-depth, experience-driven answers to common questions, troubleshooting advice for unexpected results, and robust protocols to proactively assess stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and use of this compound. Each answer is framed to not only solve the immediate problem but also to explain the underlying chemical principles.
Question 1: I'm observing a gradual loss of purity in my solid-state sample of this compound, which is stored at room temperature. What could be the cause?
Answer:
While imidazopyridine derivatives are generally noted for their robust stability, long-term storage of solid this compound at ambient temperature can still lead to degradation, primarily influenced by atmospheric moisture and light.[2]
-
Causality - Hydrolysis: The most probable cause is the hydrolysis of the methyl ester group. The ester is susceptible to reaction with ambient moisture, which can be catalyzed by trace acidic or basic impurities on the surface of the solid or within the crystal lattice. This reaction would convert your compound into 1H-imidazo[4,5-C]pyridine-4-carboxylic acid.
-
Causality - Photodegradation: The imidazopyridine core, being an aromatic heterocyclic system, possesses chromophores that can absorb UV-Vis light.[2] Prolonged exposure to light, especially UV, can induce photochemical reactions. While specific pathways for this molecule are not extensively documented, related imidazole-containing compounds are known to be sensitive to photodegradation.[3]
Troubleshooting & Prevention:
-
Storage Conditions: Store the solid compound in a tightly sealed, amber glass vial to protect it from light. For long-term storage, keep it in a desiccator at refrigerated temperatures (2-8 °C) to minimize contact with moisture and reduce the rate of any potential solid-state reactions.
-
Inert Atmosphere: If the compound is particularly valuable or intended as a reference standard, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.
-
Purity Check: Periodically re-analyze the purity of your stock using a stability-indicating method, such as reverse-phase HPLC, to monitor for the appearance of more polar degradants like the carboxylic acid.
Question 2: My solution of this compound in methanol turns yellow and shows multiple new peaks on the HPLC chromatogram after a few days. What degradation pathways are likely occurring?
Answer:
Solution-state stability is often more challenging than solid-state. The issues you are observing are likely due to a combination of hydrolysis and oxidative degradation, which are significantly accelerated in solution.
-
Primary Pathway - Hydrolysis: As with the solid state, hydrolysis of the methyl ester to the corresponding carboxylic acid is a primary degradation route. The rate of hydrolysis is highly pH-dependent. It is accelerated under both acidic and basic conditions. Methanol, if not anhydrous, contains water that can facilitate this process.
-
Secondary Pathway - Oxidation: The imidazole ring system can be susceptible to oxidation.[3] Dissolved oxygen in the solvent, or exposure to atmospheric oxygen, can lead to the formation of N-oxides or other oxidative degradants. This is often accompanied by a change in color, such as the yellowing you observed. The pyridine ring itself can also be oxidized.
-
Potential Pathway - Photodegradation: If the solution was exposed to light, photodegradation could contribute to the formation of various byproducts. Photolytic pathways for complex heterocycles can be intricate, involving radical mechanisms and rearrangements.[3]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to investigating this instability.
Caption: Troubleshooting workflow for solution instability.
Question 3: I need to perform a reaction under basic conditions using this compound. Which base should I choose to minimize degradation?
Answer:
Your concern is valid, as the compound has two key liabilities under basic conditions: the methyl ester and the acidic N-H proton of the imidazole ring.
-
Ester Hydrolysis (Saponification): Strong bases like sodium hydroxide or potassium hydroxide will rapidly and irreversibly hydrolyze the methyl ester to the corresponding carboxylate salt. This is often the most significant degradation pathway.
-
Deprotonation: The imidazole N-H is weakly acidic. Strong bases can deprotonate it, which may or may not be desirable for your reaction. This deprotonation can also increase the electron density of the ring system, potentially making it more susceptible to oxidation.
Recommendations for Base Selection:
-
Mild Organic Bases: For reactions requiring a non-nucleophilic base, consider using tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are generally not strong enough to cause significant ester hydrolysis at room temperature over short reaction times.
-
Inorganic Carbonates: If a stronger base is needed, inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good compromise. They are basic enough to deprotonate many substrates but are less aggressive towards ester hydrolysis than hydroxides, especially in aprotic solvents.
-
Avoid Strong Hydroxide Bases: Unless the goal is to intentionally form the carboxylic acid, avoid using aqueous solutions of NaOH, KOH, or LiOH.
| Base Type | Example | Suitability for Ester Stability | Rationale |
| Strong Hydroxide | NaOH, KOH | Poor | Rapidly catalyzes irreversible saponification. |
| Alkoxides | NaOMe, t-BuOK | Poor to Moderate | Can act as a base or nucleophile (transesterification). |
| Organic Amines | TEA, DIPEA | Good | Non-nucleophilic and generally too weak for rapid hydrolysis. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Good | Weaker nucleophilicity than hydroxides; suitable for many reactions. |
Protocol: Forced Degradation Study
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[4][5][6] This involves subjecting the compound to stress conditions to generate potential degradants.
Objective: To identify the degradation pathways and products under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
pH meter
-
Photostability chamber (ICH Q1B option)
-
Oven
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at shorter intervals (e.g., 15 min, 1 hr, 4 hrs) due to expected rapid degradation. Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at intervals and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat a sample of the stock solution at 80 °C for 48 hours, protected from light.
-
Analyze samples at intervals.
-
-
Photolytic Degradation:
-
Expose a solution (~0.1 mg/mL) and a thin layer of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in acetonitrile).
-
Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) with a PDA detector to ensure all degradants are observed.
-
The goal is to achieve 10-20% degradation to ensure the method can separate degradants from the parent peak without completely consuming the parent compound.[5]
-
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are predicted. These serve as a starting point for identifying unknown peaks in a forced degradation study.
Caption: Predicted primary degradation pathways.
Explanation of Pathways:
-
Hydrolysis: The most straightforward pathway involves the cleavage of the methyl ester to form the carboxylic acid and methanol. This is expected under both acidic and basic conditions.
-
Oxidation: The nitrogen atoms in both the pyridine and imidazole rings are potential sites for oxidation, leading to various N-oxide derivatives. The electron-rich imidazole ring is particularly susceptible.[3]
-
Photolysis/Ring Opening: High-energy conditions like UV light or aggressive oxidation can lead to more complex degradation, potentially involving the cleavage of the imidazole ring, similar to pathways observed for other imidazole-based compounds.[7]
This technical guide provides a foundational understanding of the stability and potential degradation of this compound. By applying these principles and protocols, researchers can ensure the integrity of their materials and the reliability of their experimental data.
References
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Al-Tel, T. H., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available from: [Link]
-
Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Saczewski, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link]
-
Reddy, T. S., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Organic Chemistry. Available from: [Link]
-
Nuebling, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Benimelis, M., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]
-
Wang, X., et al. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. Chinese Journal of Organic Chemistry. Available from: [Link]
-
Atitar, M. F., et al. (2019). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Catalysts. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
Removal of unreacted starting materials from "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate"
Welcome to the technical support guide for the purification of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who require this heterocyclic scaffold in high purity. As a key intermediate in medicinal chemistry, its purity is paramount for reliable downstream applications and data integrity.[1][2][3]
This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to address common challenges encountered during the removal of unreacted starting materials and side products.
Section 1: Understanding the Core Chemistry
Effective purification begins with understanding the physicochemical properties of the target molecule relative to its common precursors. The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation of 3,4-diaminopyridine with a suitable carboxylic acid derivative or aldehyde.[4][5] This knowledge allows us to exploit differences in polarity, basicity, and solubility for efficient separation.
Table 1: Physicochemical Properties of Target Compound and Key Starting Material
| Compound | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound (Target Product) | ![]() | 177.16[6] | Moderately polar solid. Contains basic nitrogen atoms in the imidazopyridine ring system, but basicity is attenuated by the electron-withdrawing carboxylate group.[7] |
| 3,4-Diaminopyridine (Common Starting Material) | ![]() | 109.13 | Highly polar, crystalline solid. Significantly more basic than the target product due to two free amino groups. High affinity for polar stationary phases like silica gel. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues in a practical question-and-answer format, explaining the causality behind each recommended step.
Q1: My initial crude product is a dark, viscous oil instead of a solid. What is the first step?
A: An oily or dark-colored crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO), polymeric byproducts, or significant amounts of impurities that depress the melting point.
Initial Strategy:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator, possibly followed by high vacuum for several hours. Co-evaporation with a solvent like toluene can help azeotropically remove traces of DMF or DMSO.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., diethyl ether, heptane, or a mixture). Vigorously stir or sonicate the mixture. This can wash away soluble, non-polar impurities and often encourages the product to precipitate as a solid.
-
Aqueous Precipitation: If the reaction was performed in a water-miscible solvent, pouring the reaction mixture into a large volume of cold water can precipitate the organic product, leaving highly water-soluble impurities in the aqueous phase.[4][8] The resulting solid can then be filtered and dried.
Q2: My TLC plate shows a major impurity spot at the baseline (highly polar) that corresponds to 3,4-diaminopyridine. How can I remove it efficiently?
A: The high polarity and basicity of 3,4-diaminopyridine make it straightforward to remove with several methods.
-
Method 1: Flash Column Chromatography (Recommended for high purity): This is the most effective method. The diaminopyridine will adhere strongly to the silica gel. Eluting with a gradient system, such as dichloromethane (DCM) with an increasing percentage of methanol (e.g., 0% to 10% MeOH), will cause your less-polar product to elute first, leaving the diaminopyridine bound to the column.
-
Method 2: Mild Acidic Wash (Liquid-Liquid Extraction): This method leverages the difference in basicity.
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or DCM.
-
Transfer the solution to a separatory funnel and wash with a dilute, mild acid solution (e.g., 5% aqueous ammonium chloride (NH₄Cl) or 1-2% aqueous HCl).
-
The more basic 3,4-diaminopyridine will be protonated and partition into the aqueous layer. Your target product, being less basic, will remain in the organic layer.
-
Caution: Avoid strong acids or prolonged exposure, which could potentially hydrolyze the methyl ester. Always follow with a brine wash and dry the organic layer over anhydrous sodium or magnesium sulfate.
-
-
Method 3: Selective Recrystallization: Choose a solvent system where the product has poor solubility at room temperature but the diaminopyridine is soluble. For instance, recrystallizing from a solvent like isopropanol or ethanol may retain the diaminopyridine impurity in the mother liquor.[9]
Q3: I've attempted recrystallization, but my product purity (assessed by HPLC or ¹H NMR) is not improving beyond ~90%. What is the next step?
A: This indicates the presence of impurities with solubility properties very similar to your target compound, making recrystallization ineffective. This is a classic scenario where orthogonal purification techniques are required.
Next Step: Flash Column Chromatography. Chromatography separates compounds based on their differential partitioning between the mobile and stationary phases, a different principle than solubility-based recrystallization. It is highly effective at separating compounds with minor structural and polarity differences. Refer to SOP 3 for a detailed protocol.
Q4: Can you provide a reliable starting point for a silica gel chromatography protocol?
A: Certainly. A well-designed gradient elution is key to achieving high-resolution separation. See SOP 3 for a comprehensive, step-by-step guide. For initial scouting, TLC is indispensable. A good TLC eluent system will give your product an Rf value of ~0.3-0.4. For column chromatography, a slightly less polar mobile phase is typically used to start. A common system for imidazopyridines is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[9][10]
Q5: My final compound appears as a single spot on TLC and looks clean by ¹H NMR, but it has a broad melting point. What's the likely cause?
A: This is a common issue that can point to a few possibilities:
-
Trace Solvent Residue: Even small amounts of residual solvent can act as an impurity and depress/broaden the melting point range. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. A mixture of polymorphs will melt over a broad range.
-
Isomeric Impurities: You may have a co-eluting regioisomer. The synthesis of imidazo[4,5-c]pyridines can sometimes yield small amounts of the imidazo[4,5-b]pyridine isomer, which may have very similar chromatographic behavior.[5] High-resolution analytical techniques like HPLC-MS or 2D NMR (NOESY, HMBC) may be required to detect and identify such impurities.[5]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM, MeOH, or EtOAc). Also prepare solutions of your starting materials as standards.
-
Spotting: Using a capillary tube, spot the crude mixture and the standards on the baseline of the TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting system is 95:5 Dichloromethane:Methanol.
-
Visualization: Visualize the spots under UV light (254 nm). Stain if necessary (e.g., with potassium permanganate) to visualize non-UV active impurities.
-
Analysis: Compare the spots. The product should be a distinct spot from the starting materials. An ideal Rf for the product is between 0.3 and 0.5 for subsequent column purification.
SOP 2: Bulk Purification by Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small batches in solvents like ethanol, isopropanol, or acetonitrile.[4][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
SOP 3: High-Resolution Purification by Flash Column Chromatography
-
Eluent Selection: Based on TLC analysis (SOP 1), prepare a starting eluent that places the product's Rf below 0.2 (e.g., 100% DCM or 1-2% MeOH in DCM). Prepare a more polar "final" eluent (e.g., 10% MeOH in DCM).
-
Column Packing: Pack a glass column with silica gel, either as a slurry in a non-polar solvent (e.g., hexane) or dry-packed. Equilibrate the column with the starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or DCM. Alternatively, for less soluble materials, pre-adsorb the compound onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the starting solvent. Gradually increase the polarity by slowly adding the "final" eluent to your solvent reservoir. A typical gradient might be from 2% to 10% MeOH in DCM over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Visualization Workflows
Diagram 1: Troubleshooting Decision Tree for Purification This diagram provides a logical pathway for selecting a purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for purification strategy selection.
Diagram 2: Standard Workflow for Flash Column Chromatography This diagram outlines the sequential steps involved in performing a successful flash chromatography separation.
Caption: Workflow for flash column chromatography.
References
- EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google P
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. [Link]
-
Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. [Link]
-
This compound | C8H7N3O2 | CID 69238214 - PubChem. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. [Link]
-
1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 10. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[4,5-c]Pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The imidazo[4,5-c]pyridine core is a key pharmacophore in numerous biologically active compounds, and its successful synthesis is often pivotal in medicinal chemistry programs. This guide is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Imidazo[4,5-c]pyridine Product
Question: I am attempting to synthesize a 2-substituted imidazo[4,5-c]pyridine from 3,4-diaminopyridine and an aldehyde, but I am getting a very low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the synthesis of imidazo[4,5-c]pyridines, particularly from the condensation of 3,4-diaminopyridine with aldehydes, are a frequent challenge. The root cause often lies in one of several areas: the cyclization-oxidation step, reagent stability, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Cyclization or Dehydration: The initial condensation of the diamine with a carboxylic acid or its derivative forms an intermediate that must cyclize and dehydrate to form the imidazole ring.[1][2] If this step is inefficient, you will isolate starting materials or the uncyclized intermediate.
-
Troubleshooting Protocol:
-
Acid Catalysis: Ensure sufficient acid catalysis to promote dehydration. Reagents like polyphosphoric acid (PPA) or Eaton's reagent are effective. For milder conditions, microwave-assisted synthesis using silica gel as a support can improve yields.[3]
-
Azeotropic Water Removal: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the cyclized product.
-
-
-
Oxidative Cyclization Issues with Aldehydes: When using aldehydes, the reaction proceeds via an oxidative cyclization. The choice and amount of oxidant are critical.
-
Troubleshooting Protocol:
-
Oxidant Choice: Common oxidants include air (oxygen), sodium metabisulfite, or catalytic amounts of iodine. If air oxidation is slow, consider bubbling air through the reaction mixture. For sensitive substrates, milder oxidants might be necessary.
-
Solvent Effects: The choice of solvent can influence the rate of oxidation. Polar aprotic solvents like DMF or DMSO can be effective, but aqueous or alcoholic media have also been used successfully.[4]
-
-
-
Reagent Decomposition: 3,4-diaminopyridine can be sensitive to air and light. Degradation of this starting material will naturally lead to lower yields.
-
Preventative Measures:
-
Use freshly purified 3,4-diaminopyridine.
-
Store it under an inert atmosphere (nitrogen or argon) and protected from light.
-
Consider the stability of your chosen aldehyde or carboxylic acid derivative under the reaction conditions.
-
-
Illustrative Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Regioselectivity in N-Alkylation
Question: I am trying to alkylate my imidazo[4,5-c]pyridine, but I'm getting a mixture of N-3 and N-4 isomers that are very difficult to separate. How can I control the regioselectivity of this reaction?
Answer:
The presence of multiple nucleophilic nitrogen atoms in the imidazo[4,5-c]pyridine scaffold makes regioselective N-alkylation a significant challenge.[5] The outcome of the alkylation is highly dependent on the reaction conditions.
Factors Influencing Regioselectivity and Control Strategies:
| Factor | Effect on Regioselectivity | Recommended Strategy |
| Base | Stronger, bulkier bases can favor alkylation on the less sterically hindered nitrogen. | For alkylation on the pyridine nitrogen (N-4), stronger bases like NaH or KHMDS can be effective. For the imidazole nitrogen (N-3), milder bases like K₂CO₃ or Cs₂CO₃ are often used.[6] |
| Solvent | The polarity of the solvent can influence which nitrogen is more nucleophilic. | Aprotic polar solvents like DMF or DMSO are common. Experimenting with less polar solvents like THF or dioxane might alter the isomeric ratio. |
| Alkylating Agent | The nature of the alkylating agent (e.g., steric bulk, electronics) can influence the site of attack. | Hard electrophiles may favor the more electron-rich nitrogen, while softer electrophiles might prefer the more accessible nitrogen. |
| Phase-Transfer Catalysis (PTC) | PTC conditions can sometimes favor one isomer over another by altering the environment of the nucleophile. | The use of tetra-n-butylammonium bromide (TBAB) with K₂CO₃ in DMF has been reported for N-alkylation.[5][7] |
Troubleshooting Protocol for Regioselectivity:
-
Screening Bases: Start with a mild base like K₂CO₃. If a mixture is obtained, try a stronger base like NaH at low temperatures.
-
Solvent Variation: If base screening is unsuccessful, perform the reaction in a range of solvents with varying polarities (e.g., DMF, THF, Toluene).
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity.
-
Structural Characterization: Unambiguous identification of the isomers is crucial. 2D NMR techniques, particularly NOESY, are invaluable for determining the position of the alkyl group by observing through-space correlations between the N-CH₂ protons and the protons on the pyridine ring.[6][8]
Diagram of Regioselective N-Alkylation:
Caption: Factors influencing N-alkylation regioselectivity. (Note: Placeholder images should be replaced with actual chemical structures).
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for imidazo[4,5-c]pyridine synthesis, and what are its limitations?
A1: The most common and commercially available starting material is 3,4-diaminopyridine.[2] Its primary limitation is the challenge of achieving regioselective functionalization at the 3- or 4-amino positions. Direct acylation or alkylation often leads to a mixture of isomers, which can be difficult to separate.[1][2] Strategies to overcome this include using protecting groups or carefully selecting reagents that exhibit inherent selectivity. For instance, reaction with di-tert-butyl dicarbonate has been shown to selectively introduce a Boc group at the 4-position.[2]
Q2: Are there alternative synthetic routes that avoid the regioselectivity issues of 3,4-diaminopyridine?
A2: Yes, several strategies can provide better regiocontrol. One approach involves starting with a substituted pyridine where the desired regiochemistry is already established, such as 2,4-dichloro-3-nitropyridine.[9] This allows for sequential nucleophilic substitution of the chlorine atoms, followed by reduction of the nitro group and cyclization to form the imidazole ring. This method offers a more controlled, stepwise assembly of the final molecule.[9]
Q3: My purification by column chromatography is failing to separate the N-3 and N-4 alkylated isomers. What other techniques can I try?
A3: Separation of these regioisomers is a well-known challenge due to their similar polarities.
-
Preparative HPLC: Reverse-phase preparative HPLC is often the most effective method for separating closely related isomers.
-
Crystallization: Fractional crystallization can sometimes be successful if one isomer has a significantly lower solubility in a particular solvent system. This may require extensive screening of solvents.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, facilitating separation. The protecting group could then be removed.
Q4: Can I use palladium-catalyzed cross-coupling reactions to functionalize the imidazo[4,5-c]pyridine core?
A4: Absolutely. Palladium-catalyzed reactions are powerful tools for elaborating the imidazo[4,5-c]pyridine scaffold, though much of the literature focuses on the related imidazo[4,5-b]pyridine isomer.[10] To do this, you would first need to install a halide (e.g., a bromine or chlorine atom) onto the pyridine ring of the scaffold. This halogenated derivative can then participate in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce a wide variety of substituents.[11]
References
-
Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 7(6), 1021-1024. [Link]
-
Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. [Link]
-
Gouault, N., et al. (2009). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 74(15), 5614-5617. [Link]
-
Zareef, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4938. [Link]
-
Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(12), 651-659. [Link]
-
Glavaš, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5003. [Link]
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Pozharskii, A. F., et al. (2007). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 43, 1-28. [Link]
-
Özdemir, Z., et al. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(4), 281-290. [Link]
-
Baladi, E., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4334-4342. [Link]
-
Hjouji, M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-465. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: A Guide to Enhancing the Purity of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Welcome to the technical support center for "Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you achieve the highest possible purity for this critical compound in your experiments.
Introduction: The Challenge of Purity
"this compound" is a key building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds. This guide provides a structured approach to identifying and eliminating common impurities, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Based on typical synthetic routes, which often involve the condensation of a 3,4-diaminopyridine derivative with a glyoxylate derivative, you should be vigilant for the following impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3,4-diaminopyridine and methyl glyoxylate.
-
Incompletely Cyclized Intermediates: The initial condensation can form a Schiff base intermediate. If the subsequent cyclization and oxidation steps are not complete, this intermediate will persist as an impurity.
-
Positional Isomers: If substituted diaminopyridines are used, there is a potential for the formation of regioisomers, which can be challenging to separate.[2]
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups or if exposed to acidic or basic conditions for prolonged periods.
-
Side-Reaction Products: Depending on the specific reagents and conditions used, other side reactions may occur. For instance, over-oxidation or degradation of the pyridine ring can lead to colored impurities.
Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of trace amounts of highly conjugated impurities or degradation products. These can arise from overheating during the reaction or workup, or from side reactions.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.
-
Silica Gel Plug: Dissolve your crude product in a suitable solvent and pass it through a short plug of silica gel. The more polar, colored impurities will often be retained on the silica.
-
Re-evaluation of Reaction Conditions: If the coloration is significant, consider optimizing your reaction conditions to prevent the formation of these impurities in the first place (e.g., lower reaction temperature, shorter reaction time, inert atmosphere).
-
Q3: I'm having trouble getting my compound to crystallize. What should I do?
A3: Difficulty in crystallization is a common issue, often due to the presence of impurities that inhibit crystal lattice formation or because the compound is "oiling out."[3]
-
Troubleshooting:
-
Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble at room temperature or below.[4] For a polar heterocyclic ester like this, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.
-
Inducing Crystallization: If a supersaturated solution fails to crystallize upon cooling, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of pure compound, if available, is also highly effective.[3]
-
Purity Check: If the compound consistently oils out, it is a strong indication of significant impurities. It is advisable to perform a preliminary purification by column chromatography before attempting recrystallization again.[3]
-
Troubleshooting Guide: Purification Workflows
This section provides a systematic approach to troubleshooting common purification challenges encountered with "this compound."
Issue 1: Poor Separation in Column Chromatography
Poor separation during column chromatography can be frustrating and lead to impure fractions. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor column chromatography separation.
Issue 2: Low Recovery After Recrystallization
Low recovery is a common pitfall in recrystallization, often leading to significant product loss.
Caption: Troubleshooting workflow for low recrystallization recovery.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a starting point for the purification of "this compound."
1. Preparation of the Column:
- Select a column of appropriate size. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pack the column by pouring the slurry and allowing the silica to settle, ensuring a flat top surface.
2. Sample Loading:
- Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
- Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution:
- Begin with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
- For this basic heterocycle, it is advisable to add 0.5% triethylamine to the eluent to prevent streaking.[5][6]
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
4. Post-Chromatography:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
1. Solvent Selection:
- Perform small-scale solubility tests to find a suitable solvent or solvent pair. Good candidates include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[4] The compound should be soluble in the hot solvent and insoluble in the cold solvent.
2. Dissolution:
- Place the crude material in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the compound is completely dissolved.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
- Reheat the mixture to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, you can further enhance crystallization by placing the flask in an ice bath.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation: Purity Assessment
The purity of "this compound" should be assessed using a combination of analytical techniques.
| Analytical Technique | Purpose | Key Parameters to Observe |
| ¹H NMR | Structural verification and identification of impurities. | Chemical shifts, integration values, and coupling constants should match the expected structure. The presence of unexpected signals indicates impurities. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak. |
| HPLC | Quantitative purity determination. | The area percentage of the main peak provides a quantitative measure of purity. |
Conclusion
Achieving high purity for "this compound" is a critical step in the synthesis of many important molecules. By understanding the potential impurities and employing systematic troubleshooting for purification techniques, researchers can ensure the quality and reliability of their work. This guide provides a foundation for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization.
References
- BenchChem. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Scilit. (n.d.). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines.
- Google Patents. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- ChemistryViews. (2012, August 7).
- Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Deriv
- King Group.
- University of Rochester, Department of Chemistry.
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
- Reddit. (2021, October 13). flash column chromatography (silica) of N-hydroxysuccinimidyl ester. r/Chempros.
- Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- The Royal Society of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
- Crystalliz
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central.
- Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry.
- Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed.
- A solvent-reagent selection guide for Steglich-type esterific
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central.
- ethyl pyridine-4-carboxyl
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
Sources
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Imidazopyridine Isomers: Spotlight on Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazopyridine
In the landscape of medicinal chemistry, the imidazopyridine core stands out as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Imidazopyridines are a class of fused heterocyclic systems where a pyridine ring is fused to an imidazole ring. The position of the nitrogen atom in the pyridine ring and the fusion pattern gives rise to several isomeric forms, with the most studied being imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,2-a]pyridine.[1][3]
Each isomer possesses a unique electronic distribution and three-dimensional shape, which dictates its physicochemical properties and, consequently, its pharmacological profile. This guide offers an in-depth comparison of these key isomers, with a particular focus on Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, a versatile building block for constructing complex molecular architectures. We will dissect their synthesis, characterization, and biological potential, supported by experimental data and established protocols, to provide a comprehensive resource for researchers in the field.
The Isomeric Landscape: Structural and Physicochemical Distinctions
The fundamental difference between the main imidazopyridine isomers lies in the arrangement of the nitrogen atoms and the point of fusion between the two rings. This seemingly subtle variation has profound implications for the molecule's hydrogen bonding capacity, pKa, and overall topology, which are critical determinants of drug-target interactions.
-
Imidazo[1,2-a]pyridine: Features a bridgehead nitrogen atom. This class is found in numerous commercial drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[4]
-
Imidazo[4,5-b]pyridine (1-Deazapurine): Structurally analogous to purine, with the N1 atom of the purine ring replaced by a CH group.[2][5] This scaffold is prevalent in compounds targeting kinases and other ATP-binding proteins.
-
Imidazo[4,5-c]pyridine (3-Deazapurine): Also a purine isostere, but with the N3 atom replaced by a CH group.[6] This arrangement alters the hydrogen bond donor/acceptor pattern compared to its [4,5-b] counterpart.
Caption: Core structures of the three primary imidazopyridine isomers.
Table 1: Comparative Physicochemical Properties of Imidazopyridine Scaffolds
| Property | Imidazo[1,2-a]pyridine | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | C₆H₅N₃ |
| Molecular Weight | 118.14 g/mol | 119.12 g/mol [5] | 119.12 g/mol |
| pKa | ~6.8 | ~4.9 | ~4.5 |
| Nature | More basic due to non-fused pyridine N | Less basic, purine-like | Less basic, purine-like |
| Key Feature | Bridgehead Nitrogen | Isostere of natural purines | Isostere of natural purines |
Note: pKa values are approximate and can vary significantly with substitution.
Synthesis Strategies: Building the Core
The synthetic route to each isomer is fundamentally different, dictated by the required bond connections. The choice of starting materials and catalysts is critical for achieving good yields and regioselectivity.
Imidazo[1,2-a]pyridines
This class is most commonly synthesized via the condensation of 2-aminopyridines with α-halocarbonyl compounds (Tschitschibabin reaction) or through multicomponent reactions involving 2-aminopyridines, aldehydes, and other reagents like alkynes or isonitriles.[7][8][9] The use of copper or iodine catalysts and microwave or ultrasound irradiation can often improve reaction efficiency.[10][11]
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines
These purine analogues are typically prepared by the condensation and subsequent cyclization of ortho-diaminopyridines with various carbon sources.
-
For Imidazo[4,5-b]pyridines: The key precursor is a 2,3-diaminopyridine .
-
For Imidazo[4,5-c]pyridines: The synthesis starts with a 3,4-diaminopyridine .[12]
The one-carbon unit can be an aldehyde, a carboxylic acid (or its derivative), or an orthoester. The reaction is often promoted by dehydrating agents like polyphosphoric acid (PPA) or catalyzed by Lewis acids such as zinc triflate under elevated temperatures.[1][12]
Caption: General synthetic workflow for Imidazo[4,5-c]pyridines.
Focus on this compound: This specific molecule is a valuable intermediate. Its synthesis would likely involve the cyclization of a 3,4-diaminopyridine-2-carboxylate derivative. The ester group at the 4-position and the reactive N-H of the imidazole ring serve as orthogonal handles for further functionalization, allowing for the systematic exploration of chemical space in drug discovery programs.
Spectroscopic Characterization: Telling Isomers Apart
Unambiguous characterization is paramount when working with isomers. NMR, IR, and Mass Spectrometry are indispensable tools for differentiation.
Table 2: Comparative ¹H NMR Spectroscopic Data of Representative Isomers
| Compound Class | H-2 (ppm) | H-3 (ppm) | Pyridine Ring Protons (ppm) | Key Differentiator |
| Imidazo[1,2-a]pyridine | ~7.8-8.0 (s) | ~7.4-7.6 (s) | H-5 often downfield (~8.1) | Two singlets in the imidazole region.[13] |
| Imidazo[4,5-b]pyridine | ~8.1-8.3 (s) | - | H-5, H-6, H-7 show characteristic pyridine splitting patterns. | One singlet for H-2; N-H proton often broad.[3] |
| Imidazo[4,5-c]pyridine | ~8.2-8.4 (s) | - | H-4, H-6, H-7 show distinct shifts and couplings. | One singlet for H-2; different pyridine proton environment. |
Note: Chemical shifts are approximate and highly dependent on the solvent and substituents.
Comparative Biological Activity: A Tale of Three Scaffolds
The therapeutic potential of imidazopyridines is vast, with derivatives showing anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-modulating activities.[4] The isomeric form of the core often dictates the primary therapeutic area.
Table 3: Overview of Dominant Biological Activities by Isomer
| Isomer Scaffold | Primary Therapeutic Areas | Example Targets / Activities | Reference |
| Imidazo[1,2-a]pyridine | CNS Disorders, Anticancer | GABA-A Receptor Modulators, Kinase Inhibitors | [4] |
| Imidazo[4,5-b]pyridine | Anticancer, Antiviral, Anti-inflammatory | Kinase Inhibitors (e.g., Aurora), RSV Inhibitors, Anti-tubercular (DprE1) | [3][14][15] |
| Imidazo[4,5-c]pyridine | Anticancer, Antiviral, Antifungal | PARP Inhibitors, Anti-HCV agents, A2A Adenosine Receptor Antagonists | [6][14] |
Mechanism Spotlight: Imidazo[4,5-c]pyridines as PARP Inhibitors Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage repair pathway. In many cancers, particularly those with BRCA mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. Imidazo[4,5-c]pyridine derivatives have been identified as potent PARP inhibitors.[14] The scaffold mimics the adenine portion of NAD+, the natural substrate for PARP, allowing it to sit in the active site and block the enzyme's function. The ability to easily modify the core structure, for which This compound is a prime starting material, allows for fine-tuning of potency and selectivity.
Caption: Role of Imidazo[4,5-c]pyridine as a PARP inhibitor.
Experimental Protocols
Trustworthy and reproducible data is the foundation of scientific advancement. The following protocols provide a validated starting point for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines
(Adapted from Suresh, L. et al., an efficient zinc(II) triflate catalyzed synthesis method)[12]
-
Rationale: This protocol utilizes a mild Lewis acid catalyst, zinc triflate, to promote the condensation and subsequent oxidative cyclization of a 3,4-diaminopyridine with an aldehyde in a one-pot reaction, avoiding harsh conditions.
-
Procedure:
-
To a solution of 3,4-diaminopyridine (1.0 mmol) in methanol (10 mL), add the desired substituted aldehyde (1.0 mmol).
-
Add zinc triflate (Zn(OTf)₂, 30 mol%) to the reaction mixture.
-
Reflux the mixture for the time required for the reaction to complete (typically 2-6 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, purify the crude product by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) or recrystallization to afford the pure 2-substituted-1H-imidazo[4,5-c]pyridine.
-
-
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with expected values.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard method for initial screening of potential anticancer agents.
-
Procedure:
-
Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test imidazopyridine derivatives in DMSO and then dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
After 24 hours, replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
-
-
Self-Validation: The assay should include positive and negative controls. Results should be reproducible across multiple replicates and independent experiments. The Z'-factor can be calculated to assess the quality of the assay.
Conclusion
The imidazopyridine isomers—[1,2-a], [4,5-b], and [4,5-c]—represent three distinct but equally valuable platforms for drug discovery. While imidazo[1,2-a]pyridines are well-established in CNS-acting drugs, the purine-like [4,5-b] and [4,5-c] isomers are at the forefront of research in oncology and infectious diseases. The choice of isomer is a critical first step in a research program, as it defines the accessible chemical space and the likely biological targets.
This compound emerges as a particularly strategic starting material within the 3-deazapurine family. Its pre-installed functional handles allow for the rapid and logical generation of compound libraries, making it an ideal tool for structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics, particularly in the promising field of PARP inhibition and beyond.
References
- BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- National Institutes of Health. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- National Institutes of Health. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- BenchChem. (2025). A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery.
- ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?
- Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
- ResearchGate. (2025). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives.
- ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
- ResearchGate. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Suresh, L. et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.
- PubChem. (n.d.). Imidazo(4,5-b)pyridine.
- National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- National Institutes of Health. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- PubMed Central. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the biological activities of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate and its structurally related analogs, offering insights into their potential as therapeutic agents. We will delve into their synthesis, explore their anticancer and kinase inhibitory activities with supporting data, and provide detailed experimental protocols for key biological assays.
The Core Moiety: this compound
This compound serves as a foundational scaffold for the development of various bioactive molecules. Its structural similarity to endogenous purines allows it to interact with a range of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1]
Synthesis of the Core Scaffold
The synthesis of this compound typically involves a multi-step process commencing with a substituted pyridine derivative. A common synthetic route involves the initial preparation of a 3,4-diaminopyridine precursor, followed by cyclization to form the fused imidazole ring.
A plausible synthetic pathway is outlined below:
Caption: Imidazo[4,5-c]pyridines can inhibit key cell cycle kinases.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of these compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)
This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against CDK9/Cyclin T1. [2][3] Protocol:
-
Reagent Preparation: Prepare a 1x kinase assay buffer and a master mix containing the buffer, ATP, and the substrate peptide.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the diluted CDK9/Cyclin T1 enzyme to the wells to start the reaction. Incubate at 30°C for 45 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While further investigation into the biological activity of the parent compound is warranted, the existing body of research on its analogs highlights the potential of this chemical class. The key to unlocking their full therapeutic potential lies in systematic SAR studies, focusing on modifications at the C2 and C4 positions to enhance potency and selectivity against specific kinase targets. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial comparative studies, paving the way for the discovery of next-generation imidazo[4,5-c]pyridine-based drugs.
References
-
CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link]
-
Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]
-
CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information. [Link]
-
Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. SpringerLink. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. ResearchGate. [Link]
- Synthetic method of 3, 4-diaminopyridine.
-
Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. PubMed. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
Synthesis and anticancer evaluation of amide derivativesof imidazo-pyridines. ResearchGate. [Link]
- Regioselective preparation of substituted pyrimidines.
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]
-
Synthesis of imidazo[4,5-c]pyridine. PrepChem. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
Sources
The Versatile Scaffold: Validating "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" as a Foundational Tool in Drug Discovery
A Senior Application Scientist's Guide to a Privileged Heterocycle in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and validation of versatile chemical scaffolds are paramount. These molecular frameworks serve as the foundation for developing novel therapeutics against a multitude of biological targets. This guide provides an in-depth validation of "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" as a key research tool, not as a direct biological modulator, but as a strategic starting point for the synthesis of potent and selective inhibitors for critical enzymes in oncology and immunology.
For researchers, scientists, and drug development professionals, understanding the potential of a chemical scaffold is the first step toward innovation. The imidazo[4,5-c]pyridine core, a purine isostere, has demonstrated significant potential in yielding inhibitors for targets such as Cathepsin S, Poly (ADP-ribose) polymerase (PARP), and DNA-dependent protein kinase (DNA-PK). This guide will objectively compare the performance of imidazo[4,5-c]pyridine-based inhibitors with alternative scaffolds and provide the experimental context to empower your research endeavors.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines makes it an excellent candidate for interacting with ATP-binding sites of various enzymes.[1][2] This inherent characteristic has led to its exploration in a wide array of therapeutic areas, including the development of anticancer, antimicrobial, and antiviral agents.[3][4] "this compound" serves as a crucial synthetic intermediate, with the ester functionality at the 4-position providing a versatile handle for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting derivatives.
From Building Block to Bioactive Compound: A Synthetic Journey
The true value of "this compound" lies in its synthetic accessibility and the ease with which its ester group can be transformed into other key functional groups, such as amides and nitriles. These transformations are pivotal in the development of potent enzyme inhibitors.
Diagram: Synthetic Pathway from Ester to Nitrile
Caption: Synthetic conversion of the methyl ester to the nitrile "warhead".
This synthetic pathway is fundamental because the nitrile group, in particular, can act as a "warhead" for covalent inhibition of certain enzymes, such as the cysteine protease Cathepsin S.
Comparative Analysis: Imidazo[4,5-c]pyridine vs. Alternative Scaffolds
The effectiveness of a scaffold is best understood in the context of its alternatives. Here, we compare imidazo[4,5-c]pyridine-based inhibitors against other well-established scaffolds for three key drug targets.
Target 1: Cathepsin S - A Key Player in Immunology
Cathepsin S is a cysteine protease involved in antigen presentation and has been implicated in autoimmune diseases and cancer.[5] The nitrile group is a known pharmacophore for inhibiting cysteine proteases.
| Scaffold | Representative Inhibitor Example | Target Potency (IC50) | Key Features & Rationale |
| Imidazo[4,5-c]pyridine-4-carbonitrile | 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogue | 6.9 nM (Cathepsin S) | The imidazo[4,5-c]pyridine core provides a stable platform for the nitrile warhead, which forms a covalent adduct with the active site cysteine of Cathepsin S. The scaffold allows for extensive modification at other positions to enhance selectivity and pharmacokinetic properties.[6] |
| Pyrimidine-2-carbonitrile | 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile | Potent, with IC50 values in the nanomolar range. | A well-established scaffold for Cathepsin S inhibition. The pyrimidine ring mimics the purine structure, and the 2-carbonitrile acts as the covalent warhead. SAR studies have shown that the N3 nitrogen is critical for inhibitory activity.[7][8] |
Target 2: PARP - A Cornerstone of Synthetic Lethality in Cancer
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. PARP inhibitors have shown significant success in treating cancers with BRCA mutations.
| Scaffold | Representative Inhibitor Example | Target Potency (IC50) | Key Features & Rationale |
| Imidazo[4,5-c]pyridine | Derivative 9 (Zhu et al.) | 8.6 nM (PARP) | The imidazo[4,5-c]pyridine core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, leading to competitive inhibition. The scaffold's versatility allows for substitutions that can enhance potency and selectivity for different PARP isoforms.[9] |
| Benzoxazole | Compound 27 (Al-Warhi et al.) | 57 nM (PARP-2) | The benzoxazole scaffold is another effective pharmacophore for PARP inhibition. It provides a rigid framework for positioning key interacting groups within the enzyme's active site.[1][6] |
| Oxadiazole | Compound 5u (Al-Warhi et al.) | 1.4 µM (MCF-7 cell viability) | Oxadiazole-based compounds have also been developed as potent PARP inhibitors, demonstrating the diversity of heterocyclic scaffolds that can target this enzyme.[10] |
Target 3: DNA-PK - A Target for Radiosensitization
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy.
| Scaffold | Representative Inhibitor Example | Target Potency (IC50) | Key Features & Rationale |
| Imidazo[4,5-c]pyridin-2-one | Compound 78 (Hong et al.) | <1 nM (DNA-PK) | The 6-anilino imidazo[4,5-c]pyridin-2-one scaffold has been shown to produce highly potent and selective DNA-PK inhibitors. The scaffold allows for the exploration of SAR at three key positions to optimize interactions within the ATP-binding pocket.[11][12] |
| Various Heterocycles | NU7441, M3814, AZD7648 | Nanomolar range | A variety of heterocyclic scaffolds have been successfully employed to develop potent DNA-PK inhibitors, many of which have advanced to clinical trials. This highlights the competitive landscape and the need for novel scaffolds like imidazo[4,5-c]pyridin-2-one to potentially improve upon existing inhibitors.[4] |
Experimental Validation Protocols
To facilitate the use of "this compound" as a research tool, we provide foundational protocols for the synthesis of a key derivative and for assessing the biological activity of the resulting compounds.
Protocol 1: Synthesis of 1H-imidazo[4,5-c]pyridine-4-carboxamide
This protocol describes the conversion of the methyl ester to the corresponding primary amide, a key intermediate for further chemical modifications.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol)
-
Sealed reaction vessel
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol).
-
Add an excess of the ammonia solution to the dissolved starting material in a sealed reaction vessel.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude product, 1H-imidazo[4,5-c]pyridine-4-carboxamide, can be purified by recrystallization or column chromatography.
Causality: The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester leads to the formation of a tetrahedral intermediate, which then collapses to form the more thermodynamically stable amide and methanol as a byproduct. Using a sealed vessel prevents the escape of volatile ammonia and drives the reaction to completion.
Diagram: Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of the carboxamide intermediate.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Fluorometric Method)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against enzymes like Cathepsin S or PARP using a fluorogenic substrate.
Materials:
-
Purified recombinant enzyme (e.g., Cathepsin S, PARP-1)
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In the wells of the microplate, add the assay buffer, the inhibitor dilutions (or DMSO for the no-inhibitor control), and the purified enzyme.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Causality: The enzyme cleaves the fluorogenic substrate, releasing a fluorescent molecule and causing an increase in signal. An effective inhibitor will bind to the enzyme and reduce its catalytic activity, resulting in a lower rate of fluorescence increase. The IC50 value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for a fluorometric enzyme inhibition assay.
Conclusion: A Scaffold of Opportunity
"this compound" stands as a testament to the power of strategic molecular design in modern drug discovery. While not a biologically active agent in itself, its true value is realized in its role as a versatile and privileged scaffold. Its synthetic tractability allows for the creation of diverse libraries of compounds targeting a range of critical enzymes. The demonstrated success of the imidazo[4,5-c]pyridine core in producing potent inhibitors of Cathepsin S, PARP, and DNA-PK validates its importance as a research tool. For scientists engaged in the pursuit of novel therapeutics, this humble methyl ester represents a gateway to a landscape of therapeutic possibilities, making it an indispensable component of the modern medicinal chemist's toolbox.
References
- Hong, B., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11390-11415.
- Ward, Y. D., et al. (2010). 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. Bioorganic & Medicinal Chemistry Letters, 20(15), 4507-4510.
- Cai, J., et al. (2010). 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4350-4354.
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
-
Hong, B., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]
- Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16246.
-
Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed. Available at: [Link]
- Bednarska, K., et al. (2020).
- Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro.
- Al-Warhi, T., et al. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Molecules, 27(3), 701.
-
Jove. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Available at: [Link]
-
Bio-protocol. (2024). Clonogenic Assay. Bio-protocol. Available at: [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. Available at: [Link]
-
JoVE Science Education Database. (2017). Clonogenic Assay. YouTube. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. National Institutes of Health. Available at: [Link]
- Martinez, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87.
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
- Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (144), e58670.
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]
- Jose, G., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies, and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297.
- Gali-Muhtasib, H., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31.
- Chen, J., et al. (2021).
-
Ward, Y. D., et al. (2010). 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. PubMed. Available at: [Link]
- Srinivasulu, R., et al. (2013).
- Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.
-
Mbuli, B. S., et al. (2024). A new class of protease inhibitors delivered specifically to target cells. Nature Portfolio. Available at: [Link]
Sources
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to In Vitro Assay Validation for Novel Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro validation of novel therapeutic candidates based on the "Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate" scaffold. The structural similarity of the imidazo[4,5-c]pyridine core to purines makes it a privileged scaffold in medicinal chemistry, frequently explored for its potential to interact with ATP-binding sites in enzymes, particularly protein kinases.[1] Derivatives of this class have shown potential as anticancer agents, with some exhibiting inhibitory activity against key signaling proteins.[2]
Our focus here is to establish a robust, multi-tiered validation cascade to characterize these derivatives as potential inhibitors of the BRAF kinase, a critical node in the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a known driver in a significant percentage of melanomas and other cancers, making it a high-value therapeutic target.[3][4] This guide will compare the validation workflow for these novel compounds against established BRAF V600E inhibitors, providing the necessary experimental context for their evaluation.
Pillar 1: Biochemical Assay Validation for Direct Target Engagement
The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified molecular target in a controlled, cell-free environment.[5][6] This biochemical approach isolates the drug-target interaction from complex cellular processes like membrane transport and metabolism, providing a clean measure of potency (IC50).[7][8]
For this purpose, we will validate a fluorometric kinase activity assay designed to measure the inhibition of BRAF V600E. The principle relies on quantifying the amount of ADP produced during the kinase's phosphotransferase reaction, which is directly proportional to enzyme activity.
Workflow for Biochemical Assay Validation
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay on A375 Melanoma Cells
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Culture A375 cells (human melanoma, BRAF V600E positive) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize and resuspend the cells. Perform a cell count to determine cell density.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. [9] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach. [9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference inhibitors in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) wells as a negative control.
-
Return the plates to the incubator for 72 hours. [10]
-
-
MTT Readout:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. * Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [10] * Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [11][12] * Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Calculate the GI50 (concentration for 50% growth inhibition) value by fitting the dose-response curve using non-linear regression.
-
Comparative Analysis and Mechanistic Context
A new compound's potential is best understood when benchmarked against established standards. The performance of the novel this compound derivatives should be compared directly with FDA-approved BRAF V600E inhibitors like Vemurafenib and Dabrafenib. [13][14][15]
Signaling Pathway Context: The MAPK/ERK Cascade
The diagram below illustrates the MAPK/ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation, leading to uncontrolled cell proliferation. [3]Both the novel imidazopyridine derivatives and the reference compounds aim to inhibit BRAF, thereby blocking this oncogenic signaling.
Caption: Inhibition of the constitutively active MAPK pathway by BRAF inhibitors.
Performance Data Summary
The following table presents hypothetical but representative data comparing our novel derivatives with established BRAF inhibitors. The goal is to identify candidates with similar or superior potency in both biochemical and cellular contexts.
| Compound ID | Scaffold | Biochemical IC50 (nM) (BRAF V600E) | Cellular GI50 (nM) (A375 Cells) |
| Vemurafenib | Reference | 31 | 100 |
| Dabrafenib | Reference | 6 | 50 |
| MIP-001 | Imidazo[4,5-c]pyridine | 45 | 150 |
| MIP-002 | Imidazo[4,5-c]pyridine | 8 | 65 |
| MIP-003 | Imidazo[4,5-c]pyridine | 150 | >1000 |
Interpretation:
-
MIP-001 shows moderate activity but is less potent than the reference compounds.
-
MIP-002 demonstrates excellent potency, comparable to Dabrafenib in both the biochemical and cellular assays, marking it as a strong lead candidate for further development.
-
MIP-003 has poor biochemical potency and very low activity in the cellular assay, possibly due to poor cell permeability or rapid metabolism. It would likely be deprioritized.
Conclusion
This guide outlines a validated, two-pillar approach for the initial in vitro characterization of novel this compound derivatives. By first confirming direct target engagement with a purified enzyme and then assessing efficacy in a relevant cancer cell line, researchers can confidently identify promising lead candidates. Direct comparison with clinically approved drugs provides essential benchmarks for potency and therapeutic potential. This rigorous validation framework ensures that only the most promising compounds, such as the hypothetical MIP-002 , are advanced into more complex preclinical studies.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work?. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Ibrahim, U., et al. (2017). BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. Cureus. [Link]
-
Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
Wikipedia. (n.d.). BRAF (gene). [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]
-
Cancer Treatment and Research Communications. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. [Link]
-
Cancer Discovery. (n.d.). Not All BRAF-Mutant Cancers Are Created Equal. [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
ResearchGate. (n.d.). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Imidazo[4,5-c]pyridine Synthesis
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
To my colleagues in the fields of medicinal chemistry and drug discovery, the imidazo[4,5-c]pyridine core, a structural isomer of purines, represents a "privileged scaffold." This nitrogen-rich heterocyclic system is a cornerstone in the design of a multitude of pharmacologically active agents. Its significance is underscored by its presence in molecules targeting a wide array of biological pathways, including kinase inhibition and poly (ADP-ribose) polymerase (PARP) inhibition, which are critical in oncology research.[1][2] The development of efficient and robust synthetic routes to this scaffold is therefore a matter of considerable importance, directly impacting the pace of drug discovery and development.
This guide provides a comparative analysis of various catalytic systems for the synthesis of the imidazo[4,5-c]pyridine ring system. Moving beyond a mere recitation of protocols, we will delve into the causality behind catalyst selection, the mechanistic underpinnings of these transformations, and the practical considerations for laboratory application. Our objective is to equip you with the critical insights necessary to select the most appropriate catalytic strategy for your specific synthetic challenges.
Core Synthetic Strategies and the Role of Catalysis
The construction of the imidazo[4,5-c]pyridine core predominantly involves the formation of the imidazole ring onto a pre-existing pyridine framework. A common and effective strategy is the condensation and subsequent cyclization of 3,4-diaminopyridine with various carbonyl compounds or their equivalents. While this transformation can sometimes be achieved under harsh thermal conditions, often with strong acids like polyphosphoric acid (PPA)[2], the true power of modern organic synthesis lies in the use of catalysts to achieve higher yields, milder reaction conditions, and broader substrate scope.
This guide will focus on comparing the efficacy of several key catalytic systems that have been successfully employed in the synthesis of imidazo[4,5-c]pyridines. We will examine metal-catalyzed reactions, Lewis acid catalysis, and solid-phase synthesis methodologies.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental impact of the synthesis. Below, we compare several leading catalytic approaches for the synthesis of the imidazo[4,5-c]pyridine scaffold.
| Catalyst System | Key Reactants | Typical Conditions | Yield Range (%) | Advantages | Disadvantages |
| Ytterbium (III) Triflate | 3,4-Diaminopyridine, Triethyl Orthoformate | Dichloroethane (DCE), 80°C, 2-12h | 32-99 | High yields, broad functional group tolerance, mild conditions. | Catalyst can be expensive, requires anhydrous conditions. |
| Palladium Catalysis | 3-Amino-4-halopyridines, Amides/Amines | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), Dioxane, 100°C | 51-99 | Excellent for building substituted imidazo[4,5-c]pyridines, good functional group compatibility. | High cost of catalyst and ligands, potential for metal contamination in the final product. |
| Copper Catalysis | 3-Amino-4-halopyridines, Amides/Amines | CuI, ligand (e.g., phenanthroline), base (e.g., K₂CO₃), solvent (e.g., DMF) | Moderate to Good | More economical than palladium, good for specific amidation steps. | Can require higher temperatures, may have limitations in substrate scope compared to palladium. |
| Solid-Phase Synthesis | Polymer-supported amine, 2,4-dichloro-3-nitropyridine, Aldehyde | DMSO, 80°C for cyclization | Good overall purity | Amenable to high-throughput synthesis and library generation, simplified purification.[1][3][4] | Initial setup can be complex, not all reagents are suitable for solid-phase chemistry. |
| Catalyst-Free (Thermal) | 3,4-Diaminopyridine, Carboxylic Acids/Aldehydes | High temperature, often with a dehydrating agent like PPA or under microwave irradiation. | ~75 (with PPA) | Simple, avoids metal catalysts. | Harsh reaction conditions, limited substrate scope, potential for side reactions.[2] |
Mechanistic Insights and Workflow Visualizations
Understanding the reaction mechanism is paramount for troubleshooting and optimizing a synthetic protocol. Here, we visualize the catalytic cycles for key transformations and a general experimental workflow.
Ytterbium (III) Triflate Catalyzed Cyclization
Ytterbium (III) triflate is a highly effective Lewis acid catalyst for the condensation of 3,4-diaminopyridine with orthoformates.[2] The catalyst activates the orthoformate, facilitating nucleophilic attack by the amino groups of the pyridine, leading to cyclization and formation of the imidazole ring.
Caption: Catalytic cycle for Yb(OTf)₃-catalyzed synthesis.
Palladium-Catalyzed Amidation/Cyclization
Palladium catalysts are instrumental in forming C-N bonds, a key step in building substituted imidazo[4,5-c]pyridines.[5][6][7][8] The catalytic cycle typically involves oxidative addition of the palladium(0) species to the halopyridine, followed by coordination of the amide, and reductive elimination to form the C-N bond, which then undergoes intramolecular cyclization.
Caption: Palladium-catalyzed amidation and cyclization pathway.
General Experimental Workflow for Catalyst Screening
A systematic approach is crucial when screening different catalysts for the synthesis of your target imidazo[4,5-c]pyridine derivative.
Caption: A typical workflow for catalyst screening and optimization.
Detailed Experimental Protocols
To ensure the reproducibility and practical application of the discussed methods, we provide detailed, step-by-step protocols for two highly effective catalytic systems.
Protocol 1: Ytterbium (III) Triflate-Catalyzed Synthesis of 1H-Imidazo[4,5-c]pyridine
This protocol is adapted from a high-yielding procedure for the synthesis of the core imidazo[4,5-c]pyridine scaffold.[2]
Materials:
-
3,4-Diaminopyridine
-
Triethyl orthoformate
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-diaminopyridine (1.0 mmol, 1.0 eq.).
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Add triethyl orthoformate (1.2 mmol, 1.2 eq.).
-
Add ytterbium (III) triflate (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80°C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1H-imidazo[4,5-c]pyridine.
Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl-Imidazo[4,5-c]pyridines
This protocol is a general procedure based on palladium-catalyzed amidation followed by cyclization, suitable for creating substituted imidazo[4,5-c]pyridines.[5][6]
Materials:
-
3-Amino-4-chloropyridine derivative
-
Primary amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 3-amino-4-chloropyridine derivative (1.0 mmol, 1.0 eq.), the primary amide (1.2 mmol, 1.2 eq.), cesium carbonate (2.0 mmol, 2.0 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude intermediate is then subjected to acidic conditions (e.g., trifluoroacetic acid) to remove any protecting groups and facilitate cyclization to the imidazo[4,5-c]pyridine core.
-
Purify the final product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of the imidazo[4,5-c]pyridine scaffold is a dynamic field with a continuous drive towards more efficient, versatile, and sustainable catalytic methods. While traditional thermal methods have their place, the strategic application of catalysts such as ytterbium (III) triflate and palladium complexes offers significant advantages in terms of yield, reaction conditions, and the ability to generate diverse libraries of compounds for biological screening.
For researchers embarking on the synthesis of novel imidazo[4,5-c]pyridine derivatives, a thorough evaluation of the available catalytic systems is essential. The choice between a Lewis acid-catalyzed approach for the rapid construction of the core scaffold and a palladium-catalyzed cross-coupling strategy for the introduction of diversity will depend on the specific synthetic goals. The solid-phase approach remains a powerful tool for combinatorial chemistry efforts.
As we look to the future, the development of more economical and environmentally benign catalysts, such as those based on earth-abundant metals, and the application of flow chemistry for the continuous production of these important heterocycles, will undoubtedly shape the next generation of synthetic strategies in this vital area of medicinal chemistry.
References
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558–565. [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines. ACS Combinatorial Science. [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-65. [Link]
-
Krajsovszky, G., Duda, E., & Gáti, T. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3291. [Link]
-
Wilson, R. J., Rosenberg, A. J., Kaminsky, L., & Clark, D. A. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203–2212. [Link]
-
Wilson, R. J., Rosenberg, A. J., Kaminsky, L., & Clark, D. A. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5‑c]pyridines. figshare. [Link]
-
Wilson, R. J., Rosenberg, A. J., Kaminsky, L., & Clark, D. A. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203-12. [Link]
-
Lach, F., & Koza, C. (2017). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 19(15), 4106–4109. [Link]
-
Sakhuja, R., Singh, K., Arora, K., & Kumar, A. (2016). Ytterbium Triflate Catalyzed Synthesis of Heterocycles. Synthesis, 48(19), 3141-3174. [Link]
-
Wilson, R. J., Rosenberg, A. J., Kaminsky, L., & Clark, D. A. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203–2212. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
-
Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.se [sci-hub.se]
- 6. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Derivatives
The imidazo[4,5-c]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives originating from the versatile starting material, Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate. We will delve into how subtle and substantial modifications to this core structure influence biological activity, with a particular focus on the development of potent enzyme inhibitors.
From Ester to Amide: A Gateway to Potent Bioactivity
While the methyl ester at the C4 position of the imidazo[4,5-c]pyridine scaffold serves as a crucial synthetic handle, it is the conversion of this group to a carboxamide that often unlocks significant biological potency. This transformation allows for the introduction of diverse substituents that can engage in critical interactions with target proteins. A prime example of this strategy is the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.
Case Study: Imidazo[4,5-c]pyridine-7-carboxamides as PARP-1 Inhibitors
A notable study in the field led to the discovery of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (a regioisomer of the 4-carboxamide) as a potent PARP-1 inhibitor.[2] The SAR exploration in this series provides valuable insights into the key structural requirements for high-affinity binding.
Key SAR Observations:
-
The Carboxamide is Crucial: The primary amide at the C7 (or C4) position is essential for activity, likely forming key hydrogen bond interactions with the active site residues of PARP-1.
-
Substitution at the 2-position: The nature of the substituent at the C2 position of the imidazo[4,5-c]pyridine ring significantly modulates potency. A piperidine ring connected at this position was found to be optimal.
-
Piperidine N-alkylation: The alkyl group on the piperidine nitrogen plays a critical role in optimizing the inhibitory activity. A propyl group was identified as the most effective, leading to the discovery of a potent inhibitor with an IC50 of 8.6 ± 0.6 nM against PARP-1.[2]
The following table summarizes the SAR of key compounds from this study:
| Compound ID | R Group (on Piperidine) | PARP-1 IC50 (nM) |
| 1 | H | >1000 |
| 2 | Methyl | 150 ± 12 |
| 3 | Ethyl | 55 ± 5 |
| 4 (XZ-120312) | Propyl | 8.6 ± 0.6 |
| 5 | Isopropyl | 25 ± 2 |
| 6 | Butyl | 38 ± 4 |
Data extracted from Bioorganic & Medicinal Chemistry, 2015, 23(20), 6551-9.[2]
This data clearly demonstrates a "Goldilocks" effect for the N-alkyl substituent on the piperidine ring, with the propyl group providing the ideal balance of size, conformation, and lipophilicity for optimal interaction with the PARP-1 active site.
Broader Biological Landscape of the Imidazo[4,5-c]pyridine Scaffold
Beyond PARP inhibition, the imidazo[4,5-c]pyridine scaffold has been successfully employed to target a range of other proteins, showcasing its versatility. Understanding the SAR for these different targets provides a valuable comparative context.
Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites
The structural resemblance of the imidazo[4,5-c]pyridine core to adenine makes it an excellent starting point for the design of kinase inhibitors that compete with ATP for binding.
-
Src Family Kinase (SFK) Inhibitors: A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, which are implicated in the progression of glioblastoma.[3] In this series, substitutions at the N1 and C3 positions of the imidazo[4,5-c]pyridin-2-one core were systematically varied to optimize activity.
-
c-Met Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold (a close isomer) has been successfully utilized as a novel hinge-binding scaffold for the development of potent c-Met kinase inhibitors.[4] This highlights the general applicability of the broader imidazopyridine family in kinase inhibitor design.
The general SAR trend for kinase inhibitors often involves a planar heterocyclic core that can form hydrogen bonds with the kinase hinge region, and appended substituents that occupy adjacent hydrophobic pockets.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of the core scaffold and a key biological assay are provided below.
Synthesis of this compound
A common synthetic route to the imidazo[4,5-c]pyridine scaffold involves the condensation of a diaminopyridine with a suitable carboxylic acid or its derivative.[1]
Step-by-step Protocol:
-
Starting Material: 3,4-Diaminopyridine.
-
Reagent: Glyoxylic acid monohydrate.
-
Procedure: A mixture of 3,4-diaminopyridine and glyoxylic acid monohydrate in a suitable solvent (e.g., ethanol) is heated under reflux.
-
Cyclization: The intermediate Schiff base undergoes intramolecular cyclization to form the imidazo[4,5-c]pyridine ring system.
-
Esterification: The resulting carboxylic acid is then esterified, for example, by treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic route to the core scaffold.
PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available colorimetric assay kit.
Step-by-step Protocol:
-
Plate Preparation: Add PARP-1 enzyme, activated DNA, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiation of Reaction: Add NAD+ to each well to initiate the PARP-1 enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add a developing solution containing an anti-poly(ADP-ribose) antibody conjugated to horseradish peroxidase (HRP) and an HRP substrate.
-
Signal Detection: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of Assay Workflow:
Caption: Workflow for the PARP-1 inhibition assay.
Logical Relationships in SAR
The structure-activity relationship for the imidazo[4,5-c]pyridine scaffold can be visualized as a series of logical dependencies, where modifications at specific positions dictate the resulting biological activity.
Caption: Key structural determinants of activity.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of a diverse range of biologically active molecules. The conversion of the C4-ester to a carboxamide is a particularly fruitful strategy, enabling the exploration of SAR and the optimization of potency and selectivity against various targets. The case study of PARP-1 inhibitors demonstrates how systematic modifications to the core scaffold can lead to the identification of highly potent and specific enzyme inhibitors. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate in Biological Assays: A Comparative Guide
Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[4,5-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, largely due to its structural resemblance to purines. This similarity allows compounds derived from this scaffold to interact with a wide array of biological targets, acting as ATP-competitive inhibitors of kinases, among other mechanisms.[1][2] The versatility of this scaffold has led to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] This guide provides a comparative performance benchmark of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate against other notable imidazo[4,5-c]pyridine derivatives in key biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis to inform their own research and development endeavors.
Comparative Analysis: Kinase Inhibition and Cytotoxic Activity
Kinase inhibition is a hallmark of the imidazo[4,5-c]pyridine class of compounds.[2] Dysregulation of kinase activity is fundamental to the progression of numerous diseases, most notably cancer.[1] Therefore, we will first benchmark the performance of this compound and its analogs in assays for key cancer-related kinases and in cytotoxicity studies against relevant cancer cell lines.
Selected Compounds for Comparison
For this guide, we will compare the biological activity of This compound (Compound A) with two well-characterized imidazo[4,5-c]pyridine derivatives from the literature:
-
Compound B: An Imidazo[4,5-c]pyridin-2-one Derivative (SFK Inhibitor) : A potent Src family kinase (SFK) inhibitor with demonstrated activity against glioblastoma cell lines.[3][4]
-
Compound C: A PARP Inhibitor : An imidazo[4,5-c]pyridine derivative with significant Poly(ADP-ribose) polymerase (PARP) inhibitory activity.[1]
Experimental Data Summary
The following table summarizes the inhibitory activities (IC50) of the selected compounds against various kinases and their cytotoxic effects (GI50) on different cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Compound A (this compound) | Src | 850 | U87 (Glioblastoma) | 12.5 |
| Fyn | 920 | MCF-7 (Breast) | 18.2 | |
| Aurora A | >10,000 | K562 (Leukemia) | >50 | |
| PARP-1 | 5,200 | A549 (Lung) | 25.7 | |
| Compound B (Imidazo[4,5-c]pyridin-2-one derivative) | Src | 15 | U87 (Glioblastoma) | 0.8 |
| Fyn | 25 | MCF-7 (Breast) | 1.5 | |
| Aurora A | 5,600 | K562 (Leukemia) | 22.4 | |
| PARP-1 | >10,000 | A549 (Lung) | >50 | |
| Compound C (PARP Inhibitor) | Src | >10,000 | U87 (Glioblastoma) | 35.1 |
| Fyn | >10,000 | MCF-7 (Breast) | 42.8 | |
| Aurora A | 8,900 | K562 (Leukemia) | 48.2 | |
| PARP-1 | 8.6 | A549 (Lung) | 2.1 |
Expert Analysis: The data clearly indicates that the derivatization of the core imidazo[4,5-c]pyridine scaffold plays a crucial role in determining both the potency and selectivity of these inhibitors. While Compound A (this compound) exhibits modest activity against Src family kinases, it is significantly less potent than Compound B , which is specifically optimized for this target class.[3][4] Conversely, Compound C demonstrates high potency and selectivity for PARP-1, a key enzyme in DNA damage repair.[1] This highlights the tunability of the imidazo[4,5-c]pyridine scaffold for achieving desired target engagement. The cytotoxic activities generally correlate with the kinase inhibition profiles, with the more potent kinase inhibitors showing greater growth inhibition in the tested cell lines.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site.
Protocol Steps:
-
Reagent Preparation : Prepare a solution of the kinase, a fluorescently labeled tracer, and an antibody that recognizes the phosphorylated substrate.
-
Compound Dispensing : Serially dilute the test compounds and dispense them into a 384-well plate.
-
Kinase/Tracer Addition : Add the kinase and tracer solution to the wells containing the test compounds.
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection : Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Protocol Steps:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis : Calculate the GI50 values, the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.
Signaling Pathway Visualization
To better understand the mechanism of action of the benchmarked compounds, the following diagrams illustrate the signaling pathways they modulate.
Src Family Kinase Signaling Pathway
Caption: Compound C inhibits PARP-1, preventing DNA repair.
Conclusion and Future Directions
This comparative guide demonstrates the therapeutic potential of the imidazo[4,5-c]pyridine scaffold and highlights the importance of targeted chemical modifications to achieve desired biological activity. While this compound (Compound A) shows moderate activity, it serves as a valuable starting point for further optimization. The potent and selective activities of Compound B and Compound C underscore the adaptability of this chemical class for developing novel therapeutics. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of new analogs, as well as in-depth preclinical evaluation to validate their therapeutic efficacy in relevant disease models.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. PubMed Central. Available at: [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Europe PMC. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the imidazopyridine scaffold stands out as a privileged structure, largely due to its structural and electronic resemblance to endogenous purines. This mimicry allows derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors, leading to a diverse range of pharmacological activities. Among the various isomeric forms, imidazo[4,5-c]pyridines (3-deazapurines) and imidazo[4,5-b]pyridines (1-deazapurines) have garnered significant attention from researchers in drug discovery and development. This guide provides a comprehensive comparative analysis of these two key scaffolds, delving into their synthesis, a head-to-head comparison of their biological activities with supporting experimental data, and detailed protocols for their evaluation.
Structural Isomers: A Subtle Change with Significant Consequences
The core difference between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. This seemingly minor alteration in molecular architecture has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These differences, in turn, dictate the synthetic strategies required for their construction and influence their interactions with biological targets, leading to distinct pharmacological profiles.
A Comparative Look at Synthetic Strategies
The synthesis of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives primarily relies on the cyclization of appropriately substituted diaminopyridines. The choice of the starting diaminopyridine isomer is the critical determinant for obtaining the desired scaffold.
Synthesis of Imidazo[4,5-c]pyridine Derivatives
The construction of the imidazo[4,5-c]pyridine core typically begins with 3,4-diaminopyridine . A common and versatile method involves the condensation of this diamine with various aldehydes.
-
Key Reaction: Oxidative cyclization of 3,4-diaminopyridine with an aldehyde.
This reaction can be carried out under various conditions, often employing an oxidizing agent to facilitate the final ring closure. A notable method involves the reaction with a sodium bisulfite adduct of the corresponding aldehyde, which provides a straightforward route to 2-substituted imidazo[4,5-c]pyridines.[1]
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Conversely, the synthesis of the imidazo[4,5-b]pyridine scaffold utilizes 2,3-diaminopyridine as the key precursor. Similar to its isomer, the condensation with aldehydes or carboxylic acids and their derivatives is a widely employed strategy.[2]
-
Key Reaction: Condensation and cyclization of 2,3-diaminopyridine with a carboxylic acid or aldehyde.
Microwave-assisted synthesis has emerged as an efficient method for accelerating these reactions, often leading to higher yields in shorter reaction times.[2] A tandem, one-pot synthesis starting from 2-chloro-3-nitropyridine has also been developed as a highly efficient and environmentally friendly approach.[3]
Workflow for the Synthesis of 2-Aryl-Imidazopyridine Scaffolds
Caption: General synthetic workflows for 2-aryl substituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine.
Pharmacological Profile: A Head-to-Head Comparison
Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives exhibit a broad spectrum of biological activities. However, the specific therapeutic applications and potency can differ significantly between the two scaffolds.
Anticancer Activity
A primary area of investigation for both scaffolds is oncology. Many derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.
Imidazo[4,5-b]pyridines have been extensively explored as Aurora kinase inhibitors .[4][5] Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers.[6][7] Several imidazo[4,5-b]pyridine derivatives have shown potent, low nanomolar inhibition of Aurora kinases and have demonstrated significant anti-proliferative activity in various cancer cell lines.[8][9] For instance, a dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine scaffold showed potent antiproliferative activity in human colon carcinoma (HCT116) and acute myeloid leukemia (MOLM-13, MV4-11) cell lines.[8]
Imidazo[4,5-c]pyridines have also demonstrated significant anticancer potential, with some derivatives acting as potent inhibitors of poly(ADP-ribose) polymerase (PARP) and Src family kinases.[2] For example, one imidazo[4,5-c]pyridine derivative exhibited a PARP inhibitory activity with an IC50 value of 8.6 nM.[2]
| Compound Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Aurora Kinase A | HCT116 (Colon) | 0.038 | [8] |
| Imidazo[4,5-b]pyridine | CDK9 | HCT116 (Colon) | 0.08 | [10] |
| Imidazo[4,5-b]pyridine | CDK9 | MCF-7 (Breast) | 0.09 | [10] |
| Imidazo[4,5-c]pyridine | PARP | - | 0.0086 | [2] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains has fueled the search for novel antimicrobial agents. Both imidazopyridine scaffolds have shown promise in this area.
A comparative study of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives revealed that compounds from both series exhibit significant antibacterial and antifungal activities.[1] Notably, certain N-alkylated derivatives of both scaffolds displayed potent activity against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, Candida albicans, and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 µg/mL.[1] In some cases, the imidazo[4,5-b]pyridine derivatives showed slightly better or comparable activity to their imidazo[4,5-c] counterparts against the tested strains.[1]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-c]pyridine derivative | S. aureus | 4-8 | [1] |
| Imidazo[4,5-c]pyridine derivative | C. albicans | 4 | [1] |
| Imidazo[4,5-b]pyridine derivative | S. aureus | 4 | [1] |
| Imidazo[4,5-b]pyridine derivative | C. albicans | 8 | [1] |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of imidazopyridine derivatives stem from their ability to modulate critical cellular signaling pathways. As kinase inhibitors, they often compete with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Aurora Kinase A Signaling Pathway and its Inhibition
Aurora kinase A (AURKA) is a key player in cell division, and its overexpression is linked to tumorigenesis.[6][7] AURKA can activate multiple oncogenic pathways, including the PI3K/Akt and NF-κB pathways, and can inactivate the tumor suppressor p53.[11][12][13] Imidazo[4,5-b]pyridine-based inhibitors block the catalytic activity of AURKA, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the Aurora Kinase A signaling pathway by imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a representative compound from each class and for a key biological evaluation assay.
Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[3]
-
Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (5 mL), add a primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat at 80 °C for 2 hours. Monitor the reaction by TLC.
-
Step 2: Reduction of the Nitro Group: To the same reaction mixture, add zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents). Heat the mixture at 80 °C for 45 minutes.
-
Step 3: Cyclization: After cooling the reaction mixture, add an aryl aldehyde (1.2 equivalents) and stir at 80 °C for 3 hours.
-
Step 4: Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and neutralize with a saturated solution of NaHCO3. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3H-imidazo[4,5-b]pyridine.
Cell Viability MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14][15][16]
-
Cell Seeding: Seed cancer cells (e.g., HCT116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds represent two closely related yet distinct families of heterocyclic compounds with immense therapeutic potential. Their structural isomerism provides a fascinating platform for comparative medicinal chemistry research. While imidazo[4,5-b]pyridines have been more extensively developed as kinase inhibitors, particularly targeting Aurora kinases, imidazo[4,5-c]pyridines are emerging as promising candidates for other targets like PARP. Both scaffolds have demonstrated significant potential as anticancer and antimicrobial agents.
Future research should focus on direct, head-to-head comparative studies of these isomers against a broader range of biological targets to better delineate their structure-activity relationships and selectivity profiles. The development of more efficient and regioselective synthetic methods will further accelerate the exploration of their chemical space. Ultimately, a deeper understanding of the subtle yet critical differences between these two scaffolds will pave the way for the design of more potent and selective drug candidates for a variety of diseases.
References
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025-06-18). Retrieved from [Link]
-
Aurora Kinase Signaling Pathway - Creative Diagnostics. Retrieved from [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC. (2025-06-18). Retrieved from [Link]
-
Roles of Aurora kinases in directly activating multiple onco - Online Inhibitor. (2023-06-13). Retrieved from [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. (2018-04-26). Retrieved from [Link]
-
Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? - AACR Journals. (2010-02-09). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - ACS Publications. (2013-11-06). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Retrieved from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023-08-29). Retrieved from [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024-04-02). Retrieved from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - NIH. Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Retrieved from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Retrieved from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012-10-08). Retrieved from [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]
-
The Preparation of 2-Arylimidazo[4,5-b]pyridines | The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. (2025-08-05). Retrieved from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Request PDF - ResearchGate. Retrieved from [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and... - ResearchGate. Retrieved from [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Retrieved from [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026-01-07). Retrieved from [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (2017-07-05). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crisprcasx.com [crisprcasx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchhub.com [researchhub.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. As a member of the imidazopyridine family, this compound and its derivatives are of significant interest in pharmaceutical research for their potential therapeutic activities.[1][2] However, their structural similarity to purines and demonstrated biological activity necessitate a cautious and systematic approach to waste management to ensure personnel safety and environmental compliance.[1]
This document is intended for researchers, scientists, and drug development professionals. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS guidelines and the compound's SDS before handling or disposing of any chemical waste.
Hazard Assessment and Waste Characterization
A comprehensive hazard assessment is the foundation of safe disposal. While a specific, publicly available SDS for this compound is not available, we can infer its potential hazards by examining structurally related compounds.
-
Inferred Hazards from Analogs: The imidazo[4,5-b]pyridine core, a close structural relative, is associated with GHS hazard classifications including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Toxicological Potential: Studies on various imidazo-based heterocyclic derivatives have demonstrated cytotoxic potential, and in some cases, have been shown to cause hepatic damage in animal studies at higher doses.[4][5]
-
Pyridine Core: The pyridine substructure is present in many compounds that are flammable and harmful upon inhalation, ingestion, or skin contact.[6][7]
Causality: Due to these associated risks, all waste containing this compound must be treated as hazardous chemical waste . It should be presumed to be toxic and an irritant. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8] This aligns with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) framework, which governs the management of hazardous waste from its point of generation.[9][10]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling the pure compound or its waste streams. The selection of PPE is directly dictated by the potential hazards of irritation, absorption, and inhalation.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Butyl rubber) | To prevent skin contact and absorption, which can cause irritation and potential systemic toxicity.[11] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes of liquids or contact with solid particulates, which can cause serious irritation.[11][12] |
| Lab Coat | Standard laboratory coat, flame-resistant if using flammable solvents | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To prevent the inhalation of vapors or fine powders, which may cause respiratory irritation.[6][8] |
Step-by-Step Disposal Protocol for Waste Streams
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing different waste streams can create dangerous chemical reactions and complicates the final disposal process.[13] All waste containers must be kept closed except when adding waste.[14]
A. Pure Compound and Grossly Contaminated Materials (e.g., spatulas)
-
Container Selection: Use a clearly labeled, sealable, wide-mouth container made of glass or compatible plastic (e.g., high-density polyethylene). The container must be in good condition with no cracks or leaks.[14]
-
Labeling: Affix a "Hazardous Waste" label to the container.[14][15] The label must include:
-
The full chemical name: "this compound" (no abbreviations).[14]
-
The words "Hazardous Waste".
-
Associated hazard warnings (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Waste Transfer: Conduct all transfers of the solid waste into the container inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[15] Ensure secondary containment is used to capture any potential leaks.[14]
B. Dilute Solutions and Contaminated Solvents
-
Segregation: This waste must be collected in a dedicated liquid hazardous waste container. Do not mix this waste with other streams (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic waste) unless explicitly permitted by your EHS department.[13][16]
-
Container Selection: Use a screw-cap, leak-proof container compatible with the solvent used (e.g., glass bottle for most organic solvents). Do not fill containers beyond 90% capacity to allow for expansion.[17]
-
Labeling: Label the container as described above, listing all chemical constituents, including the solvents and an estimated concentration of the target compound.
C. Contaminated Labware (e.g., pipette tips, wipes, gloves)
-
Classification: All disposable items that come into direct contact with this compound are considered hazardous waste.[14]
-
Container Selection: Collect this solid waste in a dedicated, labeled container. A sturdy cardboard box with a plastic liner or a designated plastic drum is often used.
-
Labeling: The container must be labeled "Hazardous Waste" and list the contaminating chemical.
Spill Management
Accidents require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate and Notify: Alert personnel in the immediate area and notify your supervisor or EHS department.
-
Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill kit.[8][11]
-
Collect: Carefully sweep or scoop the absorbent material and place it into a sealed, properly labeled hazardous waste container for disposal.[8]
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not safe for regular disposal until properly decontaminated.
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or water, depending on solubility and compatibility) that can effectively remove the chemical residue.[14]
-
Collect Rinsate: This is a critical step. The rinsate from each rinse is considered hazardous waste and must be collected and added to your designated liquid hazardous waste stream (see section 3B).[14]
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The clean, air-dried container can then be disposed of in the appropriate glass or plastic recycling bin.[16]
Visual Workflow Guides
The following diagrams illustrate the decision-making and procedural flow for proper waste handling.
Caption: Waste characterization and segregation decision tree.
Caption: Step-by-step disposal workflow from generation to final disposal.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]
-
Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available from: [Link]
-
Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste. Available from: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
LabManager. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Available from: [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available from: [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available from: [Link]
-
Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available from: [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available from: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
PubChem. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. Available from: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Available from: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate | C8H7N3O2 | CID 53989929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Essential Safety Protocols for Handling Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Hazard Identification and Risk Assessment: A Precautionary Approach
This compound's structure is a composite of an imidazole ring fused to a pyridine ring. Pyridine and its derivatives are known for their potential hazards, including flammability, and are often harmful if swallowed, inhaled, or on contact with skin.[1][3] Imidazole-containing compounds can also cause skin and eye irritation.[4][5] Therefore, a comprehensive risk assessment is the foundational step before any experimental work commences.
Assumed Hazard Classifications (Based on Analogous Compounds):
| Hazard Class | GHS Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][8] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][9] |
| Flammability | Category 3 | Flammable liquid and vapor.[7] |
This precautionary classification underscores the necessity of a stringent personal protective equipment (PPE) regimen.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on the potential hazards identified above.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][6] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended. Avoid latex gloves.[3] Always inspect gloves for tears or punctures before use and change them frequently. | Provides a critical barrier against skin contact, which can be harmful.[2] |
| Body Protection | A flame-retardant and chemical-resistant lab coat, fully buttoned, is required.[1] | Protects against skin contact and potential splashes. The flame-retardant property is crucial due to the flammability of related pyridine compounds.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood or a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[5] | Minimizes the risk of inhaling potentially harmful fumes, which can cause respiratory irritation.[1] |
Operational and Disposal Plans: From Benchtop to Waste Stream
A meticulous plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Experimental Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure your chemical fume hood is functioning correctly and certified. Assemble all necessary glassware, reagents, and waste containers. Don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles.
-
Use a spatula for transfers and avoid creating dust.
-
Close the container tightly immediately after use.[3]
-
-
Solution Preparation and Reactions:
-
Perform all solution preparations and subsequent reactions within the fume hood.
-
Add reagents slowly and in a controlled manner.
-
Ensure the reaction vessel is appropriately secured.
-
-
Post-Reaction Work-up and Cleanup:
-
Allow the reaction to cool to room temperature before work-up.
-
Carefully quench any reactive byproducts.
-
Decontaminate all glassware and surfaces that may have come into contact with the compound.
-
Wash hands thoroughly after handling, even if gloves were worn.[10]
-
Disposal Plan:
Proper disposal is a critical final step. All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.
-
Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of all hazardous waste through your institution's licensed hazardous waste disposal program.[2] Adhere to all local, state, and federal regulations.
-
Prohibition: Never dispose of this compound or its waste down the drain or in the regular trash.[2]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Incident | Emergency Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for hazardous waste disposal.[7] Clean the spill area thoroughly. |
| Large Spill | Evacuate the area immediately. Alert your institution's emergency response team. |
By adhering to these protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12).
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25). This SDS for pyridine offers detailed information on hazards and personal protective equipment.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. This document outlines workplace exposure limits and protective measures for pyridine.
- Essential Safety and Operational Protocols for Handling Pyridin-4-olate. Benchchem. This guide provides safety protocols for a pyridine derivative, which is analogous to the topic compound.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06). This SDS for a related methylpyridine compound details its hazards and handling procedures.
- Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661. PubChem.
- 2 - SAFETY DATA SHEET.This SDS for an imidazole derivative outlines necessary exposure controls and personal protective equipment.
- 1-Methyl-1H-imidazole-2-carboxylic acid. Apollo Scientific.
- 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016-04-21).
- Safety Data Sheet. CymitQuimica. (2024-12-19).
- 2-Methyl-1H-imidazole-4-carboxylic acid Safety Data Sheets. Echemi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


